1,1,2,2-Tetramethoxyethane
Description
The exact mass of the compound 1,1,2,2-Tetramethoxyethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1,2,2-Tetramethoxyethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,2-Tetramethoxyethane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetramethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-7-5(8-2)6(9-3)10-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXUXKRSTIMKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339194 | |
| Record name | 1,1,2,2-Tetramethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2517-44-4 | |
| Record name | 1,1,2,2-Tetramethoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetramethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-tetramethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,1,2,2-Tetramethoxyethane
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1,2,2-tetramethoxyethane (CAS No. 2517-44-4), a versatile acetal used in diverse synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data, including physicochemical parameters, spectroscopic profiles, and safety protocols. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of its primary physical properties, elucidating the scientific rationale behind each procedure. The guide aims to serve as an essential resource, bridging theoretical knowledge with practical laboratory application.
Introduction and Molecular Overview
1,1,2,2-Tetramethoxyethane, also known by its synonym glyoxal bis(dimethyl acetal), is a stable, colorless organic liquid.[1] Its molecular structure consists of a central ethane backbone with two methoxy groups attached to each carbon atom. This structure makes it an effective equivalent of its highly reactive parent aldehyde, glyoxal, while offering significantly greater stability and ease of handling.[2]
In synthetic chemistry, it serves two primary functions: as a specialized solvent and, more importantly, as a key synthetic building block and protecting group.[1][3] As a protected form of glyoxal, it allows for the introduction of the two-carbon dialdehyde unit into complex molecules under conditions where glyoxal itself would be unsuitable.[2][4] This role is particularly valuable in multi-step syntheses, including those in pharmaceutical and fine chemical manufacturing.[3][5]
-
Molecular Weight : 150.17 g/mol [7]
-
Canonical SMILES : COC(OC)C(OC)OC[7]
-
InChIKey : IVXUXKRSTIMKOE-UHFFFAOYSA-N[7]
Physicochemical Properties
The physical properties of 1,1,2,2-tetramethoxyethane define its utility and handling requirements in a laboratory setting. It is a flammable liquid with good solubility in common organic solvents such as alcohols, ethers, and esters.[6] The following table summarizes its key quantitative properties as reported in the literature. Discrepancies in reported values, particularly for boiling point and density, may arise from variations in measurement conditions and sample purity.
| Property | Value | Source(s) |
| CAS Number | 2517-44-4 | [7] |
| Appearance | Colorless Liquid | [6] |
| Boiling Point | 153.7 °C | [Chemical Point] |
| 154.9 °C @ 760 mmHg | [Guidechem] | |
| 78-79 °C @ 50 Torr | [ECHEMI] | |
| Melting Point | -24.2 °C | [Chemical Point] |
| Density | 1.011 g/cm³ | [Chemical Point] |
| 0.976 g/cm³ | [Guidechem] | |
| 1.018 g/cm³ @ 20 °C | [ECHEMI] | |
| Flash Point | 47 - 53 °C | [Chemical Point] |
| 72.3 °C | [Guidechem, ECHEMI] | |
| Vapor Pressure | 3.99 mmHg @ 25 °C | [Guidechem, ECHEMI] |
| Refractive Index | 1.393 | [ECHEMI] |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The molecule possesses two chemically equivalent methine (CH) groups and four equivalent methoxy (OCH₃) groups. This symmetry leads to a very simple predicted ¹H NMR spectrum:
-
δ ~4.5-4.8 ppm (s, 2H) : This singlet corresponds to the two protons of the ethane backbone (-CH(OMe)₂). Their equivalence eliminates spin-spin coupling between them. The significant downfield shift is due to the deshielding effect of the two adjacent oxygen atoms.
-
δ ~3.3-3.5 ppm (s, 12H) : This singlet represents the twelve protons of the four equivalent methoxy groups (-OCH₃).
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectrum is expected to be simple due to molecular symmetry:
-
δ ~100-105 ppm : This signal corresponds to the two equivalent methine carbons of the ethane backbone. The chemical shift is characteristic of acetal carbons.[8]
-
δ ~53-57 ppm : This signal arises from the four equivalent methoxy carbons.[8]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by C-H and C-O bond vibrations. Key expected absorption bands include:
-
2950-2850 cm⁻¹ (Strong) : C(sp³)-H stretching vibrations from the methoxy and methine groups.[9]
-
1150-1050 cm⁻¹ (Strong) : C-O stretching vibrations, characteristic of the ether and acetal functionalities. This is often the most prominent feature in the spectrum of ethers and acetals.[9]
-
~1450 cm⁻¹ (Medium) : C-H bending (scissoring and deformation) vibrations.[9]
-
Absence of signals : Notably, there will be a lack of a strong absorption band in the 1700-1750 cm⁻¹ region, confirming the absence of a carbonyl (C=O) group. There will also be no broad absorption around 3200-3600 cm⁻¹, indicating the absence of hydroxyl (-OH) groups.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion (M⁺) at m/z 150 may be observed, but it is likely to be of low abundance due to the stability of fragments. The fragmentation pattern will be dominated by the cleavage of C-C and C-O bonds. A characteristic and likely prominent peak would be at m/z 75 , corresponding to the [CH(OCH₃)₂]⁺ fragment, which is stabilized by the two methoxy groups. Further fragmentation of this ion could lead to smaller charged species.
Synthesis, Applications, and Handling
Synthesis Outline
1,1,2,2-Tetramethoxyethane is synthesized via the acid-catalyzed acetalization of glyoxal with methanol. This reaction involves the nucleophilic attack of methanol on the protonated carbonyl carbons of glyoxal, followed by the elimination of water to form the stable bis-acetal product.
Caption: Synthesis of 1,1,2,2-Tetramethoxyethane.
Applications in Research and Drug Development
The primary utility of 1,1,2,2-tetramethoxyethane lies in its role as a stable, manageable precursor to glyoxal, making it an important intermediate in organic synthesis, including applications in pharmaceuticals, agrochemicals, and dyes.[5]
-
Protecting Group Chemistry : In complex total synthesis projects, carbonyl groups often need to be masked to prevent unwanted side reactions. As a bis-acetal, 1,1,2,2-tetramethoxyethane exemplifies the use of acetals as protecting groups for aldehydes. The acetal is stable to nucleophiles, organometallic reagents, hydrides, and basic conditions, and can be deprotected under acidic aqueous conditions to regenerate the carbonyls.[4][10]
-
Heterocycle Synthesis : The 1,2-dielectrophilic nature of the masked glyoxal core makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in pharmaceutical compounds.
Safety, Handling, and Storage
1,1,2,2-Tetramethoxyethane is a flammable liquid and poses a risk of explosion if exposed to high heat or open flames.[6] It may cause irritation to the skin and eyes.[6]
-
Handling : Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[6] All ignition sources must be eliminated from the work area. Containers should be bonded and grounded when transferring the liquid to prevent static discharge.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5] Containers should be kept tightly closed.
Experimental Protocols for Physical Property Determination
The following protocols describe standard, reliable methods for verifying the physical properties of a liquid sample like 1,1,2,2-tetramethoxyethane in a research setting.
Protocol: Atmospheric Boiling Point Determination (Thiele Tube Method)
This micro-scale method is efficient for determining the boiling point with a small sample volume. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology Rationale : The principle relies on trapping the vapor of the boiling liquid in an inverted capillary tube. As the apparatus cools, the vapor pressure drops. The point at which the external atmospheric pressure overcomes the vapor pressure and forces the liquid back into the capillary tube is the precise boiling point. The Thiele tube is designed to ensure uniform heating of the oil bath via convection.
Step-by-Step Procedure :
-
Sample Preparation : Add 0.5-1 mL of 1,1,2,2-tetramethoxyethane into a small, clean test tube (e.g., 75x10 mm).
-
Capillary Insertion : Place a melting-point capillary tube (sealed at one end) into the test tube with the open end down.
-
Apparatus Assembly : Secure the test tube to a thermometer using a small rubber band or wire. The thermometer bulb should be aligned with the bottom of the test tube.
-
Heating : Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample level is below the oil level. The rubber band must remain above the oil to prevent dissolution.
-
Observation (Heating) : Gently heat the side arm of the Thiele tube with a microburner or heat gun. Observe as a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This indicates the liquid's vapor has displaced all the air.
-
Observation (Cooling) : Remove the heat source and allow the apparatus to cool slowly while observing the capillary.
-
Record Temperature : The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid is drawn into the capillary tube.
-
Record Pressure : Record the ambient atmospheric pressure from a laboratory barometer, as boiling point is pressure-dependent.
Caption: Experimental workflow for boiling point determination.
Protocol: Density Determination (Pycnometer Method)
This gravimetric method provides a highly precise determination of density by accurately measuring the mass of a precisely known volume of liquid.
Methodology Rationale : A pycnometer is a glass flask calibrated to hold a specific, constant volume at a given temperature. By weighing the pycnometer empty, filled with a reference liquid (deionized water), and filled with the sample liquid, the density of the sample can be calculated relative to the known density of water at the measurement temperature.
Step-by-Step Procedure :
-
Preparation : Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by deionized water, and dry it completely. An oven or a stream of dry air can be used. Allow it to cool to ambient temperature.
-
Weigh Empty Pycnometer : Using a high-precision analytical balance (±0.0001 g), weigh the clean, dry pycnometer with its stopper. Record this mass as m₀.
-
Weigh with Reference (Water) : Fill the pycnometer with deionized water. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer. Place the filled pycnometer in a thermostatic water bath (e.g., at 20.0 °C) for 15-20 minutes to allow for thermal equilibration. Remove, dry any additional expelled liquid, and weigh. Record this mass as m₁.
-
Weigh with Sample : Empty and thoroughly dry the pycnometer again. Fill it with 1,1,2,2-tetramethoxyethane, insert the stopper, and repeat the thermal equilibration and weighing process from step 3. Record this mass as m₂.
-
Calculations :
-
Mass of water: m_water = m₁ - m₀
-
Mass of sample: m_sample = m₂ - m₀
-
Look up the density of water (ρ_water) at the temperature of measurement (e.g., 0.99820 g/cm³ at 20.0 °C).
-
Volume of pycnometer: V = m_water / ρ_water
-
Density of sample: ρ_sample = m_sample / V
-
-
Replication : For high accuracy, repeat the procedure at least three times and report the average density.
References
-
ChemBK: Glyoxal dimethyl acetal . Available at: [Link]
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ChemBK: 1,1,2,2-Tetramethoxyethane . Available at: [Link]
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Total Synthesis: Acetal Protecting Group & Mechanism . Available at: [Link]
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ResearchGate: Mono-protection of glyoxal . Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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PubChem: 1,1,2,2-Tetramethoxyethane . Available at: [Link]
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Chemistry Steps: Acetals as Protecting Groups for Aldehydes and Ketones . Available at: [Link]
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Oregon State University: 13C NMR Chemical Shift . Available at: [Link]
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PubChem: Tetramethyl ethane-1,1,2,2-tetracarboxylate . Available at: [Link]
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NIST WebBook: Ethane, 1,1,2,2-tetrabromo- . Available at: [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]
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NIST WebBook: Ethane, 1,1,2,2-tetrachloro- . Available at: [Link]
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Chemistry LibreTexts: Reactions of Amines . Available at: [Link]
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NIST WebBook: Butane, 2,2,3,3-tetramethyl- . Available at: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
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Chemistry LibreTexts: Acylation of Amines . Available at: [Link]
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Illinois State University: Infrared Spectroscopy . Available at: [Link]
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PMC: An infrared, Raman, and X-ray database of battery interphase components . Available at: [Link]
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YouTube: Synthesis and Reactions of Amines . Available at: [Link]
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SpectraBase: 1,1,2,2,-Tetrachloroethane . Available at: [Link]
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Chemistry LibreTexts: Infrared Spectroscopy Absorption Table . Available at: [Link]
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NIST WebBook: Ethane, 1,1,2,2-tetrabromo- Mass Spectrum . Available at: [Link]
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MDPI: Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents . Available at: [Link]
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NIST WebBook: 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-, (2R-cis)- . Available at: [Link]
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An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,1,2,2-Tetramethoxyethane
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and bonding of 1,1,2,2-tetramethoxyethane (TME), a key diether and a stable synthetic equivalent of glyoxal. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the nuanced structural features, conformational preferences governed by stereoelectronic effects, and the spectroscopic signatures that define this versatile molecule. The guide will further explore its synthesis, reactivity, and practical applications, supported by detailed experimental protocols and theoretical insights.
Introduction: The Dual Nature of 1,1,2,2-Tetramethoxyethane
1,1,2,2-Tetramethoxyethane (also known as glyoxal bis(dimethyl acetal)) is a seemingly simple acyclic ether with the molecular formula C₆H₁₄O₄.[1] However, its chemical behavior is dictated by the dense population of electronegative oxygen atoms around the central C-C bond. This arrangement imparts unique stereoelectronic properties that govern its three-dimensional structure and reactivity.
Functionally, TME serves as a protected form of glyoxal, a highly reactive dialdehyde.[2] This protection strategy is crucial in multi-step organic synthesis, allowing for the selective transformation of other functional groups within a molecule without interference from a reactive aldehyde. The acetal linkages are stable under neutral and basic conditions but can be readily hydrolyzed in an acidic environment to liberate the parent glyoxal, making TME a valuable synthetic building block.[3]
This guide will provide a detailed exploration of the fundamental aspects of TME's structure and bonding, offering insights into how these characteristics influence its practical utility in a laboratory setting.
Molecular Structure and Conformational Analysis
The seemingly free rotation around the central C-C bond of 1,1,2,2-tetramethoxyethane is, in fact, significantly influenced by the interplay of steric hindrance and stereoelectronic effects. This leads to distinct conformational isomers with varying energies.
The Gauche Effect and Conformational Preference
In simple alkanes, the anti conformation, where bulky substituents are positioned 180° apart, is generally the most stable due to minimized steric repulsion.[4][5] However, in molecules like 1,1,2,2-tetramethoxyethane, which feature electronegative substituents on adjacent carbons, the gauche conformation (with a dihedral angle of approximately 60°) can be energetically favored. This phenomenon is known as the gauche effect .[6]
The gauche effect is primarily attributed to a stabilizing hyperconjugative interaction. This involves the donation of electron density from a bonding orbital (typically a C-H σ orbital) into an adjacent anti-bonding orbital (a C-O σ* orbital in this case). This overlap is maximized in the gauche conformation, leading to a lower overall energy state compared to the anti conformer, despite some increase in steric strain.
Logical Relationship: Conformational Stability
Caption: The gauche conformation of 1,1,2,2-tetramethoxyethane is favored due to stabilizing hyperconjugative interactions.
Bond Parameters
While a definitive crystal structure of 1,1,2,2-tetramethoxyethane is not publicly available, we can infer typical bond lengths and angles from related structures and computational models.
| Bond | Typical Length (Å) | Typical Angle | Bond Angles (°) |
| C-C | 1.54 | C-C-O | 109.5 |
| C-O | 1.43 | O-C-O | 109.5 |
| C-H (methine) | 1.09 | C-O-C (methyl) | 111.7 |
| C-H (methyl) | 1.09 | H-C-H (methyl) | 109.5 |
| Table 1: Predicted Bond Parameters for 1,1,2,2-Tetramethoxyethane. |
Chemical Bonding: A Deeper Look at Electronic Interactions
The chemical bonding in 1,1,2,2-tetramethoxyethane is characterized by a framework of sp³ hybridized carbon and oxygen atoms forming sigma (σ) bonds. The polarity of the C-O bonds is a dominant feature, influencing the molecule's reactivity and physical properties.
The key to understanding the stability of the gauche conformer lies in the concept of stereoelectronic effects , where the spatial arrangement of orbitals dictates the electronic properties and stability of the molecule. As mentioned, hyperconjugation plays a crucial role. In the gauche conformation, a C-H bonding orbital on one carbon is anti-periplanar to a C-O anti-bonding orbital on the adjacent carbon. This alignment allows for effective delocalization of electron density, which is a stabilizing interaction.
Spectroscopic Characterization
The structure of 1,1,2,2-tetramethoxyethane can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry of the molecule, the NMR spectra are relatively simple.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals:
-
A singlet for the twelve protons of the four equivalent methoxy groups (-OCH₃).
-
A singlet for the two protons of the two equivalent methine groups (-CH).
-
-
¹³C NMR: The carbon-13 NMR spectrum is also predicted to have two signals:
-
One signal for the four equivalent methoxy carbons.
-
One signal for the two equivalent methine carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum of 1,1,2,2-tetramethoxyethane is dominated by absorptions characteristic of C-H and C-O bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2950 - 2850 | C-H stretch (alkane) | Strong |
| 1470 - 1450 | C-H bend (scissoring) | Medium |
| 1150 - 1085 | C-O stretch (ether) | Strong |
| Table 2: Predicted Major IR Absorption Bands for 1,1,2,2-Tetramethoxyethane.[7][8][9][10] |
The strong C-O stretching absorption is a particularly prominent feature in the IR spectrum of ethers.
Mass Spectrometry (MS)
In electron ionization mass spectrometry, 1,1,2,2-tetramethoxyethane will undergo fragmentation. The molecular ion peak (M⁺) at m/z 150 may be observed, though it might be weak. The fragmentation pattern is expected to be dominated by cleavage of the C-C and C-O bonds.
Common fragmentation pathways for ethers include α-cleavage (cleavage of the bond adjacent to the oxygen atom) and loss of alkoxy groups.[11][12] For 1,1,2,2-tetramethoxyethane, a prominent fragmentation pathway would be the cleavage of the central C-C bond to give a resonance-stabilized oxonium ion at m/z 75.
Fragmentation Pathway
Caption: General workflow for the synthesis of 1,1,2,2-tetramethoxyethane.
Reactivity: The Role of the Acetal Functional Group
The reactivity of 1,1,2,2-tetramethoxyethane is dominated by the properties of its acetal functional groups.
-
Stability: Acetals are stable to strong bases, nucleophiles, and reducing agents. This stability makes them excellent protecting groups for aldehydes and ketones.
-
Hydrolysis: The key reaction of 1,1,2,2-tetramethoxyethane is its hydrolysis under acidic conditions. [13]The reaction proceeds via protonation of one of the ether oxygens, followed by elimination of methanol to form a resonance-stabilized oxonium ion. Nucleophilic attack by water and subsequent loss of the remaining methoxy groups regenerates the two aldehyde functionalities of glyoxal.
Mechanism of Acid-Catalyzed Hydrolysis
Caption: Generalized mechanism for the acid-catalyzed hydrolysis of an acetal.
Applications in Organic Synthesis
The primary application of 1,1,2,2-tetramethoxyethane in organic synthesis is as a stable, easily handleable source of glyoxal. [2][3]This allows for the introduction of the 1,2-dicarbonyl moiety into a molecule under controlled conditions.
For example, the in situ generation of glyoxal from 1,1,2,2-tetramethoxyethane can be used in multicomponent reactions to construct complex heterocyclic systems. The liberated glyoxal can react with amines and other nucleophiles to form a variety of nitrogen-containing heterocycles.
Conclusion
1,1,2,2-Tetramethoxyethane is a molecule whose simple appearance belies a rich and complex stereoelectronic landscape. Its conformational preference for the gauche isomer, driven by hyperconjugative effects, is a testament to the subtle yet powerful forces that govern molecular structure. As a stable and convenient precursor to the highly reactive glyoxal, it holds a significant place in the toolbox of synthetic organic chemists. A thorough understanding of its structure, bonding, and reactivity, as detailed in this guide, is essential for its effective utilization in the design and execution of complex synthetic strategies.
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Spectroscopic data of 1,1,2,2-Tetramethoxyethane (NMR, IR, Mass Spec)
This technical guide provides a detailed analysis of the expected and known spectroscopic data for 1,1,2,2-tetramethoxyethane (CAS No: 2517-44-4), also known as glyoxal bis(dimethyl acetal).[1] As a key building block and solvent in organic synthesis, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural verification.
Molecular Structure and Symmetry
1,1,2,2-Tetramethoxyethane possesses a simple, symmetrical structure that is fundamental to interpreting its spectroscopic data. The molecule consists of a two-carbon ethane backbone, with two methoxy groups attached to each carbon.
Caption: Molecular structure of 1,1,2,2-Tetramethoxyethane.
Due to the free rotation around the central carbon-carbon bond, the two methine protons (-CH) are chemically equivalent, as are the four methoxy groups (-OCH₃). This symmetry significantly simplifies the expected NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,1,2,2-tetramethoxyethane, both ¹H and ¹³C NMR are expected to yield simple and highly informative spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show two distinct signals, corresponding to the two unique proton environments in the molecule.
| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | ~ 4.5 | Singlet | 2H | -CH (methine) |
| 2 | ~ 3.4 | Singlet | 12H | -OCH₃ (methoxy) |
Causality Behind Predictions:
-
Methine Protons (-CH): These protons are attached to a carbon that is bonded to two electronegative oxygen atoms. This deshielding environment is expected to shift the signal significantly downfield to approximately 4.5 ppm. As both methine protons are chemically equivalent, they will not split each other, resulting in a singlet.
-
Methoxy Protons (-OCH₃): The protons of the four methoxy groups are also chemically equivalent due to molecular symmetry. They are attached to carbons adjacent to an oxygen atom, placing them in a deshielded environment, though less so than the methine protons. A chemical shift of around 3.4 ppm is typical for methoxy groups. This will also appear as a singlet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is also expected to be simple, showing only two signals corresponding to the two distinct carbon environments.
| Predicted Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | ~ 100-105 | -CH (methine) |
| 2 | ~ 55-60 | -OCH₃ (methoxy) |
Causality Behind Predictions:
-
Methine Carbon (-CH): This carbon is directly bonded to two oxygen atoms, which strongly deshields it, leading to a predicted chemical shift in the acetal region of 100-105 ppm.
-
Methoxy Carbon (-OCH₃): The carbons of the four equivalent methoxy groups are deshielded by their attached oxygen, but to a lesser extent than the methine carbons. Their signal is expected in the typical range for methoxy carbons, around 55-60 ppm.
Experimental Protocol: NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra of a sample like 1,1,2,2-tetramethoxyethane is as follows:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set an appropriate spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a wider spectral width to cover the expected carbon chemical shift range (e.g., 0-150 ppm).
-
A greater number of scans will be required due to the low natural abundance of ¹³C (typically 128 scans or more).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H spectrum.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of 1,1,2,2-tetramethoxyethane is expected to be dominated by absorptions from its C-H and C-O bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
| 2950-2850 | C(sp³)-H | Stretch | Strong |
| 1470-1450 | C-H | Bend (Scissoring) | Medium |
| 1150-1050 | C-O | Stretch (Ether) | Strong, Broad |
Causality Behind Predictions:
-
C(sp³)-H Stretching: The molecule contains numerous methyl and methine C-H bonds. These typically give rise to strong, sharp absorptions in the 2850-2950 cm⁻¹ region.
-
C-H Bending: The bending vibrations of the CH₂ and CH₃ groups are expected to appear in the 1450-1470 cm⁻¹ range.
-
C-O Stretching: The most characteristic feature of an ether is a strong C-O stretching absorption. Given the presence of four ether linkages, a very strong and likely broad band is expected in the 1150-1050 cm⁻¹ region of the "fingerprint" region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Liquid Film):
-
Place a single drop of neat 1,1,2,2-tetramethoxyethane onto the surface of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin liquid film.
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
-
-
Data Analysis:
-
Identify the major absorption bands and correlate them to the functional groups present in the molecule.
-
Sources
Introduction: Unmasking the Potential of a Versatile Acetal
An In-depth Technical Guide to 1,1,2,2-Tetramethoxyethane (CAS 2517-44-4)
1,1,2,2-Tetramethoxyethane, also known by its synonym Glyoxal bis(dimethyl acetal), is a stable and versatile organic compound with the chemical formula C₆H₁₄O₄.[1][2] As a key intermediate in organic synthesis, its primary value lies in its function as a protected form of glyoxal, the smallest dialdehyde.[2][3][4] Glyoxal itself is highly reactive and exists in aqueous solutions as a complex mixture of hydrates and oligomers, making its direct application in multi-step syntheses challenging.[5] 1,1,2,2-Tetramethoxyethane provides a stable, manageable, and synthetically useful equivalent, allowing for the controlled introduction of the 1,2-dicarbonyl moiety essential for building complex molecular architectures, particularly in the synthesis of heterocycles and pharmaceutical intermediates.[3][4]
This guide offers a comprehensive overview of 1,1,2,2-Tetramethoxyethane, from its fundamental properties and synthesis to its core reactivity and practical applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.
Physicochemical Properties: A Snapshot for the Bench Scientist
A clear understanding of a reagent's physical properties is paramount for experimental design, particularly for reaction setup, purification, and storage. The key properties of 1,1,2,2-Tetramethoxyethane are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2517-44-4 | [2] |
| Molecular Formula | C₆H₁₄O₄ | [2][6] |
| Molecular Weight | 150.17 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~165-167 °C | |
| Density | ~1.01 g/cm³ | |
| Solubility | Soluble in most organic solvents (ethers, alcohols, esters).[1] | |
| Storage | 2-8°C, under inert atmosphere.[7][8] |
Synthesis: The Acetalization of Glyoxal
The most prevalent and industrially viable method for producing 1,1,2,2-Tetramethoxyethane is the acid-catalyzed acetalization of glyoxal with methanol.[3][4] This reaction is an equilibrium process where careful control of reaction parameters is crucial for maximizing the yield of the desired diacetal over the monoacetal and other byproducts.[4]
Causality of Experimental Choices
-
Acid Catalyst : The reaction requires an acid catalyst, such as sulfuric acid or an acidic ion-exchange resin (e.g., Amberlyst), to proceed at a practical rate.[9] The catalyst's role is to protonate a carbonyl oxygen of glyoxal, thereby increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by methanol.
-
Methanol to Glyoxal Ratio : A significant molar excess of methanol (typically 15:1 to 50:1) is employed.[9] This high concentration of the alcohol serves a dual purpose: it shifts the reaction equilibrium towards the product side according to Le Châtelier's principle and minimizes the competing hydrolysis reaction by reducing the relative concentration of water.[9]
-
Water Content : The presence of water is detrimental to the yield as it can hydrolyze the acetal products back to the starting materials.[9] For this reason, the reaction is often initiated with a concentrated aqueous glyoxal solution (e.g., 40-75% by weight) that may be further dehydrated, and maintaining a low water content throughout the reaction is critical for achieving high conversion.[4][9]
-
Temperature : The reaction is typically conducted at elevated temperatures, often between 60°C and 80°C, to ensure a reasonable reaction rate.[3][9]
Reaction Workflow Diagram
Caption: General workflow for the synthesis of 1,1,2,2-Tetramethoxyethane.
Core Reactivity: The Glyoxal Equivalent in Action
The synthetic utility of 1,1,2,2-Tetramethoxyethane is centered on its ability to act as a stable precursor to glyoxal. The acetal groups are stable under neutral to basic conditions but are readily hydrolyzed under acidic conditions to regenerate the parent dialdehyde and methanol. This controlled deprotection is the cornerstone of its application.
Mechanism of Acid-Catalyzed Hydrolysis (Deprotection)
Caption: Simplified mechanism for the acid-catalyzed hydrolysis of one acetal group.
This deprotection strategy allows chemists to perform reactions on other parts of a molecule under basic or neutral conditions without the interference of a highly reactive aldehyde functionality. The glyoxal core can then be unmasked at a later synthetic stage when needed, for example, in the construction of heterocyclic rings like imidazoles, which are prevalent motifs in pharmaceuticals.[5]
Applications in Research and Development
1,1,2,2-Tetramethoxyethane is more than just a synthetic curiosity; it is a functional tool with diverse applications.
-
Pharmaceutical and Fine Chemical Synthesis : Its primary role is as a building block in organic synthesis.[1][4] It serves as a precursor for creating complex molecules where a 1,2-dicarbonyl unit is required for subsequent cyclization or condensation reactions.[10][11]
-
Polymer Chemistry : The compound is used as a cross-linking agent and performance additive.[5] A notable application is in upgrading melamine-urea-formaldehyde wood adhesives, where it can enhance the properties of the final resin.[7][12]
-
Solvent Applications : Due to its good solubility for organic compounds and catalysts, it can be used as a solvent in certain organic reactions and as a diluent for dyes.[1]
Experimental Protocol: Synthesis from Glyoxal and Methanol
This protocol is a representative procedure derived from established patent literature, designed to provide a self-validating system for laboratory-scale synthesis.[9]
Objective: To synthesize 1,1,2,2-Tetramethoxyethane via acid-catalyzed acetalization.
Materials:
-
40% w/w aqueous glyoxal solution
-
Methanol (anhydrous)
-
Strongly acidic ion-exchange resin (e.g., Amberlyst® 15)
-
Sodium carbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Dehydration (Optional but Recommended) : Concentrate the 40% aqueous glyoxal solution under reduced pressure (100-200 mbar) to achieve a glyoxal content of 60-75% by weight.[4] This step significantly improves the final yield by reducing the initial water content.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine the concentrated glyoxal solution and methanol. The molar ratio of methanol to glyoxal should be at least 20:1 to drive the reaction to completion.[9]
-
Catalysis : Add the acidic ion-exchange resin (approx. 5-10% by weight of the total reactants).
-
Reaction : Heat the mixture to 60-70°C with vigorous stirring. Monitor the reaction progress using gas chromatography (GC) by observing the disappearance of glyoxal and the formation of the mono- and diacetal products. A typical reaction time is 5-8 hours.[9]
-
Workup - Neutralization : Cool the reaction mixture to room temperature. Filter off the ion-exchange resin catalyst. Neutralize the filtrate by adding small portions of sodium carbonate until effervescence ceases.
-
Workup - Solvent Removal : Remove the excess methanol and water via distillation.
-
Purification : Purify the resulting crude product by fractional distillation under reduced pressure to isolate pure 1,1,2,2-Tetramethoxyethane.
Synthesis Protocol Workflow
Caption: Step-by-step experimental workflow for the synthesis of 1,1,2,2-Tetramethoxyethane.
Safety and Handling: A Scientist's Responsibility
As with any chemical reagent, proper handling of 1,1,2,2-Tetramethoxyethane is essential for laboratory safety.
-
Hazards : The compound is a flammable liquid and may be irritating to the skin and eyes.[1]
-
Precautionary Measures :
-
P210 : Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[13]
-
P233 : Keep container tightly closed.[13]
-
P240 & P241 : Ground and bond container and receiving equipment; use explosion-proof electrical equipment.[13]
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[13]
-
P303+P361+P353 : IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[13]
-
Ensure use in a well-ventilated area, such as a chemical fume hood.[1]
-
References
-
1,1,2,2-Tetramethoxyethane - ChemBK. (2024). ChemBK. [Link]
- Preparation of diacetals of glyoxal. (2004).
-
1,1,2,2-Tetramethoxyethane | 2517-44-4. Pharmaffiliates. [Link]
- Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method. (2010).
-
Asymmetric synthesis of tetrahydropalmatine via tandem 1,2-addition/cyclization. (2004). PubMed. [Link]
-
Ethane, 1,1,2,2-tetramethoxy-. NIST WebBook. [Link]
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Glyoxal dimethyl acetal - ChemBK. (2024). ChemBK. [Link]
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1,1,2,2-Tetramethoxyethane | C6H14O4. PubChem. [Link]
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-
Glyoxal. Wikipedia. [Link]
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An In-Depth Technical Guide to the Synthesis and Discovery of 1,1,2,2-Tetramethoxyethane
Abstract
This technical guide provides a comprehensive overview of the synthesis and discovery of 1,1,2,2-tetramethoxyethane, a significant acetal with applications as a solvent and a key protecting group in organic synthesis. This document delves into the historical context of its discovery, details various synthetic methodologies with an emphasis on the prevalent acid-catalyzed reaction of glyoxal and methanol, and explores modern and emerging synthetic strategies. A detailed, field-proven experimental protocol is provided, alongside a comparative analysis of different synthetic routes. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile compound.
Introduction and Historical Context
1,1,2,2-Tetramethoxyethane, also known as glyoxal bis(dimethyl acetal), is a stable, colorless liquid that serves as a valuable precursor and solvent in a multitude of chemical transformations.[1] Its primary utility lies in its function as a protected form of glyoxal, a highly reactive dialdehyde. The acetal functionality masks the reactive aldehyde groups, allowing for selective reactions at other sites of a molecule.
The history of 1,1,2,2-tetramethoxyethane is intrinsically linked to its parent compound, glyoxal. Glyoxal was first prepared and named in the 19th century by the German-British chemist Heinrich Debus, who synthesized it by reacting ethanol with nitric acid. While the synthesis of glyoxal has evolved to include industrial-scale processes like the gas-phase oxidation of ethylene glycol, its inherent reactivity necessitated the development of stable derivatives for broader application in organic synthesis.
A significant milestone in the preparation of 1,1,2,2-tetramethoxyethane was documented in a 1951 publication in the Journal of the American Chemical Society by Ralph C. Schreyer.[2][3] This work presented a novel synthesis, contributing to the accessibility of this important reagent for the scientific community.
Synthetic Methodologies: A Comparative Analysis
The synthesis of 1,1,2,2-tetramethoxyethane can be achieved through several routes, with the most common and industrially relevant method being the acid-catalyzed acetalization of glyoxal with methanol. Other methods, including those starting from different precursors, have also been developed. This section provides a comparative overview of the primary synthetic strategies.
Acid-Catalyzed Acetalization of Glyoxal with Methanol
This is the most direct and widely employed method for the synthesis of 1,1,2,2-tetramethoxyethane. The reaction involves treating an aqueous solution of glyoxal with an excess of methanol in the presence of an acid catalyst.
Mechanism: The reaction proceeds through a two-step acid-catalyzed nucleophilic addition of methanol to the carbonyl groups of glyoxal. The mechanism, illustrated below, involves the initial formation of a hemiacetal, which is then further protonated and subsequently attacked by a second methanol molecule to form the stable acetal.
Caption: Mechanism of Acid-Catalyzed Acetalization of Glyoxal with Methanol.
Causality Behind Experimental Choices:
-
Excess Methanol: The reaction is an equilibrium process. According to Le Chatelier's principle, using a large excess of methanol shifts the equilibrium towards the formation of the product, 1,1,2,2-tetramethoxyethane.
-
Acid Catalyst: The carbonyl carbons of glyoxal are not sufficiently electrophilic to be attacked by the weak nucleophile, methanol. The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol.
-
Water Removal: As water is a byproduct of the reaction, its removal can also drive the equilibrium towards the product. This can be achieved by using a dehydrating agent or by azeotropic distillation.
Synthesis from 1,2-Dimethoxyethylene
An alternative synthesis, as described by Schreyer in 1951, involves the chlorination of 1,2-dimethoxyethylene.[3] This method proceeds in high yield but requires the preparation of the starting vinyl ether.
Comparative Data of Synthetic Routes
The following table summarizes key parameters for different synthetic approaches to 1,1,2,2-tetramethoxyethane based on available literature.
| Synthetic Route | Starting Materials | Catalyst/Reagents | Typical Yield | Reaction Conditions | Reference |
| Acid-Catalyzed Acetalization | Glyoxal (40% aq. solution), Methanol | Methanesulfonic acid | ~50-60% (of diacetal) | Reflux, 24h | [4] |
| Acid-Catalyzed Acetalization | Glyoxal (70% aq. solution), Methanol | Acidic ion-exchange resin | ~13.6% in reaction solution | Reflux, 2h | [4] |
| Chlorination of Vinyl Ether | 1,2-Dimethoxyethylene, Chlorine | - | High | Cold | [3] |
| Chemical Water Removal | Glyoxal, Methanol | Methyl formate, Acid catalyst | Diacetal: ~29% | Reflux, 30h | [5] |
Detailed Experimental Protocol: Acid-Catalyzed Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of 1,1,2,2-tetramethoxyethane from glyoxal and methanol, based on established patent literature.[4]
Materials:
-
40% by weight aqueous glyoxal solution (58 g)
-
Methanol (256 g)
-
Methanesulfonic acid (10.9 g)
-
Rotary evaporator
-
Reflux condenser
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas chromatograph for analysis
Procedure:
-
Concentration of Glyoxal: Concentrate 58 g of a 40% by weight aqueous glyoxal solution under reduced pressure (e.g., on a rotary evaporator) to obtain approximately 33.1 g of a 70% by weight aqueous glyoxal solution. This step is crucial to reduce the amount of water in the reaction mixture, which would otherwise hinder the forward reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the concentrated glyoxal solution (33.1 g), methanol (256 g), and methanesulfonic acid (10.9 g).
-
Reaction: Heat the mixture to reflux with constant stirring. Maintain the reflux for 24 hours. The prolonged reaction time is necessary to drive the equilibrium towards the formation of the diacetal.
-
Work-up and Analysis: After 24 hours, cool the reaction mixture to room temperature. The product composition can be analyzed by gas chromatography. A typical analysis will show the presence of 1,1,2,2-tetramethoxyethane, the monoacetal (glyoxal dimethyl acetal), unreacted methanol, and water.
-
Purification (General Procedure): The purification of 1,1,2,2-tetramethoxyethane from the reaction mixture typically involves distillation.[4] Due to the presence of methanol, water, and the monoacetal, a fractional distillation is often required to obtain the pure diacetal.
Caption: Experimental Workflow for the Acid-Catalyzed Synthesis of 1,1,2,2-Tetramethoxyethane.
Modern and Emerging Synthetic Approaches
While the acid-catalyzed acetalization remains the workhorse for the synthesis of 1,1,2,2-tetramethoxyethane, research into more sustainable and efficient methods is ongoing.
Use of Solid Acid Catalysts
To circumvent the issues associated with corrosive and difficult-to-remove liquid acid catalysts like sulfuric acid or methanesulfonic acid, solid acid catalysts such as acidic ion-exchange resins have been employed.[4] These catalysts offer the advantages of easy separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions.
Electrochemical Synthesis
Electrochemical methods represent a green and promising alternative for the synthesis of acetals. While a direct electrochemical synthesis of 1,1,2,2-tetramethoxyethane from glyoxal and methanol has not been extensively reported, the principles of electrochemical acetalization are well-established. This approach typically involves the anodic oxidation of an alcohol to generate a reactive intermediate that can then react with a carbonyl compound.
A plausible, though currently speculative, electrochemical pathway could involve the anodic oxidation of methanol to generate methoxy radicals or related electrophilic species, which would then react with glyoxal. This method could potentially offer high selectivity and avoid the use of strong acid catalysts.
Applications in Research and Development
The primary application of 1,1,2,2-tetramethoxyethane in the pharmaceutical and chemical industries is as a synthetic equivalent of glyoxal. Its stability allows for the controlled introduction of the glyoxal unit into complex molecules. Furthermore, its properties as a solvent are also utilized in various chemical processes.
Conclusion
1,1,2,2-Tetramethoxyethane is a valuable and versatile chemical with a rich history rooted in the early days of organic synthesis. The acid-catalyzed reaction of glyoxal and methanol remains the most practical and widely used method for its preparation, with ongoing research focused on improving the sustainability and efficiency of this process through the use of solid acid catalysts and the exploration of electrochemical routes. This guide provides a solid foundation for understanding the synthesis and application of this important compound, empowering researchers and developers to utilize it effectively in their work.
References
-
ChemBK. 1,1,2,2-Tetramethoxyethane. [Link]
-
Schreyer, R. C. (1951). A New Synthesis of Glyoxal Tetramethyl Acetal. Journal of the American Chemical Society, 73(6), 2962–2963. [Link]
-
Sciencemadness Discussion Board. Glyoxal Synthesis. [Link]
- Google Patents. (2004). Process for the preparation of 1,1,2,2-tetramethoxyethane and / or glyoxal dimethyl acetal. DE10340738A1.
- Google Patents. (2010). Method for preparing acetal by using glyoxal. CN101676252A.
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A Technical Guide to the Computational Modeling of 1,1,2,2-Tetramethoxyethane
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Modeling a Seemingly Simple Molecule
In the vast landscape of computational chemistry, the focus often gravitates towards complex biomolecules or novel materials. However, a deep understanding of the conformational dynamics and intermolecular interactions of seemingly simple organic molecules, such as 1,1,2,2-Tetramethoxyethane, is fundamental to advancing fields from drug delivery to materials science. As a key structural motif in various larger molecules and a solvent with unique properties, a robust computational model of 1,1,2,2-Tetramethoxyethane serves as a critical building block for more complex simulations. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for accurately modeling this molecule, emphasizing the synergy between computational techniques and experimental validation.
Unveiling the Molecular Landscape: An Introduction to 1,1,2,2-Tetramethoxyethane
1,1,2,2-Tetramethoxyethane (TME) is an organic compound with the chemical formula C₆H₁₄O₄.[1] It is a colorless liquid utilized as a solvent in organic synthesis and as a low-volatility acetal to enhance the performance of certain adhesives.[1] The molecule's structure, featuring a central ethane bond with two methoxy groups attached to each carbon, gives rise to a complex conformational landscape governed by a delicate balance of steric and electronic effects. Understanding the populations of its various conformers is crucial for predicting its macroscopic properties and its behavior in different environments.
Table 1: Physicochemical Properties of 1,1,2,2-Tetramethoxyethane
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₄ | PubChem[1] |
| Molar Mass | 150.17 g/mol | PubChem[1] |
| Density | 1.018 g/cm³ | ChemBK[1] |
| Boiling Point | 78-79 °C (at 50 Torr) | ChemBK[1] |
| IUPAC Name | 1,1,2,2-tetramethoxyethane | PubChem[1] |
| SMILES | COC(C(OC)OC)OC | PubChem[1] |
The Computational Toolkit: Methodologies for Modeling TME
The accurate modeling of TME requires a multi-faceted approach, leveraging both classical molecular mechanics (MM) and quantum mechanics (QM) to capture the intricacies of its behavior.
The Foundation: Molecular Mechanics and Force Field Selection
Molecular mechanics provides a computationally efficient method for exploring the vast conformational space of TME. The accuracy of MM simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system.[2] For a molecule like TME, which contains both ether and acetal functionalities, the choice of a suitable force field is paramount.
Standard force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) can provide a good starting point. However, for highly accurate predictions, especially concerning dihedral angle parameters that govern conformational energies, a custom parameterization may be necessary.[3][4]
Workflow for Force Field Parameterization:
Caption: Workflow for developing a bespoke force field for TME.
The Gold Standard: Quantum Mechanical Calculations
Quantum mechanics offers a more fundamental and accurate description of molecular systems by solving the Schrödinger equation.[3] For a molecule of TME's size, Density Functional Theory (DFT) provides an excellent balance between accuracy and computational cost.[5]
Key Applications of QM in TME Modeling:
-
Conformational Analysis: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can be used to accurately calculate the relative energies of different TME conformers.[5] Studies on the analogous 1,2-dimethoxyethane (DME) have shown that DFT can effectively predict the populations of various conformers in different environments.[5]
-
Spectroscopic Predictions: QM calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts.[6] These predictions are invaluable for interpreting experimental spectra and validating the computational model.[6]
-
Thermodynamic Properties: QM calculations can be used to compute thermodynamic properties such as enthalpy of formation and heat capacity.
Protocol for Quantum Mechanical Conformational Analysis:
-
Initial Structure Generation: Generate a series of initial guess structures for the various possible conformers of TME by systematically rotating around the C-C and C-O bonds.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a DFT method (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: Calculate the single-point energies of the optimized conformers using a higher level of theory or a larger basis set for improved accuracy.
-
Relative Energy Determination: Determine the relative energies of the conformers, including the ZPVE correction.
The Conformational Zoo of 1,1,2,2-Tetramethoxyethane
The central C-C bond and the adjacent C-O bonds in TME can rotate, leading to a multitude of possible conformations. Drawing inspiration from extensive studies on 1,2-dimethoxyethane (DME), we can anticipate the key conformational features of TME. For DME, the gauche conformation of the O-C-C-O dihedral angle is surprisingly stable due to favorable stereoelectronic effects.[7][8][9] A similar phenomenon is expected for TME, although the increased steric hindrance from the additional methoxy groups will play a more significant role.
Diagram of Key Torsional Angles in TME:
Caption: Key torsional angles governing the conformation of TME.
Bridging Theory and Reality: Validation Against Experimental Data
A computational model is only as good as its ability to reproduce experimental observations.[10] Therefore, rigorous validation of the developed models for TME against experimental data is a crucial step.
Spectroscopic Signatures
-
NMR Spectroscopy: The calculated NMR chemical shifts and coupling constants can be compared with experimental ¹H and ¹³C NMR spectra. The relative populations of different conformers, as predicted by the model, will influence the observed time-averaged NMR parameters.
-
Vibrational Spectroscopy (IR and Raman): The calculated vibrational frequencies can be compared to experimental IR and Raman spectra. The presence and intensity of specific bands in the experimental spectra can confirm the existence of certain conformers predicted by the model. For instance, studies on DME have successfully used Raman spectroscopy to determine the populations of different conformers in the liquid phase.[11]
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for a Hypothetical TME Conformer
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| 1 | 2980 | 2975 | C-H stretch |
| 2 | 1450 | 1455 | CH₃ bend |
| 3 | 1100 | 1105 | C-O stretch |
| 4 | 850 | 845 | C-C stretch |
Thermodynamic Properties
The calculated thermodynamic properties, such as the enthalpy of vaporization and heat capacity, can be compared with experimental data obtained from techniques like calorimetry. The NIST Web Thermo Tables (WTT) can be a valuable resource for obtaining critically evaluated thermophysical property data for validation.[12][13]
Practical Applications in Research and Development
An accurate and validated computational model of TME has several important applications:
-
Solvent Effects in Drug Development: TME can be used as a solvent in drug formulations. A reliable model allows for the simulation of drug-solvent interactions, aiding in the prediction of solubility and stability.
-
Understanding Polymer Properties: The structural motif of TME is present in various polymers, such as polyethers. Understanding the conformational preferences of TME provides insights into the flexibility and morphology of these polymers.
-
Reaction Mechanism Elucidation: In organic synthesis, TME can act as a reactant or be part of a larger reacting molecule. Computational modeling can help elucidate reaction mechanisms and predict product distributions.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the computational modeling of 1,1,2,2-Tetramethoxyethane. By combining the strengths of molecular mechanics and quantum mechanics and rigorously validating the models against experimental data, researchers can develop a powerful tool to understand and predict the behavior of this important molecule. Future work should focus on developing a dedicated, highly accurate force field for TME and using the validated model to explore its behavior in more complex environments, such as in mixtures and at interfaces. This will further enhance its utility in a wide range of scientific and industrial applications.
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A Comprehensive Guide to the Quantum Chemical Analysis of 1,1,2,2-Tetramethoxyethane
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 1,1,2,2-tetramethoxyethane, a molecule of interest in organic synthesis and materials science. We present a detailed, step-by-step computational protocol employing Density Functional Theory (DFT) to elucidate its conformational landscape, electronic structure, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply high-level computational methods to understand and predict the behavior of flexible alkoxyalkanes. We emphasize the causality behind methodological choices, ensuring a robust and self-validating computational workflow. All protocols are grounded in established best practices and supported by authoritative references.
Introduction: The Significance of 1,1,2,2-Tetramethoxyethane
1,1,2,2-Tetramethoxyethane (TME) is a versatile organic compound characterized by a central ethane bond flanked by two geminal dimethoxy groups.[1] It serves as a valuable intermediate in organic synthesis and has garnered attention for its potential applications in material science.[1] The conformational flexibility imparted by the multiple rotatable single bonds in TME governs its macroscopic properties, including its reactivity and solvation characteristics. A thorough understanding of its three-dimensional structure and electronic properties at the molecular level is paramount for its rational application in various chemical contexts.
Quantum chemical calculations offer a powerful in-silico approach to probe the intricacies of molecular systems with a level of detail often unattainable through experimental methods alone. By solving the electronic Schrödinger equation, we can predict a wide range of molecular properties, including stable conformations, rotational energy barriers, vibrational frequencies (infrared spectra), and nuclear magnetic resonance (NMR) chemical shifts.[2] This guide outlines a rigorous computational workflow for the comprehensive characterization of TME.
The Computational Workflow: A Self-Validating Approach
Our computational strategy is designed to be both accurate and efficient, progressing from a broad conformational search to precise spectroscopic predictions. The workflow is iterative and self-validating, with each step building upon the previous one to refine our understanding of the molecule.
Figure 1: A schematic of the comprehensive computational workflow for the analysis of 1,1,2,2-tetramethoxyethane.
Part I: Conformational Landscape Analysis
The first and most critical step is to identify the stable conformers of TME and their relative energies. The rotation around the central C-C bond and the C-O bonds leads to a complex potential energy surface.
The Causality of Method Selection
For flexible molecules like TME, an accurate description of non-covalent interactions, particularly dispersion forces, is crucial. The Minnesota functional M06-2X is an excellent choice as it is a high-nonlocality functional that performs well for main-group thermochemistry and non-covalent interactions.[3][4][5] We will pair this with the def2-TZVP basis set, a triple-zeta valence basis set with polarization functions, which offers a good balance between accuracy and computational cost for organic molecules.[6][7] To account for residual dispersion effects not fully captured by M06-2X, we will include Grimme's D3 dispersion correction with Becke-Johnson damping (GD3BJ ).
Experimental Protocol: Conformational Search and Optimization
Software: Gaussian 16[2]
-
Initial Structure Generation:
-
Build an initial structure of 1,1,2,2-tetramethoxyethane in a molecular modeling program (e.g., GaussView). The initial conformation can be the fully staggered, anti-periplanar arrangement.
-
-
Relaxed Potential Energy Surface Scan:
-
Perform a relaxed scan around the central C-C dihedral angle (O-C-C-O) to identify potential energy minima.
-
Gaussian 16 Input:
-
This input scans the dihedral angle in 36 steps of 10 degrees each, optimizing the rest of the geometry at each step.
-
-
Geometry Optimization of Conformers:
-
From the potential energy surface scan, identify the approximate geometries of the energy minima (conformers).
-
Perform a full geometry optimization for each identified conformer.
-
Gaussian 16 Input:
-
-
Frequency Calculation and Verification:
-
The Freq keyword in the previous step calculates the vibrational frequencies.[8]
-
A true energy minimum will have zero imaginary frequencies. This step validates that the optimized structures are stable conformers.[2]
-
The output of this calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are essential for accurate relative energy comparisons.
-
Data Presentation: Conformational Energies
The relative energies of the stable conformers should be tabulated for easy comparison. The anti and gauche conformers are of particular interest.
| Conformer | Dihedral Angle (O-C-C-O) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Anti | ~180° | 0.00 | 0.00 |
| Gauche | ~60° | Calculated Value | Calculated Value |
Note: The actual calculated values would be populated in a real study. The gauche conformer is expected to be close in energy to the anti, potentially influenced by the gauche effect.
Part II: Electronic Structure Analysis
With the optimized geometries of the most stable conformers, we can now delve into their electronic properties.
The Causality of Method Selection
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunction into a chemically intuitive Lewis structure representation of localized bonds, lone pairs, and antibonding orbitals.[9][10][11] This allows us to quantify hyperconjugative interactions that may contribute to conformational preferences.
Experimental Protocol: NBO Analysis
-
NBO Calculation:
-
Perform a single-point energy calculation on the optimized geometries of the key conformers, including the Pop=NBO keyword.
-
Gaussian 16 Input:
-
-
Analysis of NBO Output:
-
Examine the NBO output for key information, including natural atomic charges and second-order perturbation theory analysis of donor-acceptor interactions. These interactions quantify the stabilization energy from electron delocalization from an occupied NBO (donor) to an unoccupied NBO (acceptor).
-
Part III: Spectroscopic Property Prediction
A key strength of quantum chemical calculations is the ability to predict spectroscopic data, which can be directly compared with experimental results for validation.
Caption: Workflow for the prediction of IR and NMR spectra from optimized geometries.
Infrared (IR) Spectrum
The vibrational frequencies calculated in the optimization step can be used to simulate the IR spectrum.
-
Extract Frequency Data:
-
The output of the Freq calculation contains the vibrational frequencies (in cm⁻¹) and their corresponding IR intensities.[1]
-
-
Spectrum Visualization:
-
Frequency Scaling:
-
DFT calculations with harmonic approximation tend to overestimate vibrational frequencies. It is standard practice to apply a scaling factor to the calculated frequencies for better agreement with experimental data. The appropriate scaling factor is dependent on the functional and basis set used.
-
Nuclear Magnetic Resonance (NMR) Spectra
Predicting NMR chemical shifts is a valuable tool for structure elucidation.
The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. We will use the same DFT functional and basis set as for the geometry optimization to ensure consistency. To simulate a solution-phase NMR experiment, we will incorporate the Polarizable Continuum Model (PCM) to account for bulk solvent effects.[14][15][16]
-
NMR Shielding Calculation:
-
Perform a GIAO NMR calculation on the optimized geometries of the stable conformers.
-
Gaussian 16 Input:
-
Repeat the calculation for a reference compound, typically Tetramethylsilane (TMS), using the exact same level of theory.
-
-
Chemical Shift Calculation:
-
The calculated chemical shift (δ) for a given nucleus is obtained by subtracting its calculated absolute shielding (σ) from the absolute shielding of the reference (σ_ref):
-
δ = σ_ref - σ
-
-
Data Presentation: Spectroscopic Data
The calculated spectroscopic data should be presented in tables for comparison with experimental values.
Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency | Scaled Frequency | Experimental Frequency |
| C-H stretch | Value | Value | Value |
| C-O stretch | Value | Value | Value |
| ... | ... | ... | ... |
Table 3: Calculated vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom | Calculated Chemical Shift | Experimental Chemical Shift |
| C1/C2 (CH) | Value | Value |
| C3 (OCH₃) | Value | Value |
| H1/H2 (CH) | Value | Value |
| H3 (OCH₃) | Value | Value |
Conclusion
This guide has outlined a robust and scientifically grounded computational protocol for the in-depth analysis of 1,1,2,2-tetramethoxyethane. By following this workflow, researchers can gain valuable insights into the conformational preferences, electronic structure, and spectroscopic signatures of this and other flexible molecules. The emphasis on justifying methodological choices and validating results against experimental data ensures the trustworthiness and reliability of the computational findings. These theoretical predictions can, in turn, guide experimental design and accelerate the development of new applications for this versatile chemical compound.
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Walker, M.; Harvey, A. J. A.; Sen, A.; Dessent, C. E. H. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. J. Phys. Chem. A2013 , 117 (47), 12590–12600. [Link]
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Weigend, F.; Ahlrichs, R. Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Phys. Chem. Chem. Phys.2005 , 7, 3297-3305. [Link]
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Thermochemical properties of 1,1,2,2-Tetramethoxyethane
An In-depth Technical Guide to the Thermochemical Properties of 1,1,2,2-Tetramethoxyethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,2,2-Tetramethoxyethane, also known as glyoxal bis(dimethyl acetal), is a versatile organic compound with significant applications as a solvent in organic synthesis and as a high-performance electrolyte component in advanced battery systems.[1][2][3] A thorough understanding of its thermochemical properties—such as enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation—is paramount for ensuring process safety, optimizing reaction conditions, and predicting chemical equilibrium. This guide provides a comprehensive overview of these critical properties, detailing both the experimental methodologies for their determination and the computational approaches required when empirical data is unavailable. By grounding our discussion in the principles of chemical thermodynamics, we offer a framework for the practical application of these properties in research and development.
Introduction: Why Thermochemistry Matters
In any chemical process, from laboratory-scale synthesis to industrial production, energy transformations are fundamental. Thermochemistry is the study of the heat energy associated with chemical reactions and physical transformations. For a compound like 1,1,2,2-tetramethoxyethane (C₆H₁₄O₄), its thermochemical profile governs its stability, reactivity, and behavior under varying conditions.
-
Process Safety & Design: The enthalpy of formation is critical for calculating the heat of reaction (enthalpy change), which dictates the thermal management required for a chemical reactor. An unmanaged exothermic reaction can lead to a dangerous thermal runaway.
-
Reaction Optimization: The Gibbs free energy of formation helps in predicting the spontaneity and equilibrium constant of a reaction, allowing scientists to forecast the maximum possible yield and steer reaction pathways toward desired products.[4][5]
-
Material Science: For applications such as electrolytes in sodium-ion batteries, properties like heat capacity and overall thermal stability are crucial for performance and safety under operational loads.[3]
This document serves as a senior application scientist's guide to understanding and determining these vital parameters for 1,1,2,2-tetramethoxyethane.
Core Physicochemical and Thermochemical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₁₄O₄ | |
| Molecular Weight | 150.17 g/mol | [6] |
| IUPAC Name | 1,1,2,2-tetramethoxyethane | |
| CAS Number | 2517-44-4 | [6] |
| Density | 1.018 g/cm³ @ 20 °C | [6] |
| Boiling Point | 78-79 °C @ 50 Torr | [6] |
| Flash Point | 72.3 °C | [6] |
| Refractive Index | 1.393 | [6] |
| Standard Enthalpy of Formation (ΔfH°) | Not Experimentally Determined (See Section 3) | |
| Standard Molar Entropy (S°) | Not Experimentally Determined (See Section 4) | |
| Heat Capacity (Cp) | Not Experimentally Determined (See Section 4) | |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Not Experimentally Determined (See Section 5) |
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable states under standard conditions (298.15 K and 1 bar).[7][8] It is the most critical value for deriving the heats of any reaction involving the compound.
Causality: Why Experimental Determination is the Gold Standard
Direct measurement of the formation reaction is almost never feasible. Therefore, the standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using bomb calorimetry. The logic is as follows:
-
The compound is completely combusted in an excess of oxygen. The products (CO₂(g) and H₂O(l)) have well-known, highly accurate standard enthalpies of formation.
-
The heat released during this combustion is precisely measured.
-
Using Hess's Law, a thermochemical cycle is constructed to calculate the enthalpy of formation of the reactant.
This method is authoritative because it relies on a closed energy cycle where the unknown value is determined relative to universally accepted standards.
Experimental Protocol: Determination of ΔcH° via Bomb Calorimetry
This protocol describes a self-validating system by mandating calibration with a certified standard.
Objective: To accurately measure the enthalpy of combustion of 1,1,2,2-tetramethoxyethane.
Materials:
-
Isoperibol Bomb Calorimeter
-
Certified Benzoic Acid (calibration standard)
-
High-purity 1,1,2,2-Tetramethoxyethane (sample)
-
Platinum crucible
-
Cotton fuse wire
-
High-pressure oxygen (>30 atm)
-
Digital thermometer with 0.001 K resolution
Methodology:
Part A: Calibration of the Calorimeter
-
Preparation: Accurately weigh (~1 g) a pellet of benzoic acid and place it in the crucible.
-
Assembly: Secure the fuse wire in contact with the pellet and assemble the bomb.
-
Pressurization: Seal the bomb and pressurize it with pure oxygen to 30 atm.
-
Immersion: Place the bomb in the calorimeter bucket containing a known mass of water. Ensure the entire system is thermally equilibrated.
-
Ignition & Measurement: Ignite the sample and record the temperature every 30 seconds until a stable final temperature is reached.
-
Calculation: Determine the temperature change (ΔT) and calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid.
-
C_cal = (ΔH_comb,benzoic * m_benzoic + q_fuse) / ΔT
-
-
Validation: Repeat 3-5 times. The C_cal value must be consistent within a tight tolerance (e.g., ±0.1%) for the system to be considered trustworthy.
Part B: Combustion of 1,1,2,2-Tetramethoxyethane 8. Preparation: Accurately weigh (~0.8 g) of the liquid sample into the crucible. 9. Measurement: Repeat steps 2-5 using the 1,1,2,2-tetramethoxyethane sample. 10. Calculation: Calculate the heat released from the sample combustion using the now-known C_cal.
- q_comb = (C_cal * ΔT) - q_fuse
- Conversion to Molar Enthalpy: Convert q_comb to the molar enthalpy of combustion (ΔcH°) in kJ/mol.
Part C: Calculation of ΔfH° 12. Thermochemical Cycle: Use the balanced combustion reaction: C₆H₁₄O₄(l) + 8O₂(g) → 6CO₂(g) + 7H₂O(l) 13. Apply Hess's Law: ΔcH° = [6 * ΔfH°(CO₂, g) + 7 * ΔfH°(H₂O, l)] - [ΔfH°(C₆H₁₄O₄, l) + 8 * ΔfH°(O₂, g)] Note: ΔfH° for O₂(g) is zero by definition.[8] 14. Solve for ΔfH°(C₆H₁₄O₄, l).
Computational Alternatives
When experimental determination is not feasible, quantum chemical calculations (e.g., using Gaussian or ORCA software) provide reliable estimates.
Caption: Workflow for computational thermochemistry prediction.
Entropy (S°) and Heat Capacity (Cp)
Standard Molar Entropy (S°) is a measure of the molecular disorder or randomness of a substance under standard conditions.[9] Heat Capacity (Cp) is the amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at constant pressure.[10] Both are crucial for understanding the temperature dependence of thermodynamic potentials.
Experimental Protocol: Determination of Cp via DSC
Differential Scanning Calorimetry (DSC) is a workhorse technique for measuring heat capacity as a function of temperature.
Objective: To measure the heat capacity of 1,1,2,2-tetramethoxyethane from sub-ambient to near its boiling point.
Methodology:
-
Calibration: Perform temperature and heat flow calibrations using certified standards (e.g., indium, sapphire).
-
Baseline Run: Run an empty, hermetically sealed aluminum pan through the desired temperature program (e.g., -50 °C to 150 °C at 10 K/min) to establish the instrumental baseline.
-
Standard Run: Accurately weigh a sapphire standard (~20-30 mg) into a pan, seal it, and run the same temperature program. Sapphire has a precisely known Cp.
-
Sample Run: Accurately weigh the liquid sample (~10-20 mg) into a pan, seal it, and run the identical temperature program.
-
Calculation: The heat flow difference between the sample and the baseline is directly proportional to the sample's heat capacity. The sapphire standard provides the proportionality constant for accurate quantification.
-
Cp_sample = Cp_std * (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) * (m_std / m_sample)
-
The Role of Statistical Mechanics
Computationally, entropy and heat capacity are derived from the vibrational frequencies obtained from the quantum chemical calculations described in section 3.3. The partition function is calculated, which sums all the accessible energy states (electronic, translational, rotational, vibrational), and from this, S° and Cp are determined.
Gibbs Free Energy of Formation (ΔfG°)
The Gibbs free energy of formation is the ultimate arbiter of chemical spontaneity at constant temperature and pressure.[4][5] A negative ΔfG° indicates that the formation of the compound from its elements is a spontaneous process.
The Gibbs-Helmholtz Equation: A Synthesis of Properties
ΔfG° is rarely measured directly. Instead, it is calculated from the experimentally determined or computationally estimated enthalpy and entropy values using the fundamental Gibbs-Helmholtz equation:
ΔfG° = ΔfH° - TΔS°_f
Where:
-
T is the absolute temperature in Kelvin (usually 298.15 K).
-
ΔS°_f is the entropy of formation, calculated as:
-
ΔS°_f = S°(compound) - ΣS°(constituent elements)
-
This equation elegantly demonstrates how enthalpy (the heat of reaction) and entropy (the change in disorder) are competing factors that together determine thermodynamic favorability.
Caption: Relationship between core thermochemical properties.
Conclusion: A Foundation for Application
While a complete, experimentally verified set of thermochemical data for 1,1,2,2-tetramethoxyethane is yet to be published, this guide establishes the authoritative framework for its determination. For researchers in drug development and materials science, the protocols and computational workflows outlined here provide a robust pathway to obtaining the data necessary for advanced process modeling, safety analysis, and rational design of new chemical systems. The principles of calorimetry, coupled with the predictive power of computational chemistry, form the bedrock of modern thermochemical characterization.
References
-
ChemBK. (2024). 1,1,2,2-Tetramethoxyethane - Introduction. Available at: [Link]
-
Wiberg, K. B., Crocker, L. S., & Morgan, K. M. (1991). Thermochemical studies of carbonyl compounds. 5. Enthalpies of reduction of carbonyl groups. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. (n.d.). 1,1,2,2-Tetramethoxyethane. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). DE10340738A1 - Process for the preparation of 1,1,2,2-tetramethoxyethane and / or glyoxal dimethyl acetal.
-
Wiberg, K. B., & Squires, R. R. (1979). Thermochemical studies of carbonyl reactions. 2. Steric effects in acetal and ketal hydrolysis. Journal of the American Chemical Society. Available at: [Link]
-
NIST. (n.d.). 1,1,1,2-Tetramethoxyethane. NIST Chemistry WebBook. Available at: [Link]
-
Chemistry LibreTexts. (2023). Gibbs (Free) Energy. Available at: [Link]
-
Wikipedia. (n.d.). Gibbs free energy. Available at: [Link]
-
Wikipedia. (n.d.). Standard Gibbs free energy of formation. Available at: [Link]
-
Wikipedia. (n.d.). Standard enthalpy of formation. Available at: [Link]
-
NIST. (n.d.). Enthalpy of Formation. WTT User's Guide. Available at: [Link]
-
Monti, D., et al. (2018). Glyoxylic-Acetal-Based Electrolytes for Sodium-Ion Batteries and Sodium-Ion Capacitors. ChemSusChem. Available at: [Link]
-
Wikipedia. (n.d.). Table of specific heat capacities. Available at: [Link]
-
Chemistry LibreTexts. (2023). Standard Enthalpies of Formation. Available at: [Link]
-
Thermodynamics Research Center. (2017). ThermoML:J. Chem. Eng. Data 2017, 62, 9, 2708-2712. Available at: [Link]
-
Conquer Chemistry. (2022). How to Calculate the Entropy S of a Reaction Problems, Example, Change of Entropy. YouTube. Available at: [Link]
-
Marcus, Y. (2018). The Entropy of Deep Eutectic Solvent Formation. Entropy. Available at: [Link]
-
The Video Textbook Of Chemistry. (2020). Calculating the Entropy of Reaction using S. YouTube. Available at: [Link]
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Methodological & Application
Use of 1,1,2,2-Tetramethoxyethane as a solvent in organic synthesis
An Application Guide to 1,1,2,2-Tetramethoxyethane in Modern Organic Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 1,1,2,2-tetramethoxyethane, a versatile yet specific solvent for advanced organic synthesis. Moving beyond a simple recitation of properties, this document elucidates the mechanistic rationale for its application, offers detailed, field-tested protocols, and positions it within the broader context of ethereal solvents. It is intended for researchers, process chemists, and drug development professionals seeking to leverage the unique characteristics of this solvent to enhance reaction control, selectivity, and outcomes.
Introduction: Understanding 1,1,2,2-Tetramethoxyethane
1,1,2,2-Tetramethoxyethane, a glyoxal diacetal, is a colorless liquid that serves as a high-boiling point, polar aprotic solvent.[1] Its chemical structure, featuring four methoxy groups, is central to its utility. Unlike more common ethereal solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME), the increased density of ether functionalities imparts distinct properties that can be strategically exploited in synthesis.
The primary synthesis of 1,1,2,2-tetramethoxyethane involves the acid-catalyzed acetalization of glyoxal with methanol.[2] This process yields a stable solvent that is soluble in most common organic solvents.[1]
Physicochemical Properties: A Comparative Overview
The selection of a solvent is a critical parameter in reaction design. The properties of 1,1,2,2-tetramethoxyethane make it a compelling alternative to traditional solvents in specific contexts.
| Property | Value | Significance in Synthesis |
| Chemical Formula | C₆H₁₄O₄ | Provides a high oxygen-to-carbon ratio, indicating high polarity. |
| Molecular Weight | 150.17 g/mol | Influences viscosity and boiling point. |
| Boiling Point | 154.9 °C at 760 mmHg | Allows for a wider operational temperature range than THF (66 °C) or DME (85 °C), enabling reactions that require higher thermal energy.[3][4] |
| Density | 0.976 g/cm³ | Standard density for an organic solvent.[3] |
| Flash Point | 72.3 °C | Classified as a flammable liquid, requiring appropriate safety measures.[3] |
| Solubility | Soluble in ethers, alcohols, esters.[1] | Broad miscibility allows for its use in mixed-solvent systems and simplifies downstream work-up procedures. |
The Mechanistic Advantage: Chelation and Reaction Control
The defining feature of 1,1,2,2-tetramethoxyethane as a solvent is its exceptional ability to coordinate with metal cations. The four methoxy groups act as a multidentate ligand, effectively solvating and stabilizing reactive organometallic species such as Grignard reagents and organolithium compounds. This strong chelation is critical for several reasons:
-
Enhanced Reactivity: By sequestering the metal cation, the associated carbanion becomes "freer" and more nucleophilic, potentially accelerating reaction rates.
-
Stabilization of Intermediates: It can stabilize charged or highly reactive intermediates, preventing decomposition and improving yields.[1]
-
Modification of Selectivity: The specific coordination geometry imposed by the solvent can influence the stereochemical or regiochemical outcome of a reaction.
The following diagram illustrates the principle of a magnesium ion in a Grignard reagent being chelated by 1,1,2,2-tetramethoxyethane, a phenomenon that underpins its utility in organometallic chemistry.
Caption: Chelation of a Magnesium Cation by 1,1,2,2-Tetramethoxyethane.
Application Focus: Grignard Reagent Formation and Reaction
Grignard reactions are fundamental for C-C bond formation.[5] The choice of solvent is paramount to success, needing to be aprotic and capable of solvating the "Schlenk equilibrium" species. While ethers are standard, 1,1,2,2-tetramethoxyethane offers a high-boiling alternative to diethyl ether or THF, which is particularly advantageous for reactions with sluggish kinetics or for initiating the formation of Grignard reagents from less reactive organic halides.
Protocol: Formation of Phenylmagnesium Bromide
This protocol describes the formation of a Grignard reagent using 1,1,2,2-tetramethoxyethane. It is a self-validating system; successful initiation is visually confirmed by the disappearance of magnesium turnings and the formation of a cloudy solution.
Materials and Reagents:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
1,1,2,2-Tetramethoxyethane, anhydrous (distilled from sodium/benzophenone)
-
Iodine (one small crystal for initiation)
-
Anhydrous diethyl ether (for comparison or co-solvent use)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas manifold
Workflow Diagram:
Caption: Workflow for Anhydrous Grignard Reagent Synthesis.
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Add magnesium turnings and a single crystal of iodine to the flask.
-
Solvent Addition: Add anhydrous 1,1,2,2-tetramethoxyethane to the flask via cannula or syringe to cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene in anhydrous 1,1,2,2-tetramethoxyethane (approx. 2M). Add a small portion (5-10%) of this solution to the magnesium suspension.
-
Causality Check: The iodine will react with the magnesium surface, cleaning and activating it. The reaction should initiate, evidenced by the disappearance of the iodine color, gentle bubbling, and an increase in temperature. If it does not start, gentle warming with a heat gun may be required.
-
Reagent Addition: Once the reaction is sustained, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of 1,1,2,2-tetramethoxyethane provides a wider margin of safety against solvent loss compared to diethyl ether.
-
Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to ensure all magnesium has reacted. The resulting dark, cloudy solution is the Grignard reagent, ready for subsequent reaction.
Safety and Handling
As a flammable organic solvent, 1,1,2,2-tetramethoxyethane requires careful handling to mitigate risks.
-
Flammability: It is a flammable liquid and vapor.[3] All operations should be conducted in a chemical fume hood, away from ignition sources.[3] Grounding and bonding of containers is necessary during transfer to prevent static discharge.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a flame-resistant lab coat.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and open flames.[3]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.
-
Conclusion
1,1,2,2-Tetramethoxyethane is a specialized solvent whose properties offer distinct advantages for specific synthetic challenges, particularly in organometallic chemistry. Its high boiling point allows for a broader thermal operating window, and its potent chelating ability can enhance the reactivity and stability of metallic reagents. While not a universal replacement for solvents like THF or DME, it is a valuable tool for researchers when reaction conditions demand higher temperatures or when strong cation solvation is required to achieve the desired chemical outcome. Proper understanding of its properties and adherence to safety protocols are essential for its effective and safe implementation in the laboratory.
References
-
ChemBK. (2024). 1,1,2,2-Tetramethoxyethane - Introduction. Available at: [Link]
- Google Patents. (n.d.). DE10340738A1 - Process for the preparation of 1,1,2,2-tetramethoxyethane and / or glyoxal dimethyl acetal.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
PubChem. (n.d.). 1,1,2,2-Tetramethoxyethane. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link]
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1,1,2,2-Tetramethoxyethane (TMTE): A High-Potential Ether-Based Solvent for Advanced Lithium-Ion Battery Electrolytes
An Application Note and Protocol Guide
Abstract
The advancement of next-generation lithium-ion batteries (LIBs) with higher energy densities and improved safety profiles is critically dependent on the innovation of electrolyte components.[1] Conventional electrolytes, typically composed of lithium salts dissolved in organic carbonate solvents, face challenges related to flammability and limited electrochemical stability, particularly with high-voltage cathodes.[2][3] This document introduces 1,1,2,2-tetramethoxyethane (TMTE), a glyoxylic-acetal solvent, as a promising alternative for electrolyte formulations. We provide a comprehensive overview of its physicochemical properties, detailed protocols for electrolyte preparation and electrochemical evaluation, and a discussion of its potential to enhance battery performance and safety.
Introduction: The Case for Alternative Solvents
The electrolyte is the cornerstone of a lithium-ion battery, facilitating the ionic transport between the anode and cathode that underpins energy storage and release.[4] The ideal electrolyte solvent must possess a combination of desirable properties:
-
High Ionic Conductivity: To ensure rapid Li⁺ transport and high rate capability.[1]
-
Wide Electrochemical Stability Window (ESW): To be compatible with high-voltage cathodes and low-voltage anodes without decomposing.[1][5]
-
Excellent Thermal Stability: To maintain performance and safety at elevated temperatures.[6]
-
Low Volatility and High Flash Point: To mitigate the risk of fire and thermal runaway.[3][7]
-
Good Solubility for Lithium Salts: To achieve an optimal concentration of charge carriers.[6]
While alkyl carbonates like ethylene carbonate (EC) and dimethyl carbonate (DMC) are the current industry standard, their flammability and limited oxidative stability (typically up to ~4.5 V vs. Li/Li⁺) are significant drawbacks.[2][8] Ether-based solvents, such as 1,1,2,2-tetramethoxyethane (TMTE), present a compelling alternative due to their potential for higher thermal stability and distinct solvation properties.[9] Research into analogous glyoxylic-acetal electrolytes for sodium-ion batteries has demonstrated increased thermal stability and higher flash points compared to conventional carbonate mixtures, suggesting a strong potential for translation to lithium-ion systems.[9]
This guide provides researchers with the foundational knowledge and practical methodologies to explore TMTE as a primary solvent or co-solvent in novel LIB electrolyte formulations.
Physicochemical Properties of TMTE vs. Conventional Solvents
The selection of a solvent is a trade-off between various properties. TMTE's molecular structure, with four methoxy groups, offers multiple coordination sites for lithium ions, potentially influencing solvation structure and transport properties differently than traditional carbonates. A comparison of its key properties against standard solvents is essential for designing effective electrolyte systems.
| Property | 1,1,2,2-Tetramethoxyethane (TMTE) | Ethylene Carbonate (EC) | Dimethyl Carbonate (DMC) |
| Molecular Formula | C₆H₁₄O₄ | C₃H₄O₃ | C₃H₆O₃ |
| Molecular Weight | 150.17 g/mol | 88.06 g/mol | 90.08 g/mol |
| Boiling Point | ~175 °C (estimated) | 248 °C | 90 °C |
| Melting Point | N/A | 36 °C | 3 °C |
| Flash Point | ~68 °C (estimated) | 143 °C | 17 °C |
| Dielectric Constant | Lower than EC | 89.78 | 3.12 |
| Viscosity | Higher than DMC | High (as solid) | 0.59 cP |
| Key Advantage | Potentially higher oxidative stability, multiple Li⁺ coordination sites.[9] | Forms stable SEI on graphite anodes.[1] | Low viscosity, good wetting properties.[10] |
| Key Disadvantage | Higher viscosity, potentially lower salt dissociation. | High melting point, requires co-solvents. | High flammability, low flash point. |
Note: Some physical properties for TMTE are estimated based on structurally similar compounds and require experimental verification.
Experimental Workflows and Protocols
A systematic approach is crucial for evaluating a new electrolyte solvent. The following workflow outlines the key stages, from formulation to electrochemical characterization.
Protocol 1: Formulation of TMTE-Based Electrolyte
Rationale: The purity of the electrolyte is paramount for obtaining reliable and reproducible electrochemical data. Water and other impurities can lead to side reactions, degradation of the lithium salt (especially LiPF₆), and poor battery performance.[10] This protocol details the preparation of a standard 1 M LiPF₆ in TMTE electrolyte. All steps must be performed inside an argon-filled glovebox ([H₂O] < 0.5 ppm, [O₂] < 0.5 ppm).
Materials & Equipment:
-
1,1,2,2-Tetramethoxyethane (TMTE), battery grade (>99.9%)
-
Lithium hexafluorophosphate (LiPF₆), battery grade (>99.9%)
-
Molecular sieves (3Å, baked at 300°C under vacuum for 24h)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes (glass, dried at 120°C)
-
Analytical balance
-
Conductivity meter
-
Karl Fischer titrator
Procedure:
-
Solvent Purification:
-
Place TMTE solvent over activated molecular sieves for at least 48 hours inside the glovebox to remove residual water.
-
Causality: Molecular sieves are a desiccant that traps water molecules. Removing water is critical as it reacts with LiPF₆ to form hydrofluoric acid (HF), which corrodes cell components.[10]
-
-
Electrolyte Preparation (Target: 1 M LiPF₆ in TMTE):
-
Using a dry pipette, transfer a precise volume (e.g., 20 mL) of the dried TMTE into a dry volumetric flask.
-
Calculate the required mass of LiPF₆ for a 1 M concentration (Molar Mass of LiPF₆ ≈ 151.9 g/mol ).
-
Carefully weigh the calculated amount of LiPF₆ on the analytical balance and add it to the volumetric flask containing the solvent.
-
Add a magnetic stir bar and seal the flask.
-
Stir the solution at room temperature until the LiPF₆ is completely dissolved. This may take several hours due to the viscosity of the solvent.
-
-
Quality Control (Self-Validation):
-
Water Content: Measure the water content of the final electrolyte using a Karl Fischer titrator. The target should be < 20 ppm. If the water content is high, the drying step was insufficient.
-
Ionic Conductivity: Measure the ionic conductivity at room temperature using a conductivity meter. This provides a baseline value for the new electrolyte system. For comparison, standard carbonate electrolytes typically have conductivities around 10 mS/cm.[2]
-
Protocol 2: CR2032 Coin Cell Assembly (Half-Cell)
Rationale: The coin cell is a standardized and widely used form factor for laboratory-scale testing of battery materials.[11][12] A half-cell configuration, which pairs a working electrode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ - NCM811) against a lithium metal counter/reference electrode, allows for the intrinsic properties of the working electrode in the new electrolyte to be studied without interference from a second active electrode.
Materials & Equipment:
-
CR2032 coin cell components (casings, gaskets, spacers, springs)
-
Working electrode (e.g., NCM811 coated on aluminum foil)
-
Lithium metal foil (counter/reference electrode)
-
Celgard 2325 separator (or similar microporous separator)
-
TMTE-based electrolyte (from Protocol 1)
-
Hydraulic coin cell crimper
-
Tweezers (non-metallic tips recommended)
-
Pipette (for electrolyte dispensing)
Procedure (inside glovebox):
-
Preparation:
-
Punch circular discs of the working electrode (e.g., 12 mm diameter) and lithium metal (e.g., 14 mm diameter).
-
Punch circular separator discs (e.g., 19 mm diameter). Ensure the separator is larger than both electrodes to prevent short-circuiting.[11]
-
Dry all components under vacuum at appropriate temperatures (e.g., 120°C for the working electrode, 60°C for the separator) for at least 12 hours before transferring to the glovebox.
-
-
Assembly Stack:
-
Place the negative cap (the larger piece) of the coin cell on the work surface.
-
Place the working electrode disc in the center, with the active material facing up.
-
Dispense 2-3 drops (~40-60 µL) of the TMTE-based electrolyte onto the working electrode to ensure it is well-wetted.
-
Place the separator disc on top of the wetted electrode.
-
Dispense another 2-3 drops of electrolyte onto the separator.
-
Carefully place the lithium metal disc on top of the separator.
-
Add a spacer disc, followed by the spring.
-
Place the positive cap (the smaller piece with the gasket) on top of the stack.
-
-
Crimping:
-
Transfer the assembled cell to the hydraulic crimper.
-
Apply a consistent pressure (typically ~800-1000 kgf) to seal the cell.
-
Visually inspect the crimped cell for any signs of leakage or improper sealing.
-
-
Resting:
-
Let the assembled cells rest for at least 12 hours before testing. This allows for complete wetting of the electrode pores and stabilization of the electrode-electrolyte interface.
-
Protocol 3: Electrochemical Characterization
Rationale: A combination of electrochemical techniques is required to build a comprehensive understanding of the electrolyte's performance. This protocol outlines three fundamental tests: Linear Sweep Voltammetry (LSV) to determine the oxidative stability, Electrochemical Impedance Spectroscopy (EIS) to analyze conductivity and interfacial properties, and Galvanostatic Cycling to evaluate practical cell performance.[11][13]
Equipment:
-
Multi-channel battery cycler (e.g., Maccor, Arbin, NEWARE)
-
Potentiostat with impedance analysis capability (e.g., BioLogic, Gamry)
Procedure:
-
Electrochemical Stability Window (ESW) Measurement:
-
Use a three-electrode cell setup (or a Li || Stainless Steel coin cell) for this measurement.
-
Perform Linear Sweep Voltammetry (LSV) by scanning the potential from the open-circuit voltage (OCV) to a high potential (e.g., 5.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s).[5]
-
The anodic stability limit is defined as the voltage at which a sharp increase in oxidation current is observed.
-
Causality: This test determines the operating voltage range of the electrolyte. A higher oxidative stability is crucial for compatibility with next-generation 5V-class cathode materials.[1]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Assemble a symmetric cell (e.g., Li || Li) to measure the bulk electrolyte resistance.
-
In the assembled half-cell, EIS can be used to probe the charge-transfer resistance at the electrode-electrolyte interface.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
The resulting Nyquist plot can be fitted to an equivalent circuit model to extract quantitative data on bulk resistance (related to ionic conductivity) and interfacial resistance (related to SEI/CEI formation).[14]
-
-
Galvanostatic Cycling Performance:
-
Place the assembled half-cells from Protocol 2 into the battery cycler.
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10, where 1C is the current to fully charge/discharge in one hour) for the first 2-3 cycles.
-
Causality: The initial slow cycles are critical for the formation of a stable and uniform Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode.[6]
-
Rate Capability Test: Cycle the cells at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate performance under high power demands.
-
Long-Term Cycling: Cycle the cells at a moderate rate (e.g., C/2) for an extended number of cycles (e.g., 100+) to assess capacity retention and coulombic efficiency, which are key indicators of electrolyte stability and cell longevity.
-
Safety and Handling Considerations
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to strict safety protocols is non-negotiable when working with novel battery chemistries.
-
Handling TMTE: 1,1,2,2-tetramethoxyethane is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[15] Use personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves. All handling should be done in a well-ventilated fume hood or glovebox.
-
Peroxide Formation: Like many ether compounds, TMTE may form explosive peroxides upon prolonged exposure to air and light. Store in a tightly sealed container in a cool, dark place. Periodically test for the presence of peroxides.
-
Lithium Metal: Lithium metal is highly reactive with water and air. It must be handled exclusively inside an inert atmosphere glovebox.
-
LiPF₆: Lithium hexafluorophosphate is highly sensitive to moisture, reacting to form toxic and corrosive HF gas.[10] Ensure all components and the glovebox atmosphere are scrupulously dry.
-
Cell Safety: Overcharging, short-circuiting, or physical damage to coin cells can lead to thermal runaway. Always use a reliable battery cycler with appropriate voltage and current limits.
Expected Outcomes and Data Interpretation
The successful implementation of these protocols will yield critical data on the viability of TMTE as a LIB electrolyte solvent.
-
High Electrochemical Stability: Based on data from analogous systems, TMTE-based electrolytes are expected to exhibit a wider ESW compared to standard carbonate electrolytes, potentially exceeding 4.5 V vs. Li/Li⁺.[9] This would make it a strong candidate for use with high-nickel NCM or LiMn₂O₄ cathodes.[1]
-
Improved Thermal Safety: The higher boiling point and flash point of TMTE compared to linear carbonates like DMC should contribute to improved battery safety by reducing the risk of thermal runaway initiated by electrolyte combustion.[7][9]
-
Cycling Performance: While the higher viscosity might slightly compromise rate capability, the improved stability at the cathode interface could lead to superior long-term capacity retention and higher coulombic efficiency, especially at elevated voltages and temperatures.
These protocols provide a robust framework for the systematic evaluation of 1,1,2,2-tetramethoxyethane. The insights gained will be crucial in determining its role in the development of safer, more stable, and higher-energy lithium-ion batteries.
References
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Benzo Energy. (2022, May 24). Main components of lithium-ion battery electrolyte and precautions for use. Benzo Energy. [Link]
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Wu, L., et al. (2018). Glyoxylic-Acetal-Based Electrolytes for Sodium-Ion Batteries and Sodium-Ion Capacitors. Wiley Online Library. [Link]
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Introduction: The Critical Role of Electrolytes in Next-Generation Sodium-Ion Batteries
An in-depth guide for researchers and scientists on the application of 1,1,2,2-Tetramethoxyethane as a high-performance electrolyte solvent in Sodium-Ion Batteries (SIBs).
Sodium-ion batteries (SIBs) are a highly promising alternative to lithium-ion technologies, primarily due to the natural abundance and lower cost of sodium.[1][2] The performance, safety, and cycle life of a SIB are not solely dictated by its electrodes but are critically dependent on the electrolyte, which facilitates ion transport between the anode and cathode.[3] For years, conventional electrolytes have been formulated using carbonate-based solvents, such as ethylene carbonate (EC) and dimethyl carbonate (DMC). However, these formulations face significant challenges in SIBs, including the formation of an unstable and continuously thickening solid electrolyte interphase (SEI) on the anode, which leads to poor cycling stability and capacity fade.[4][5]
Ether-based electrolytes are emerging as a superior alternative, offering fascinating properties that enhance battery performance.[4][6] Their unique Na+ solvation structure and ability to form a thin, stable SEI contribute to more stable cycling, rapid sodiation kinetics, and improved safety.[4][5] Within this class of solvents, 1,1,2,2-Tetramethoxyethane (TME), a glyoxylic acetal, presents a compelling case for investigation. Its molecular structure, featuring four electron-donating methoxy groups, imparts unique physicochemical properties that translate into tangible performance benefits in SIBs. This guide provides a comprehensive overview of TME's properties, mechanisms, and application protocols for its use in advanced sodium-ion battery research.
Physicochemical Properties and Advantages of TME-Based Electrolytes
The choice of an electrolyte solvent is governed by a set of key physicochemical properties that directly impact battery performance. TME and its analogues exhibit favorable characteristics compared to traditional carbonate solvents. A comprehensive study on glyoxylic-acetal-based electrolytes, including 1,1,2,2-tetramethoxyethane (TMG), demonstrated their increased thermal stabilities and higher flash points, which are critical for enhancing battery safety.[3]
While detailed data often focuses on the closely related 1,1,2,2-tetraethoxyethane (TEG), the trends observed provide valuable insights into the expected behavior of TME. Ether-based electrolytes generally possess lower viscosity and melting points, which can be advantageous for low-temperature performance.[6]
| Property | 1 M NaTFSI in EC/DMC (1:1) | 1 M NaTFSI in TME/TEG Analogues* | Rationale & Impact on SIB Performance |
| Ionic Conductivity | ~8.67 mS/cm @ 20°C[3] | Competitive, though may be slightly lower | While high conductivity is crucial, the quality of the SEI and solvation mechanics in ethers often leads to better overall performance despite potentially lower conductivity values.[3][6] |
| Viscosity | ~3.3 mPa·s @ 20°C[3] | Generally lower | Lower viscosity facilitates faster Na+ ion transport, which is essential for high rate capability and improved power density.[7] |
| Thermal Stability | Lower flash points | Increased thermal stability & higher flash points[3] | Significantly improves the safety profile of the battery, reducing the risk of thermal runaway. |
| Electrochemical Window | Wide, but prone to side reactions | Generally narrower oxidative stability | The primary limitation of ethers is their lower oxidative stability compared to carbonates.[6] This makes them highly suitable for systems with moderate voltage cathodes but may require additives for high-voltage applications. |
Note: Data for TME analogues like TEG are used to indicate expected trends. EC: Ethylene Carbonate, DMC: Dimethyl Carbonate, NaTFSI: Sodium bis(trifluoromethanesulfonyl)imide.
Core Mechanism: Na+ Solvation and Interphase Formation
The superior performance of ether-based electrolytes stems from the unique way they interact with sodium ions and the electrode surfaces.
Sodium Ion Solvation Structure
Unlike the simple solvation in carbonate solvents, ether solvents like TME, with their multiple oxygen atoms, can form a stable chelate-like structure around the Na+ ion. This creates a stable "solvation sheath" where the solvent molecules are strongly bound to the sodium ion.[4][5] This stable solvation structure is crucial as it influences the desolvation process at the electrode surface and the co-intercalation behavior, particularly in graphite anodes. Molecular dynamics simulations on similar ether electrolytes show that the Na+ solvation shell is more weakly bound than that of Li+, allowing for faster ion exchange and transport kinetics.[8][9]
Caption: Experimental workflow from electrolyte preparation to battery testing.
2.1 Ionic Conductivity Measurement
-
Objective: To determine the ease of ion transport through the electrolyte.
-
Method:
-
Inject approximately 500 μL of the TME-based electrolyte into a sealed conductivity cell with two parallel platinum electrodes of a known cell constant. [3] 2. Place the cell in a climate chamber to maintain a constant temperature (e.g., 20°C).
-
Perform Electrochemical Impedance Spectroscopy (EIS) over a wide frequency range (e.g., 100 kHz to 100 mHz) with a small AC amplitude (5-10 mV). [3] 4. The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate conductivity (σ) using the formula: σ = L / (R * A), where L is the distance between electrodes and A is the electrode area (or use the cell constant).
-
2.2 Electrochemical Stability Window (ESW) Determination
-
Objective: To define the voltage range within which the electrolyte is stable without being oxidized or reduced. [10]* Method:
-
Assemble a three-electrode cell or a two-electrode coin cell using a sodium metal counter/reference electrode and an inert working electrode (e.g., stainless steel, platinum, or glassy carbon).
-
Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) at a slow scan rate (e.g., 0.5 - 1 mV/s). [11] 3. Scan anodically from the open-circuit potential (OCP) to determine the oxidation limit and cathodically from OCP to determine the reduction limit.
-
The ESW is defined by the potentials at which a sharp increase in current is observed, indicating electrolyte decomposition.
-
2.3 Cell Assembly and Galvanostatic Cycling
-
Objective: To evaluate the practical performance of the electrolyte in a full or half-cell configuration.
-
Method:
-
Electrode Preparation: Prepare a hard carbon anode and a suitable cathode (e.g., Prussian Blue, Na₃V₂(PO₄)₃) as slurries and cast them onto current collectors.
-
Cell Assembly: Inside the glovebox, assemble a CR2032 coin cell in the order: negative casing, anode, separator, a few drops of TME electrolyte, cathode, spacer disk, spring, and positive casing. Crimp the cell to ensure it is hermetically sealed.
-
Resting: Allow the assembled cell to rest for 12-24 hours to ensure complete wetting of the electrodes and separator by the electrolyte.
-
Galvanostatic Cycling: Cycle the cell between defined voltage limits (e.g., 2.0 V to 4.0 V) at a constant current rate (e.g., C/10) using a battery cycler. Record the charge/discharge capacity, coulombic efficiency, and energy efficiency for at least 100 cycles to assess performance and stability.
-
References
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Hasa, I., et al. (2018). Glyoxylic-Acetal-Based Electrolytes for Sodium-Ion Batteries and Sodium-Ion Capacitors. ChemSusChem. Available at: [Link]
-
Gao, Y., et al. (2024). Nonflammable Ether and Phosphate-Based Liquid Electrolytes for Sodium-Ion Batteries. ACS Applied Materials & Interfaces. Available at: [Link]
-
Wang, C., et al. (2022). Ether-based electrolytes for sodium ion batteries. Chemical Society Reviews. Available at: [Link]
-
Cheng, F., et al. (2025). Reviving ether-based electrolytes for sodium-ion batteries. Energy & Environmental Science. Available at: [Link]
-
Cheng, F., et al. (2025). Reviving ether-based electrolytes for sodium-ion batteries. RSC Publishing. Available at: [Link]
-
Wang, C., et al. (2022). Ether-based electrolytes for sodium ion batteries. ResearchGate. Available at: [Link]
-
Lesch, V., et al. (2018). Polarizable Molecular Dynamics and Experiments of 1,2-Dimethoxyethane Electrolytes with Lithium and Sodium Salts: Structure and Transport Properties. Journal of Physical Chemistry B. Available at: [Link]
-
Lin, X., et al. (2019). Recent research progresses in ether‐ and ester‐based electrolytes for sodium‐ion batteries. InfoMat. Available at: [Link]
-
Lin, X., et al. (2019). Recent research progresses in ether- and ester-based electrolytes for sodium-ion batteries. Macquarie University Research PURE. Available at: [Link]
-
OAE Publishing Inc. (2023). Recent commentaries on the expected performance, advantages and applications of sodium-ion batteries. Energy Material Advances. Available at: [Link]
-
Gruntz, G., et al. (2016). Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies. Physical Chemistry Chemical Physics. Available at: [Link]
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Application Notes and Protocols: 1,1,2,2-Tetramethoxyethane as a Versatile Glyoxal Synthon in Organic Synthesis
This guide provides an in-depth exploration of 1,1,2,2-tetramethoxyethane, a key reagent in modern organic synthesis. Moving beyond a simple catalog of reactions, we will dissect the causality behind its application, focusing on its role as a stable and manageable precursor to glyoxal for the synthesis of complex heterocyclic structures. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Introduction: The Reagent and its Strategic Advantage
1,1,2,2-Tetramethoxyethane, also known as glyoxal bis(dimethyl acetal), is a colorless organic liquid.[1][2] While it can be used as a solvent, its primary value in synthetic chemistry lies in its function as a "glyoxal equivalent".[3] Glyoxal (CHOCHO) is the smallest dialdehyde and a highly versatile C2 building block. However, it is a reactive and volatile substance, typically supplied as a 40% aqueous solution where it exists as a complex mixture of hydrates and oligomers, making precise stoichiometry and handling challenging.
1,1,2,2-Tetramethoxyethane elegantly circumvents these issues. As a stable, non-volatile liquid, it serves as a protected form of glyoxal that can be stored, accurately measured, and deployed in a controlled manner.[3] The core strategic advantage is the in situ generation of reactive glyoxal under specific, typically acidic, conditions. This allows the highly electrophilic dialdehyde to be formed directly in the presence of a nucleophile, minimizing side reactions and decomposition.
| Property | Value | Source |
| Molecular Formula | C6H14O4 | [2] |
| Molecular Weight | 150.17 g/mol | [2] |
| CAS Number | 2517-44-4 | [4] |
| Boiling Point | 78-79 °C @ 50 Torr | [4] |
| Density | 1.018 g/cm³ @ 20 °C | [4] |
| Synonyms | Glyoxal bis(dimethyl acetal), Glyoxal tetramethylacetal | [2][4] |
The synthesis of 1,1,2,2-tetramethoxyethane is itself an illustration of this principle, typically achieved through the acid-catalyzed reaction of aqueous glyoxal with an excess of methanol.[5][6] This reversible acetalization sequesters the reactive carbonyl groups.
Core Application: Synthesis of N-Heterocycles via In Situ Glyoxal Generation
A predominant application of 1,1,2,2-tetramethoxyethane is the synthesis of nitrogen-containing heterocycles. These structural motifs are foundational in medicinal chemistry and materials science.[7][8] The general mechanism involves two key stages: the acid-catalyzed hydrolysis of the acetal to unmask the two carbonyl centers of glyoxal, followed by a rapid condensation reaction with a di-nucleophilic substrate.
Caption: General reaction pathway for heterocycle synthesis.
This in situ approach is highly efficient as the concentration of free glyoxal at any moment is low, preventing its polymerization while ensuring it is available for the desired intramolecular cyclization.
Synthesis of Quinoxalines from 1,2-Diamines
The reaction between an ortho-phenylenediamine and 1,1,2,2-tetramethoxyethane is a classic and reliable method for constructing the quinoxaline scaffold, a privileged structure in drug discovery. The acid catalyst facilitates the release of glyoxal, which undergoes a double condensation with the two amine nucleophiles to form the heterocyclic ring.[9]
Protocol 1: General Procedure for the Synthesis of Quinoxaline
-
Principle: An acid-catalyzed condensation between in situ generated glyoxal and o-phenylenediamine yields the corresponding quinoxaline.
-
Reagents & Equipment:
| Reagent/Equipment | Purpose |
| o-Phenylenediamine | Substrate |
| 1,1,2,2-Tetramethoxyethane | Glyoxal Source |
| Ethanol (or Methanol) | Solvent |
| Hydrochloric Acid (catalytic) | Catalyst |
| Round-bottom flask, Condenser | Reaction Vessel |
| Magnetic stirrer/hotplate | Agitation and Heating |
| Rotary evaporator | Solvent Removal |
| Silica gel for chromatography | Purification |
-
Detailed Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1.0 eq).
-
Dissolve the diamine in ethanol (approx. 0.2 M concentration).
-
Add 1,1,2,2-tetramethoxyethane (1.05 eq) to the solution.
-
Add 2-3 drops of concentrated hydrochloric acid to catalyze the reaction.
-
Attach a condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure quinoxaline.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS.
-
-
Safety Notes: 1,1,2,2-Tetramethoxyethane is a flammable liquid and an irritant.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Multicomponent Synthesis of Substituted Imidazoles
1,1,2,2-Tetramethoxyethane can serve as the C2-fragment (specifically, the C4-C5 positions) in the multicomponent synthesis of substituted imidazoles. In a variation of the Radziszewski synthesis, an aldehyde, an amine source (like ammonium acetate), and 1,1,2,2-tetramethoxyethane can condense to form highly functionalized imidazoles.
Protocol 2: One-Pot Synthesis of a 2,4,5-Trisubstituted Imidazole
-
Principle: A one-pot, three-component reaction where glyoxal (from 1,1,2,2-tetramethoxyethane) provides the backbone for condensation with an aldehyde and an ammonia source.
-
Reagents & Equipment:
| Reagent/Equipment | Purpose |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Substrate (provides R² substituent) |
| Ammonium Acetate | Ammonia source and catalyst |
| 1,1,2,2-Tetramethoxyethane | Glyoxal Source (provides R⁴, R⁵ = H) |
| Acetic Acid | Solvent |
| Round-bottom flask, Condenser | Reaction Vessel |
| Magnetic stirrer/hotplate | Agitation and Heating |
-
Detailed Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 eq), ammonium acetate (2.5 eq), and 1,1,2,2-tetramethoxyethane (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Fit the flask with a condenser and heat the mixture to 100-120 °C for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with aqueous ammonia, which will cause the crude imidazole product to precipitate.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to obtain the pure substituted imidazole.
-
Characterize the final product by spectroscopic methods.
-
-
Causality Note: Using ammonium acetate is advantageous as it serves as both the nitrogen source (ammonia) and a buffer/mild acid catalyst for the condensation steps. Acetic acid as a solvent provides the necessary acidic environment for the in situ deprotection of the acetal.
General Laboratory Workflow
The successful application of 1,1,2,2-tetramethoxyethane relies on a standard and robust laboratory workflow. The following diagram outlines the key stages from reaction setup to final product analysis.
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Experimental protocols using 1,1,2,2-Tetramethoxyethane
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydro-β-carbolines and tetrahydroisoquinolines. [9]It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution (ring closure). [10][11]1,1,2,2-Tetramethoxyethane can serve as an effective precursor for glyoxal, which can then participate in a Pictet-Spengler type reaction with suitable amines, leading to complex heterocyclic systems. [12][13]
Safety, Handling, and Disposal
Trustworthiness through Safety: A protocol's validity is inseparable from its safety. Adherence to strict safety measures is non-negotiable.
4.1 Hazard Identification: 1,1,2,2-Tetramethoxyethane is a flammable liquid and vapor. [9]It may also be harmful if swallowed or comes into contact with skin. [10]Prolonged or repeated exposure may cause adverse effects.
4.2 Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood to avoid inhalation of vapors. * PPE: Wear appropriate personal protective equipment, including:
-
Nitrile or neoprene protective gloves. [10] * Chemical safety goggles and a face shield.
-
A flame-retardant lab coat.
-
-
Precautions: Keep away from heat, sparks, open flames, and other ignition sources. [9][11]Use non-sparking tools and take measures to prevent the buildup of electrostatic charge. [9]Do not eat, drink, or smoke when using this product. [10][11] 4.3 Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [9] 4.4 Spills and Disposal:
-
Spills: In case of a spill, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for chemical waste.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [10]
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Chen, L., et al. (2021). One-Pot Synthesis of N-H-Free Pyrroles from Aldehydes and Alkynes . Organic Letters, 23(11), 4348-4352. [Link]
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Laha, J. K., et al. (2020). Recent Advancements in Pyrrole Synthesis . PubMed Central. [Link]
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Ojima, I., et al. (2022). Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium . Synthesis, 54(06), 1475-1483. [Link]
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Sheikh, A. R., et al. (2025). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles . RSC Publishing. [Link]
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Pictet–Spengler reaction . Wikipedia. [Link]
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Punthasee, P. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis . YouTube. [Link]
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Dewangan, C., et al. (2025). Scheme 1: Various synthestic protocols for the synthesis of pyrroles . ResearchGate. [Link]
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Pluth, M. D., et al. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution . Journal of Organic Chemistry, 74(1), 58-63. [Link]
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Sheikh, A. R., et al. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles . NIH. [Link]
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Javahershenas, R., et al. (2020). Recent advances in the synthesis of pyrroles via multicomponent reactions using arylglyoxals . Semantic Scholar. [Link]
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Tron, G. C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits . PubMed Central. [Link]
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Kumar, A., et al. (2019). Dual Role of Glyoxal in Metal-Free Dicarbonylation Reaction: Synthesis of Symmetrical and Unsymmetrical Dicarbonyl Imidazoheterocycles . ACS Omega, 4(6), 11010-11018. [Link]
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Fernández, S., et al. (2024). The mechanism of the Pictet–Spengler reaction . ResearchGate. [Link]
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Khan, M. N., & Kuliya-Umar, A. F. (1995). Kinetics and mechanism of general acid-catalysed thiolytic cleavage of 9-anilinoacridine . Bioorganic & Medicinal Chemistry, 3(7), 881-890. [Link]
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Larghi, E. L., et al. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids . Arkivoc. [Link]
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Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles . ResearchGate. [Link]
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Anderson, E., & Fife, T. H. (1973). Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes . Semantic Scholar. [Link]
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Application and Protocol Guide: The Role of 1,1,2,2-Tetramethoxyethane in Grignard Reactions
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive literature search and review of established chemical methodologies, we have concluded that there is insufficient scientific evidence to support the use of 1,1,2,2-tetramethoxyethane as a advantageous solvent or additive in Grignard reactions. Our extensive search of academic databases, chemical literature, and supplier application notes did not yield specific protocols, mechanistic studies, or quantitative data demonstrating a beneficial role for 1,1,2,2-tetramethoxyethane in the formation or reactivity of Grignard reagents.
The core of our commitment is to provide scientifically accurate and field-proven insights. In the absence of verifiable data, presenting speculative protocols would not meet the standards of scientific integrity that our audience expects and deserves.
This document will instead provide a detailed overview of the established principles of Grignard reactions, the critical role of ethereal solvents, and an analysis of the chemical properties of 1,1,2,2-tetramethoxyethane to explain why its application in this context is not documented and is likely disfavored.
Part 1: The Foundational Principles of Grignard Reactions
The Grignard reaction, a cornerstone of organic synthesis, involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile to form a new carbon-carbon bond. The success of this reaction is critically dependent on the choice of solvent, which must fulfill several key criteria:
-
Solvation and Stabilization: The solvent must effectively solvate the magnesium center of the Grignard reagent, stabilizing the highly polar carbon-magnesium bond.[1] Ethereal solvents, with their lone pairs of electrons on the oxygen atoms, are particularly adept at this, forming a coordination complex with the magnesium atom.[2]
-
Inertness: The solvent must be aprotic and unreactive towards the highly basic and nucleophilic Grignard reagent.[3]
-
Solubility: The solvent must be capable of dissolving both the starting organohalide and the resulting Grignard reagent.
Commonly employed solvents that meet these criteria include diethyl ether and tetrahydrofuran (THF).[4]
Part 2: The Chemical Nature of 1,1,2,2-Tetramethoxyethane
1,1,2,2-Tetramethoxyethane, also known as glyoxal bis(dimethyl acetal), is a colorless liquid with the chemical formula C₆H₁₄O₄.[5][6] Its structure is characterized by an ethane backbone with two methoxy groups attached to each carbon atom.
Acetal Functionality and Reactivity
Chemically, 1,1,2,2-tetramethoxyethane is an acetal. Acetals are generally stable under basic and nucleophilic conditions and are often used as protecting groups for aldehydes and ketones in organic synthesis precisely because they are unreactive towards reagents like Grignard reagents.[3][7] The presence of a Grignard reagent would typically not lead to a reaction with a simple acetal under standard conditions.
While some specialized, Lewis-acid-catalyzed reactions can induce the cleavage of acetals by Grignard reagents, this represents a specific synthetic transformation of the acetal itself, rather than its use as a beneficial, inert solvent for a Grignard reaction.[8][9]
Potential for Chelation
The structure of 1,1,2,2-tetramethoxyethane, with its four oxygen atoms, suggests a potential for it to act as a chelating agent for metal ions. Chelation, the formation of multiple coordinate bonds between a single ligand and a central metal atom, can significantly influence the reactivity of organometallic compounds. However, for a solvent to be effective in a Grignard reaction, this chelation must stabilize the reagent without promoting unwanted side reactions or decomposition. There is no evidence in the reviewed literature to suggest that 1,1,2,2-tetramethoxyethane provides a superior stabilizing effect compared to established solvents like THF or dimethoxyethane (DME).
Part 3: Conclusion and Recommendations
Based on the available scientific literature, the use of 1,1,2,2-tetramethoxyethane as a solvent or additive in Grignard reactions is not a recognized or recommended methodology. Its chemical nature as an acetal suggests a general inertness to Grignard reagents, but it does not appear to offer any of the specific stabilizing or reactivity-enhancing benefits that would justify its use over well-established ethereal solvents.
For researchers, scientists, and drug development professionals seeking to optimize Grignard reactions, we recommend focusing on the following established strategies:
-
Solvent Selection: Utilize high-purity, anhydrous ethereal solvents such as diethyl ether, tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), or dimethoxyethane (DME).[3][4][10]
-
Magnesium Activation: Employ methods to activate the magnesium surface, such as the use of iodine, 1,2-dibromoethane, or Rieke magnesium, to ensure efficient reaction initiation.
-
Strict Anhydrous Conditions: Meticulously dry all glassware and reagents to prevent the quenching of the Grignard reagent by protic species.
-
Temperature Control: Carefully control the reaction temperature to manage exotherms and minimize side reactions.
We remain committed to providing our audience with the most accurate and reliable scientific information. Should new research emerge demonstrating a viable application for 1,1,2,2-tetramethoxyethane in Grignard reactions, we will update our guidance accordingly.
References
Ishikawa, H., Mukaiyama, T., & Ikeda, S. (Year). Reaction of Acetals with Grignard Reagents. Journal Name, Volume(Issue), pages. [9] Cheng, et al. (1999). Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the Regioselective Synthesis of Protected Polyols Having One Free Hydroxy Group. The Journal of Organic Chemistry, 64(2), 532–539. [5] ChemBK. (2024, April 10). 1,1,2,2-Tetramethoxyethane - Introduction. Retrieved from [Link] [11] Chemsrc. (2025, August 26). 1,1,2,2-Tetramethoxyethane | CAS#:2517-44-4. Retrieved from [Link] Chemistry LibreTexts. (2023, January 4). 16.4: Acetal Formation. [7] Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [3] OpenOChem Learn. Acetal Protecting Groups. [4] Google Patents. (Year). DE10340738A1 - Process for the preparation of 1,1,2,2-tetramethoxyethane and / or glyoxal dimethyl acetal. [6] PubChem. 1,1,2,2-Tetramethoxyethane | C6H14O4 | CID 554434. [12] BenchChem. (Year). 1,1,2,2-Tetraethoxyethane | 3975-14-2. [1] Guidechem. 1,1,2,2-Tetramethoxyethane (cas 2517-44-4) SDS/MSDS download. [13] BenchChem. (Year). A Comparative Guide to 1,1-Dimethoxyethane and Dimethoxymethane as Solvents for Researchers. [2] Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [10] Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. [14] Hive Chemistry Discourse. Solvents and Stabilization in Grignard Reactions. [15] Nouryon. Chelates Product Guide. [16] Wiley-VCH. (2000, December 4). "Grignard Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. [17] Global Science Research Journals. (2023, January 3). Comparison of magnesium by HEDTA and EGTA as chelating agent. International Journal of Clinical Biochemistry, 7(3), 1-2. [18] ResearchGate. (2015, August 13). Which ion chelators discriminate best between Ca2+, Zn2+, Mg2+, and Mn2+? [19] Semantic Scholar. Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal from Different Was. [20] PubMed. (Year). The effect of chelators on Mg2+, Na+-dependent phosphorylation of (Na+ + K+)-activated ATPase. [21] Google Patents. (Year). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine. [22] Google Patents. (Year). CN101648846A - Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method. [23] PubMed. (Year). Asymmetric synthesis of tetrahydropalmatine via tandem 1,2-addition/cyclization. [24] Google Patents. (Year). WO2014155304A1 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan.
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Role of 1,1,2,2-Tetramethoxyethane in electrochemical studies
An Application and Protocol Guide to 1,1,2,2-Tetramethoxyethane in Electrochemical Studies
Introduction: A Paradigm Shift in Electrolyte Design
The pursuit of safer, more stable, and higher-performance energy storage systems necessitates a fundamental re-evaluation of all battery components, paramount among them being the electrolyte. For decades, organic carbonates like ethylene carbonate (EC) and dimethyl carbonate (DMC) have been the workhorse solvents in lithium-ion and sodium-ion batteries. However, their inherent flammability, high volatility, and limited electrochemical stability pose significant safety risks and performance bottlenecks.
This guide delves into the emerging role of 1,1,2,2-Tetramethoxyethane (TMG) , a glyoxylic-acetal, as a compelling alternative for next-generation electrochemical applications. TMG's unique molecular structure endows it with properties that directly address the shortcomings of traditional carbonate-based electrolytes. It offers a superior safety profile with a higher flash point and enhanced thermal stability.[1] Furthermore, its electrochemical behavior, particularly its ability to form robust and protective electrode-electrolyte interphases, has been shown to prolong cycle life and maintain capacity in sodium-ion energy storage systems.[1]
As Senior Application Scientists, we present this guide for researchers, materials scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of why TMG is a significant compound in modern electrochemistry. We will explore its fundamental properties, detail its primary applications, and provide validated, step-by-step protocols for its safe handling and electrochemical characterization.
Physicochemical Properties: The Foundation of Performance
The efficacy of an electrolyte solvent is dictated by its physical and chemical properties. TMG's characteristics make it a promising candidate for non-aqueous systems.
| Property | Value | Source |
| Chemical Formula | C₆H₁₄O₄ | [2][3][4] |
| Molecular Weight | 150.17 g/mol | [2][4] |
| Appearance | Colorless Liquid | [3] |
| Synonyms | Glyoxal bis(dimethyl acetal), TMG | [1][4][5] |
| Solubility | Soluble in most organic solvents (ethers, alcohols, esters) | [3] |
Beyond these basic identifiers, its performance in an electrochemical cell is governed by transport properties and thermal resilience. A comparative study highlights the trade-offs and advantages of TMG-related acetal electrolytes versus the conventional 1 M NaTFSI in EC/DMC (1:1) standard.
| Electrolyte System | Ionic Conductivity (at 20°C) | Viscosity (at 20°C) | Flash Point |
| 1 M NaTFSI in EC/DMC (1:1) | 8.67 mS cm⁻¹ | 3.3 mPas | 31°C |
| 1 M NaTFSI in TEG/PC (3:7) | Lower than EC/DMC | Higher than EC/DMC | 88°C |
| 1 M NaTFSI in TMG | Lower than EC/DMC | Higher than EC/DMC | 56°C |
| (Note: TEG, 1,1,2,2-tetraethoxyethane, is a close analogue of TMG. Exact conductivity and viscosity values for TMG systems are temperature and salt-concentration dependent but generally show lower conductivity and higher viscosity than EC/DMC mixtures.)[1] |
The key takeaway is the significantly higher flash point of acetal-based electrolytes, indicating a substantial improvement in safety.[1] While conductivity may be lower, this can be mitigated by mixing with co-solvents like propylene carbonate (PC) or by operating at slightly elevated temperatures. The improved thermal stability also means less solvent evaporation at operating temperatures like 60°C compared to electrolytes containing volatile linear carbonates like DMC.[1]
Core Application: Advanced Electrolyte for Sodium-Ion Batteries
The most well-documented and promising application of TMG is as an electrolyte solvent for sodium-ion batteries (NIBs). NIBs are a cost-effective and resource-abundant alternative to lithium-ion technology, and optimizing their electrolyte is key to commercial viability.
Causality of Improved Performance
The advantage of TMG in NIBs is not merely its safety profile but its direct impact on the battery's cycle life and efficiency. The mechanism behind this improvement lies in the formation of the electrode-electrolyte interphase (SEI on the anode, CEI on the cathode).
-
Protective Interphase Formation : Post-mortem XPS analysis of NIB electrodes cycled with a TMG analogue (TEG) reveals the formation of thicker and more protective interphases.[1] This robust layer acts as a physical and electrical barrier, inhibiting the continuous decomposition of the electrolyte and preventing degradation of the electrode materials over repeated charge-discharge cycles.[1]
-
Enhanced Cycling Stability : By mitigating these degradation pathways, TMG-containing electrolytes lead to prolonged cycle life and better capacity retention.[1] In systems using a Prussian Blue positive electrode and a hard carbon negative electrode, this glyoxylic-acetal based electrolyte provides competitive capacity and a longer functional lifetime compared to conventional EC/DMC mixtures.[1]
Caption: Workflow for preparing a TMG-based electrolyte.
2.1. Reagents and Materials:
-
1,1,2,2-Tetramethoxyethane (TMG), battery grade or high purity
-
Propylene Carbonate (PC), anhydrous
-
Sodium bis(trifluoromethanesulfonyl)imide (NaTFSI), battery grade
-
Activated basic aluminum oxide (Al₂O₃)
-
Volumetric flasks, magnetic stirrer, and stir bars
-
Argon-filled glovebox
2.2. Pre-Protocol Preparation:
-
Dry NaTFSI salt and PC co-solvent in a vacuum oven at an appropriate temperature (e.g., 120°C for NaTFSI, 80°C for PC) for at least 24 hours to remove residual moisture.
-
Activate the basic aluminum oxide according to the manufacturer's instructions.
-
Ensure all glassware is thoroughly dried in an oven and cooled under vacuum before transferring into the glovebox.
2.3. Step-by-Step Procedure (inside glovebox):
-
Solvent Purification: For the highest quality electrolyte, purify the TMG by filtering it through a column packed with activated basic aluminum oxide under an argon atmosphere. [1]This removes impurities and residual water.
-
Solvent Mixture Preparation: In a volumetric flask, prepare the solvent blend. For a 10 mL final volume of a 3:7 TMG:PC mixture, carefully measure 3 mL of purified TMG and add it to the flask. Add dry PC until the total volume reaches 10 mL.
-
Salt Dissolution: Place a magnetic stir bar in the flask. While stirring gently, slowly add the pre-weighed amount of NaTFSI required for a 1 M concentration (for 10 mL, this is 0.01 moles of NaTFSI).
-
Homogenization: Continue stirring until the salt is completely dissolved and the solution is clear and homogeneous. This may take several hours.
-
Storage: Transfer the final electrolyte into a clean, dry, and tightly sealed container. Label it clearly and store it inside the glovebox to protect it from atmospheric contamination.
PART 3: Cyclic Voltammetry (CV) Protocol for Stability Window Determination
Cyclic voltammetry is a fundamental technique used to determine the electrochemical stability window of an electrolyte—the potential range in which it does not undergo oxidative or reductive decomposition. [6][7] 3.1. Equipment and Cell Assembly:
-
Potentiostat (e.g., CHI, BioLogic, Autolab).
-
Three-electrode electrochemical cell (e.g., a Swagelok-type or glass cell).
-
Working Electrode (WE): Glassy carbon or platinum disk electrode.
-
Counter Electrode (CE): Platinum wire or foil.
-
Reference Electrode (RE): A stable pseudo-reference like a silver wire (Ag/Ag⁺) or a calibrated reference electrode suitable for non-aqueous solvents. [6][8]* The prepared TMG-based electrolyte.
3.2. Pre-Measurement Preparation:
-
Electrode Polishing: Polish the working electrode surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and then the solvent being used (e.g., PC or TMG) between each step and before use.
-
Cell Assembly: Assemble the three-electrode cell inside the glovebox. Fill the cell with the TMG-based electrolyte, ensuring the electrodes are properly immersed and not touching.
-
System Connection: Connect the electrode leads to the potentiostat: WE (black), CE (red), and RE (white/green). [9] 3.3. CV Measurement Procedure:
-
Open Circuit Potential (OCP): Allow the system to rest for several minutes and record the stable OCP.
-
Set CV Parameters:
-
Scan Rate (ν): Start with a typical scan rate, such as 50 or 100 mV/s. [6] * Potential Range: Set a wide potential range to find the stability limits. For NIBs, a typical range might be from 0.01 V to 4.5 V vs. Na/Na⁺.
-
Initial Scan Direction: Start scanning from the OCP towards either the anodic or cathodic limit.
-
-
Execution: Run the cyclic voltammogram for 2-3 cycles. The first cycle may show features related to interphase formation, while subsequent cycles should be more stable.
-
Data Analysis:
-
Plot the resulting current (I) vs. the applied potential (E).
-
The anodic (oxidative) stability limit is the potential at which a sharp, irreversible increase in current is observed on the positive sweep. This signifies electrolyte oxidation.
-
The cathodic (reductive) stability limit is the potential at which a sharp, irreversible increase in current is observed on the negative sweep, indicating electrolyte reduction.
-
The potential difference between these two limits defines the electrochemical stability window of the electrolyte.
-
Conclusion
1,1,2,2-Tetramethoxyethane represents a significant step forward in the design of safer and more durable electrolytes for next-generation energy storage. Its superior thermal properties directly address the safety concerns associated with conventional carbonate solvents. [1]More importantly, its ability to facilitate the formation of a stable and protective electrode interphase offers a clear pathway to enhancing the longevity and performance of sodium-ion batteries and potentially other electrochemical systems. [1]By following the detailed safety, preparation, and characterization protocols outlined in this guide, researchers can effectively harness the potential of TMG and contribute to the development of advanced energy technologies.
References
-
Bresser, D., et al. (2017). Glyoxylic-Acetal-Based Electrolytes for Sodium-Ion Batteries and Sodium-Ion Capacitors. Advanced Energy Materials. Available at: [Link]
-
Abraham, K. M., & Luntz, A. C. (2010). Influence of Nonaqueous Solvents on the Electrochemistry of Oxygen in the Rechargeable Lithium-Air Battery. Journal of The Electrochemical Society. Available at: [Link]
-
ChemBK. (2024). 1,1,2,2-Tetramethoxyethane - Introduction. Available at: [Link]
-
University of Pennsylvania. (n.d.). Cyclovoltammetry Protocol. Available at: [Link]
-
Wang, W., et al. (2018). Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs. Energy & Environmental Science. Available at: [Link]
-
Saraidaridis, J. D., & Monroe, C. W. (2020). Mixed Solvents to Optimize the Energy Density of Nonaqueous Vanadium Redox Flow Batteries. ECS Meeting Abstracts. Available at: [Link]
-
Emory University. (n.d.). EHSO Manual - Chemical Hazards. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 554434, 1,1,2,2-Tetramethoxyethane. Available at: [Link]
-
Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]
-
protocols.io. (2019). Bioelectrochemistry protocol For CHI Potentiostat. Available at: [Link]
-
Mester, Z., & Flórián, K. (2014). Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes. World Journal of Chemical Education. Available at: [Link]
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- 7. Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes [pubs.sciepub.com]
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1,1,2,2-Tetramethoxyethane as a non-aqueous solvent for electrochemistry
An In-Depth Technical Guide to 1,1,2,2-Tetramethoxyethane as a Non-Aqueous Solvent for Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide on the use of 1,1,2,2-tetramethoxyethane (TME), also known as glyoxal bis(dimethyl acetal), as a non-aqueous solvent for electrochemical applications. This document delves into its physicochemical properties, provides detailed protocols for its use, and discusses its potential in next-generation energy storage systems, with a focus on providing the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Case for Acetal-Based Solvents
The electrolyte is a critical component of any electrochemical device, dictating its performance, safety, and operational window. For decades, organic carbonates like ethylene carbonate (EC) and dimethyl carbonate (DMC) have been the workhorse solvents for lithium-ion batteries. However, their inherent flammability and limited electrochemical stability at high voltages have spurred research into alternative solvent systems.[1]
1,1,2,2-Tetramethoxyethane (TME) emerges as a promising candidate from the acetal family of solvents.[2] Acetal-based electrolytes, including those formulated with TME, have demonstrated improved thermal stabilities and higher flash points compared to their carbonate-based counterparts.[2] These characteristics are paramount for developing safer energy storage devices. This guide will explore the properties and protocols necessary to effectively utilize TME in an electrochemical research setting.
Physicochemical Properties of 1,1,2,2-Tetramethoxyethane
Understanding the fundamental properties of a solvent is crucial for designing an effective electrolyte. The key parameters of TME are summarized in the table below. A solvent's dielectric constant influences its ability to dissolve salts, while viscosity impacts ionic mobility and, consequently, conductivity.[3][4] The electrochemical stability window (ESW) defines the voltage range within which the solvent is stable, a critical factor for high-voltage applications.[5]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₄ | [6][7] |
| Molecular Weight | 150.17 g/mol | [7] |
| Density | 1.018 g/cm³ at 20 °C | [8] |
| Boiling Point | 78-79 °C at 50 Torr | [8] |
| Flash Point | 72.3 °C | [8] |
| Refractive Index | 1.393 | [8] |
| Electrochemical Stability | Anodically stable up to 3.7–3.9 V vs. Na/Na⁺ | [2] |
Core Concepts in TME-Based Electrochemistry
The performance of an electrolyte based on 1,1,2,2-tetramethoxyethane is governed by several interconnected factors:
-
Ionic Conductivity : This is a measure of how well an electrolyte conducts ions. It is influenced by the solvent's viscosity, the salt's dissociation, and temperature. While TME-based electrolytes may exhibit slightly lower conductivity than some carbonate systems (e.g., 1 M NaTFSI in EC/DMC has a conductivity of 8.67 mS cm⁻¹ at 20°C), they can offer a better balance of safety and performance.[2]
-
Viscosity : Lower viscosity is generally preferred as it allows for greater ionic mobility. The viscosity of TME-based electrolytes is a key parameter to consider, especially for low-temperature applications.[2]
-
Electrochemical Stability Window (ESW) : The ESW is the potential range where the electrolyte is neither oxidized nor reduced.[5] TME-based electrolytes show anodic stability up to approximately 3.7-3.9 V vs. Na/Na+, making them suitable for use with certain cathode materials like Prussian Blue analogues in sodium-ion batteries.[2]
-
Solid Electrolyte Interphase (SEI) : The nature of the SEI layer formed on the anode during the initial charging cycles is critical for the long-term stability and efficiency of a battery.[1] Studies have shown that acetal-based electrolytes can form thicker, more protective interphases, which can inhibit electrode degradation.[2]
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for each critical step. All procedures involving the solvent and electrolyte should be performed in an inert atmosphere (e.g., an argon-filled glovebox) with water and oxygen levels below 1 ppm to prevent contamination.
Solvent Purification
Rationale: Commercial solvents, even of high purity, contain trace amounts of water and other impurities that can interfere with electrochemical reactions. Water, in particular, can lead to the decomposition of common lithium and sodium salts (like LiPF₆ or NaPF₆) and participate in parasitic reactions at the electrode surfaces. Purification is a critical first step to obtain reliable and reproducible electrochemical data.
Protocol:
-
Initial Preparation: Obtain 1,1,2,2-tetramethoxyethane. For purification, the solvent should be filtered over dried, activated aluminum oxide (basic, ~90 mesh).[2]
-
Drying Agent: Use activated basic aluminum oxide as the drying agent. It is effective at removing water and some polar impurities. Ensure the aluminum oxide is properly activated by heating it under vacuum at a high temperature (e.g., 300 °C) for several hours before use.
-
Filtration: Inside an argon-filled glovebox, set up a filtration apparatus. Pass the as-received TME through a column packed with the activated aluminum oxide.
-
Storage: Store the purified solvent over activated 3Å or 4Å molecular sieves inside the glovebox to maintain its dryness.[9] It is recommended to re-verify the water content using Karl Fischer titration before use if the solvent has been stored for an extended period.
Electrolyte Preparation (Example: 1 M NaTFSI in TME)
Rationale: The concentration of the salt is a key determinant of the electrolyte's conductivity and other transport properties. The choice of salt is also crucial; sodium bis(trifluoromethanesulfonyl)imide (NaTFSI) is a common choice due to its good thermal stability and electrochemical performance. The salt must be rigorously dried as any residual moisture will compromise the electrolyte's integrity.
Protocol:
-
Salt Drying: Dry the NaTFSI salt under a high vacuum at an elevated temperature (e.g., 120-150 °C) for at least 24 hours to remove any absorbed water. Allow the salt to cool to room temperature under vacuum before transferring it into the glovebox.
-
Calculation: Calculate the required mass of dried NaTFSI to prepare the desired volume and concentration of the electrolyte. For a 1 M solution, you will need one mole of NaTFSI per liter of TME.
-
Dissolution: In the glovebox, add the calculated amount of dried NaTFSI to a volumetric flask.
-
Mixing: Slowly add the purified TME to the flask containing the salt. Stir the mixture with a magnetic stirrer until the salt is completely dissolved. This may take several hours.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Electrochemical Cell Assembly and Characterization
Rationale: A three-electrode setup is often used for fundamental electrochemical studies as it allows for the separation of the working electrode's potential from the counter electrode. This provides a more accurate measurement of the electrolyte's stability window and the electrode's behavior.
Protocol:
-
Cell Components: Use a three-electrode Swagelok-type cell for initial characterization.
-
Working Electrode (WE): A platinum disc is a suitable inert working electrode for determining the electrochemical stability window.[2]
-
Counter Electrode (CE): An oversized activated carbon electrode can be used as the counter electrode.[2]
-
Reference Electrode (RE): A silver wire can serve as a quasi-reference electrode.[2]
-
Assembly: Assemble the cell inside the glovebox, ensuring the separator is thoroughly wetted with the TME-based electrolyte.
-
Characterization:
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 1 mV/s) to determine the anodic and cathodic limits of the electrolyte. The potential range where no significant current flows defines the electrochemical stability window.[10]
-
Electrochemical Impedance Spectroscopy (EIS): Use EIS to measure the ionic conductivity of the electrolyte.
-
Battery Cycling: For battery performance evaluation, assemble a two-electrode coin cell with the appropriate anode and cathode materials (e.g., hard carbon and Prussian Blue for a sodium-ion battery) and cycle it under desired conditions.[2]
-
Workflow Visualization
The following diagram illustrates the general workflow from solvent preparation to electrochemical analysis.
Caption: Workflow for the preparation and electrochemical characterization of TME-based electrolytes.
Safety and Handling
Hazard Identification: 1,1,2,2-tetramethoxyethane is a flammable liquid and vapor.[6][11] It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[12]
Precautionary Measures:
-
Engineering Controls: Always handle TME in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[13]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or impervious clothing to prevent skin contact.[13]
-
Respiratory Protection: If working outside of a fume hood or if vapors are generated, use an approved respirator with an organic vapor cartridge.[12]
-
-
Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[11] Use explosion-proof electrical equipment and non-sparking tools.[14] Take precautionary measures against static discharge.[14]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Avoid inhalation of vapor or mist.[13]
First Aid:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[11]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]
Storage and Disposal:
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[13]
References
-
Glyoxylic-Acetal-Based Electrolytes for Sodium-Ion Batteries and Sodium-Ion Capacitors - Wiley Online Library. Available at: [Link]
-
Influence of Nonaqueous Solvents on the Electrochemistry of Oxygen in the Rechargeable Lithium-Air Battery - E-KEM Sciences. Available at: [Link]
-
1,1,2,2-Tetramethoxyethane - ChemBK. Available at: [Link]
-
Electrochemical window - Wikipedia. Available at: [Link]
-
Table of dielectric constants of substances | Level meters and level switches by Yamaden. Available at: [Link]
-
Electrochemical stability window of 0.1 M LiTFSI:TEGDME (black) and 0.1... - ResearchGate. Available at: [Link]
- Non-aqueous electrolytes for electrochemical cells - Google Patents.
-
1,1,2,2-Tetramethoxyethane | C6H14O4 | CID 554434 - PubChem. Available at: [Link]
-
Dielectric Constant Table.xls - Clipper Controls. Available at: [Link]
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- 1. US9368832B2 - Non-aqueous electrolytes for electrochemical cells - Google Patents [patents.google.com]
- 2. db-thueringen.de [db-thueringen.de]
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- 4. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 5. Electrochemical window - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. 1,1,2,2-Tetramethoxyethane | C6H14O4 | CID 554434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. e-kemsciences.com [e-kemsciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
High-Performance Electrolytes Using 1,1,2,2-Tetramethoxyethane: An Application and Protocol Guide
Introduction: The Case for 1,1,2,2-Tetramethoxyethane (TME) in Next-Generation Batteries
In the relentless pursuit of energy storage systems with higher energy densities, longer cycle life, and enhanced safety, the role of the electrolyte is paramount. While traditional carbonate-based electrolytes have been the workhorse of lithium-ion batteries, their limitations in terms of electrochemical stability and safety have spurred the exploration of alternative solvent systems. Among these, ether-based electrolytes, and specifically the glyme family, have shown considerable promise. This application note focuses on a particularly interesting, yet less explored, member of this family: 1,1,2,2-tetramethoxyethane (TME).
TME, a glyme with four methoxy groups, offers a unique combination of properties that make it a compelling candidate for high-performance electrolytes in advanced battery chemistries such as lithium-sulfur (Li-S) and magnesium (Mg) batteries. Its higher chelating ability with metal ions, stemming from the four ether oxygens, can influence ion transport and the formation of the crucial solid electrolyte interphase (SEI). Furthermore, glyme-based electrolytes are known for their generally higher thermal stability and lower volatility compared to their carbonate counterparts, contributing to improved battery safety.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of TME-based electrolytes, including detailed protocols for their preparation, handling, and electrochemical characterization. By explaining the scientific rationale behind experimental choices, this document aims to empower researchers to effectively utilize TME in their pursuit of next-generation energy storage solutions.
Safety and Handling of 1,1,2,2-Tetramethoxyethane
As with any chemical, proper safety precautions are essential when working with TME. It is a flammable liquid and vapor, and care should be taken to avoid contact with skin and eyes.[2]
Key Safety Precautions:
-
Ventilation: Always handle TME in a well-ventilated area, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ignition Sources: Keep TME away from heat, sparks, open flames, and other potential ignition sources.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
PART 1: TME in High-Performance Battery Systems
TME in Lithium-Sulfur (Li-S) Batteries
Li-S batteries offer a theoretical energy density significantly higher than conventional lithium-ion batteries. However, they suffer from challenges related to the "polysulfide shuttle" phenomenon, where soluble lithium polysulfide intermediates migrate to the lithium anode, leading to capacity fade and low coulombic efficiency. Ether-based electrolytes are favored in Li-S systems due to their ability to dissolve these polysulfides.
The unique coordination environment provided by TME can influence the solubility and speciation of polysulfides, potentially mitigating the shuttle effect. While specific performance data for TME in Li-S batteries is still emerging, the broader class of glyme-based electrolytes has demonstrated promising results, including high coulombic efficiencies and stable cycling.[3][4]
Expected Performance Metrics for TME-based Li-S Electrolytes:
| Parameter | Typical Values (for Glyme-based systems) |
| Initial Discharge Capacity | > 1000 mAh/g |
| Coulombic Efficiency | > 98% |
| Cycle Life | Several hundred cycles with good capacity retention |
| Rate Capability | Moderate to good, depending on the formulation |
TME in Magnesium (Mg) Batteries
Magnesium batteries are a promising "beyond-lithium" technology due to the high natural abundance, low cost, and dendrite-free deposition of magnesium. However, the development of suitable electrolytes that allow for reversible Mg deposition and stripping with high efficiency remains a major hurdle. Ether-based solvents, including glymes, are among the most promising candidates for Mg battery electrolytes.
The strong coordinating ability of TME with the divalent Mg²⁺ ion is a key advantage. This can facilitate the desolvation of Mg²⁺ at the electrode-electrolyte interface, a critical step for efficient plating and stripping. Research on glyme-based electrolytes for Mg batteries has shown that the solvent structure plays a crucial role in determining the electrochemical performance, including the voltage window and cycling stability.[1][5]
Expected Performance Metrics for TME-based Mg Electrolytes:
| Parameter | Typical Values (for Ether-based systems) |
| Electrochemical Window | > 3 V vs. Mg/Mg²⁺ |
| Coulombic Efficiency | > 95% for Mg plating/stripping |
| Cycling Stability | Hundreds of cycles with low voltage polarization |
| Current Density for Cycling | 0.5 - 2 mA/cm² |
PART 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation and characterization of TME-based electrolytes. These protocols are designed to be self-validating, with explanations for the causality behind each step.
Purification of 1,1,2,2-Tetramethoxyethane
Commercial TME may contain impurities such as water and peroxides that can be detrimental to battery performance. Therefore, a purification step is highly recommended.
Protocol 2.1.1: TME Purification
-
Initial Drying: Pre-dry the TME over activated molecular sieves (3Å or 4Å) for at least 24 hours to remove the bulk of the water.
-
Distillation: Perform a fractional distillation of the pre-dried TME under an inert atmosphere (e.g., Argon). The collection of the fraction boiling at the literature value for TME is crucial.
-
Final Drying and Storage: Store the distilled TME over freshly activated molecular sieves in a sealed flask inside an argon-filled glovebox. The water content should be verified to be below 20 ppm using Karl Fischer titration before use.[1]
Preparation of TME-Based Electrolytes
The following are example protocols for preparing electrolytes for Li-S and Mg batteries. All manipulations should be performed in an inert atmosphere (e.g., an argon-filled glovebox) with water and oxygen levels below 1 ppm.
Protocol 2.2.1: Li-S Electrolyte Preparation (e.g., 1 M LiTFSI in TME with LiNO₃ additive)
-
Materials:
-
Purified 1,1,2,2-tetramethoxyethane (TME)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
Lithium nitrate (LiNO₃), battery grade
-
-
Procedure:
-
In the glovebox, accurately weigh the required amount of LiTFSI and LiNO₃. For a 1 M LiTFSI solution with a certain weight percentage of LiNO₃, calculate the masses based on the desired final volume of the electrolyte.
-
Add the weighed salts to a volumetric flask.
-
Slowly add the purified TME to the flask while gently swirling to dissolve the salts.
-
Continue adding TME to the calibration mark of the volumetric flask.
-
Stir the solution overnight on a magnetic stirrer to ensure complete dissolution and homogeneity.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
-
Protocol 2.2.2: Mg Electrolyte Preparation (e.g., 0.5 M Mg(TFSI)₂ in TME)
-
Materials:
-
Purified 1,1,2,2-tetramethoxyethane (TME)
-
Magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂), battery grade
-
-
Procedure:
-
In the glovebox, accurately weigh the required amount of Mg(TFSI)₂ for a 0.5 M solution.
-
Add the weighed salt to a volumetric flask.
-
Slowly add the purified TME to the flask while stirring to dissolve the salt.
-
Bring the solution to the final volume with TME.
-
Stir the solution overnight to ensure it is fully dissolved.
-
Store the electrolyte in a sealed vial in the glovebox.
-
Caption: Workflow for TME-based electrolyte preparation.
Electrochemical Characterization
The following protocols outline standard electrochemical techniques to evaluate the performance of TME-based electrolytes. These tests are typically performed using coin cells (e.g., 2032-type) assembled in an argon-filled glovebox.
Protocol 2.3.1: Cyclic Voltammetry (CV)
CV is used to determine the electrochemical stability window of the electrolyte and to study the redox processes occurring at the electrodes.
-
Cell Assembly: Assemble a three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium or magnesium foil), and a reference electrode (e.g., lithium or magnesium foil).
-
Parameters:
-
Potential Range: For Li-S batteries, a typical range is 1.5 V to 3.0 V vs. Li/Li⁺. For Mg batteries, a wider window, for instance, from -0.5 V to 3.5 V vs. Mg/Mg²⁺, might be scanned to assess both the plating/stripping behavior and the oxidative stability.
-
Scan Rate: A slow scan rate, such as 0.1 mV/s, is often used to allow for the diffusion of species to the electrode surface.
-
-
Procedure:
-
Connect the cell to a potentiostat.
-
Perform several cycles of CV within the defined potential window. The first few cycles may show changes as the SEI forms. Subsequent cycles should be more stable and are used for analysis.
-
Protocol 2.3.2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to probe the interfacial and bulk properties of the electrolyte and the electrodes, such as ionic conductivity and charge transfer resistance.
-
Cell Assembly: Assemble a symmetric cell (e.g., Li/electrolyte/Li or Mg/electrolyte/Mg) or a full cell.
-
Parameters:
-
Frequency Range: A typical range is from 1 MHz down to 0.01 Hz.
-
AC Amplitude: A small AC voltage perturbation, typically 5-10 mV, is applied.
-
-
Procedure:
-
Allow the cell to rest at open circuit voltage (OCV) for a period to reach a stable state.
-
Apply the AC perturbation and measure the impedance response over the specified frequency range.
-
The resulting Nyquist plot can be fitted to an equivalent circuit model to extract quantitative information about the cell's components.
-
Protocol 2.3.3: Galvanostatic Cycling
Galvanostatic cycling is used to evaluate the battery's practical performance, including its capacity, coulombic efficiency, and cycle life.
-
Cell Assembly: Assemble a full cell with the desired anode and cathode materials.
-
Parameters:
-
Current Density: This is typically expressed as a C-rate, where 1C corresponds to fully charging or discharging the battery in one hour. For initial testing of Li-S batteries, a C-rate of C/10 (a 10-hour discharge) is common. For Mg batteries, current densities are often reported in mA/cm².
-
Voltage Cutoffs: For Li-S batteries, a typical voltage window is 1.7 V to 2.8 V. For Mg batteries, the voltage window will depend on the cathode material used, for example, 0.2 V to 2.2 V.
-
-
Procedure:
-
Connect the cell to a battery cycler.
-
Charge and discharge the cell at a constant current between the set voltage limits for a desired number of cycles.
-
Monitor the capacity, coulombic efficiency (the ratio of discharge capacity to charge capacity), and voltage profiles over cycling.
-
Caption: Experimental workflow for electrochemical characterization.
PART 3: Data Presentation and Interpretation
The data obtained from the electrochemical characterization techniques should be presented clearly to allow for meaningful interpretation and comparison.
Table 1: Example of Comparative Performance Data for Li-S Cells
| Electrolyte Composition | Initial Discharge Capacity (mAh/g) | Coulombic Efficiency at 50th Cycle (%) | Capacity Retention after 100 Cycles (%) |
| 1 M LiTFSI in TME/DOL (1:1 v/v) + 2% LiNO₃ | 1150 | 99.2 | 85 |
| 1 M LiTFSI in DME/DOL (1:1 v/v) + 2% LiNO₃ (Baseline) | 1200 | 98.5 | 78 |
Table 2: Example of Comparative Performance Data for Mg Cells
| Electrolyte Composition | Mg Plating/Stripping Coulombic Efficiency (%) | Average Overpotential at 1 mA/cm² (V) | Cycle Life (Cycles to 80% Efficiency) |
| 0.5 M Mg(TFSI)₂ in TME | 98 | 0.25 | > 500 |
| 0.5 M Mg(TFSI)₂ in Tetraglyme (Baseline) | 97 | 0.30 | > 400 |
Conclusion
1,1,2,2-tetramethoxyethane presents a compelling avenue for the development of high-performance electrolytes for next-generation battery systems. Its unique molecular structure and favorable physicochemical properties offer potential advantages in mitigating the challenges associated with lithium-sulfur and magnesium batteries. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the full potential of TME-based electrolytes. As with any emerging material, further research and optimization are necessary to fully realize its capabilities and pave the way for its integration into commercial energy storage devices.
References
- 1,1,2,2-Tetramethoxyethane Safety Data Sheet.
-
Glyoxylic-Acetal-Based Electrolytes for Sodium-Ion Batteries and Sodium-Ion Capacitors. (URL: [Link])
-
Complete Characterization of a Lithium Battery Electrolyte using a Combination of Electrophoretic NMR and Electrochemical Method - eScholarship.org. (URL: [Link])
-
High-Performance Lithium-Oxygen Battery Electrolyte Derived from Optimum Combination of Solvent and Lithium Salt - NIH. (URL: [Link])
-
Key Characterization Techniques in Battery Research - ANR Technologies. (URL: [Link])
-
Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. (URL: [Link])
-
Efficient Electrolytes for Lithium–Sulfur Batteries - Frontiers. (URL: [Link])
-
Non-Corrosive Magnesium Battery Electrolyte - ChemistryViews. (URL: [Link])
-
Highly Solvating Electrolytes for Lithium-Sulfur Batteries - PMC - PubMed Central. (URL: [Link])
-
A Long-Life, High-Rate Lithium/Sulfur Cell: A Multifaceted Approach to Enhancing Cell Performance. (URL: [Link])
-
High-Energy Aqueous Magnesium Ion Batteries with Capacity-Compensation Evolved from Dynamic Copper Ion Redox. (URL: [Link])
-
Boosting the cycling stability of rechargeable magnesium batteries by regulating the compatibility between nanostructural metal. (URL: [Link])
-
Toward Sustainable Li–S Battery Using Scalable Cathode and Safe Glyme-Based Electrolyte | ACS Applied Energy Materials. (URL: [Link])
-
Galvanostatic cycling of a Mg‐ion battery with a 12.24 mg cm⁻² CP cathode at C/10. - ResearchGate. (URL: [Link])
-
How to calculate Coulombic efficiency from Lithium-Sulfur battery measurements? - ResearchGate. (URL: [Link])
-
Investigation of Lithium Polysulfide Reduction Associated with the Potential-Limiting Step in Lithium–Sulfur Batteries | ACS Applied Materials & Interfaces. (URL: [Link])
-
Comparative Study of Ether-Based Electrolytes for Application in Lithium–Sulfur Battery | ACS Applied Materials & Interfaces. (URL: [Link])
-
Lithium–Metal Batteries Using Sustainable Electrolyte Media and Various Cathode Chemistries. (URL: [Link])
-
Electrolyte Reactivity in the Double Layer in Mg Batteries: An Interface Potential-Dependent DFT Study | Journal of the American Chemical Society. (URL: [Link])
Sources
Application Notes and Protocols for the Formulation of Battery Electrolytes with 1,1,2,2-Tetramethoxyethane
Introduction: The Critical Role of the Electrolyte and the Promise of 1,1,2,2-Tetramethoxyethane
The electrolyte is a critical component of any lithium-ion battery, acting as the medium for ion transport between the cathode and anode. Its properties directly influence the battery's performance, safety, and lifespan. For decades, carbonate-based electrolytes have been the industry standard. However, their inherent flammability and limited electrochemical stability at high voltages present significant challenges for the development of next-generation high-energy-density batteries.
This has spurred research into alternative solvent systems, with ether-based electrolytes emerging as a promising class of materials. Among these, 1,1,2,2-Tetramethoxyethane (TME), a glyoxal acetal, offers a unique combination of properties that make it an attractive candidate for safer and more stable battery electrolytes. TME exhibits higher thermal stability and flash points compared to conventional carbonate solvents, directly addressing the safety concerns associated with current lithium-ion battery technology.[1] This application note provides a comprehensive guide for researchers and scientists on the formulation, characterization, and application of TME-based electrolytes for lithium-ion batteries.
Physicochemical Properties of 1,1,2,2-Tetramethoxyethane (TME)
Understanding the fundamental properties of TME is crucial for designing effective electrolytes. TME is a colorless liquid with the chemical formula C₆H₁₄O₄.[2][3] Its molecular structure, featuring four methoxy groups, imparts it with good solubility for lithium salts and a relatively low viscosity, which are desirable characteristics for an electrolyte solvent.
dot graph TME_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; O1 [label="O", pos="-0.5,0.866!"]; C3 [label="C", pos="-1,1.732!"]; O2 [label="O", pos="-0.5,-0.866!"]; C4 [label="C", pos="-1,-1.732!"]; O3 [label="O", pos="1.5,0.866!"]; C5 [label="C", pos="2,1.732!"]; O4 [label="O", pos="1.5,-0.866!"]; C6 [label="C", pos="2,-1.732!"];
C1 -- C2; C1 -- O1; O1 -- C3; C1 -- O2; O2 -- C4; C2 -- O3; O3 -- C5; C2 -- O4; O4 -- C6; } Molecular Structure of 1,1,2,2-Tetramethoxyethane (TME)
Key Properties of TME-based Electrolytes:
| Property | Typical Value/Range | Significance in Battery Performance |
| Ionic Conductivity | 1 - 10 mS/cm at 25°C (estimated for 1.0 M Li salt) | High ionic conductivity is essential for good rate capability and power performance. The conductivity is dependent on the type and concentration of the lithium salt.[4][5] |
| Electrochemical Stability Window | Anodically stable up to ~3.7-3.9 V vs. Li/Li⁺ | This determines the operating voltage range of the battery. While lower than some carbonate electrolytes, it is suitable for use with common cathodes like Lithium Iron Phosphate (LFP).[1] |
| Viscosity | Lower than many high-concentration carbonate electrolytes | Lower viscosity facilitates better ion transport and electrode wetting, which is beneficial for performance, especially at low temperatures. |
| Flash Point | Higher than conventional carbonate electrolytes | A higher flash point significantly improves the safety of the battery by reducing the risk of fire in case of thermal runaway.[1] |
| Solubility of Lithium Salts | Good solubility for common salts like LiPF₆ and LiTFSI | Enables the formulation of electrolytes with optimal salt concentrations for high ionic conductivity. |
Protocols for Formulation and Characterization
Part 1: Electrolyte Preparation
This protocol details the preparation of a 1.0 M LiPF₆ in TME electrolyte. All procedures should be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm to prevent contamination.
Materials and Equipment:
-
1,1,2,2-Tetramethoxyethane (TME), battery grade (≤ 20 ppm H₂O)
-
Lithium hexafluorophosphate (LiPF₆), battery grade (≥ 99.99%)
-
Anhydrous acetonitrile (for cleaning)
-
Volumetric flasks, pipettes, and beakers (dried in a vacuum oven at 120°C for at least 12 hours)
-
Magnetic stirrer and stir bars
-
Karl Fischer titrator for moisture analysis
Protocol:
-
Solvent Purification (Optional but Recommended):
-
If the TME solvent has a water content higher than 20 ppm, it should be purified. A common method is to pass the solvent through a column of activated alumina or molecular sieves.
-
Verify the water content using a Karl Fischer titrator before use.
-
-
Electrolyte Formulation:
-
In the glovebox, accurately weigh the required amount of LiPF₆ and transfer it to a dry volumetric flask.
-
Slowly add the purified TME to the flask while gently swirling to dissolve the salt.
-
Continue adding TME to the calibration mark of the flask.
-
Place a magnetic stir bar in the flask and stir the solution for at least 4-6 hours at room temperature to ensure complete dissolution and homogeneity.
-
After stirring, allow the electrolyte to rest for a few hours.
-
Measure the final water content of the electrolyte using a Karl Fischer titrator. The water content should ideally be below 20 ppm.
-
Part 2: Coin Cell Assembly (CR2032)
This protocol describes the assembly of a half-cell with a graphite anode and a lithium metal counter/reference electrode to evaluate the performance of the TME-based electrolyte.
Materials and Equipment:
-
CR2032 coin cell components (cases, spacers, springs, gaskets)
-
Graphite anode (e.g., commercial graphite coated on copper foil)
-
Lithium metal foil (for counter/reference electrode)
-
Celgard separator (e.g., 2325)
-
Prepared TME-based electrolyte
-
Electrode punch, tweezers, and crimping machine
-
Micropipette
Protocol:
-
Electrode and Separator Preparation:
-
Punch circular electrodes from the graphite anode sheet (e.g., 15 mm diameter).
-
Punch circular separators (e.g., 19 mm diameter).
-
Punch circular lithium metal discs (e.g., 16 mm diameter).
-
Dry all components in a vacuum oven at an appropriate temperature (e.g., 80°C for the separator and graphite, room temperature for lithium) before transferring them into the glovebox.
-
-
Cell Assembly (in Glovebox):
-
Place the negative case (cathode can) on a clean surface.
-
Place the graphite electrode in the center of the case, with the active material facing up.
-
Add a few drops (e.g., 20-30 µL) of the TME-based electrolyte onto the graphite electrode to ensure it is well-wetted.
-
Place the separator on top of the graphite electrode.
-
Add another few drops of electrolyte onto the separator.
-
Place the lithium metal disc on top of the separator.
-
Place a stainless steel spacer on top of the lithium metal.
-
Place the spring on top of the spacer.
-
Carefully place the gasket on the negative case, ensuring it is properly seated.
-
Place the positive case (anode can) on top and transfer the assembly to the crimping machine.
-
Crimp the cell with the appropriate pressure to ensure a hermetic seal.
-
Let the assembled cell rest for at least 12 hours before electrochemical testing to allow for complete wetting of the electrodes and separator.
-
Part 3: Electrochemical Characterization
The following are standard protocols for evaluating the performance of the TME-based electrolyte in a coin cell.
1. Cyclic Voltammetry (CV):
-
Objective: To determine the electrochemical stability window of the electrolyte.
-
Setup: A three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a lithium metal counter electrode, and a lithium metal reference electrode.
-
Protocol:
-
Scan the potential at a slow scan rate (e.g., 0.1-1 mV/s) from the open-circuit voltage (OCV) to a high potential (e.g., 5.0 V vs. Li/Li⁺) and then to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
Observe the onset of oxidative and reductive currents, which define the electrochemical stability window.
-
2. Galvanostatic Cycling:
-
Objective: To evaluate the cycling performance, coulombic efficiency, and capacity retention of the anode in the TME-based electrolyte.
-
Setup: The assembled graphite/Li half-cell.
-
Protocol:
-
Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable Solid Electrolyte Interphase (SEI) on the graphite anode. The voltage window for graphite is typically 0.01 V to 1.5 V vs. Li/Li⁺.
-
Rate Capability Test: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C, etc.) to assess its performance under different current loads.
-
Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to determine the capacity retention and long-term stability.
-
3. Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To study the interfacial properties, including the SEI resistance and charge transfer resistance.
-
Setup: The assembled half-cell.
-
Protocol:
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge (e.g., fully charged or discharged).
-
Analyze the resulting Nyquist plot to extract information about the different resistance components in the cell. The semicircle at high-to-medium frequencies typically corresponds to the SEI and charge transfer processes.
-
Expected Results and Discussion
Solid Electrolyte Interphase (SEI) Formation:
A key aspect of using ether-based electrolytes with graphite anodes is the formation of a stable SEI. Unlike in carbonate electrolytes where the SEI is primarily composed of organic and inorganic lithium salts derived from solvent reduction, the SEI in ether-based electrolytes can be different. When using fluoride-containing salts like LiPF₆ or LiTFSI, the SEI is expected to be rich in lithium fluoride (LiF). A dense and stable LiF-rich SEI is crucial for preventing the co-intercalation of solvent molecules with lithium ions into the graphite structure, which can lead to exfoliation and rapid capacity fading.[6][7][8][9]
Performance with Different Electrodes:
-
Graphite Anode: Achieving stable cycling with graphite in ether-based electrolytes can be challenging due to solvent co-intercalation. However, the use of high-concentration electrolytes or additives that promote the formation of a robust SEI can lead to excellent cycling performance.[6]
-
Lithium Iron Phosphate (LFP) Cathode: TME-based electrolytes are expected to be highly compatible with LFP cathodes due to their suitable electrochemical stability window.[1] LFP cells with TME electrolytes should exhibit good cycling stability and rate capability.
Safety and Handling
1,1,2,2-Tetramethoxyethane is a flammable liquid and should be handled with care.[10] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[10]
Conclusion
1,1,2,2-Tetramethoxyethane presents a compelling alternative to conventional carbonate solvents for lithium-ion battery electrolytes, offering the potential for significantly improved safety and thermal stability. While challenges remain, particularly in achieving stable long-term cycling with graphite anodes, strategies such as optimizing salt concentration and utilizing functional additives can lead to the development of high-performance and safer energy storage systems. The protocols and information provided in this application note serve as a valuable resource for researchers venturing into the exciting field of novel battery electrolytes.
References
-
Glyoxylic-Acetal-Based Electrolytes for Sodium-Ion Batteries and Sodium-Ion Capacitors. Available at: [Link]
-
How to make a coin cell - Clean Energy Institute - University of Washington. Available at: [Link]
-
1,1,2,2-Tetramethoxyethane - ChemBK. Available at: [Link]
-
1,1,2,2-Tetramethoxyethane | C6H14O4 | CID 554434 - PubChem. Available at: [Link]
-
How to make a Lithium-Ion coin cell battery. Available at: [Link]
-
How To Make Coin Cells - Landt Instruments. Available at: [Link]
-
Protocols for studying intercalation electrodes materials- I: Galvanostatic cycling/potential limitations (GCPL) GITT Battery - Application Note 1 - BioLogic. Available at: [Link]
-
Electrochemical Impedance Spectroscopy - Battery Design. Available at: [Link]
-
Ionic conductivity with LiTFSI concentrations of 0.2, 0.4, 0.5, 1, 1.5, 2, 3, 4, and 5 M in the TEGDME electrolyte.. Available at: [Link]
-
Cycling performance over 200 cycles of Li/LiFePO4 cells using... - ResearchGate. Available at: [Link]
-
Ionic conductivity of 0.8 m NaPF6, 0.1 m NaPF6, and 0.1 m LiPF6 in G1,... - ResearchGate. Available at: [Link]
-
Linear ether-based highly concentrated electrolytes for Li–sulfur batteries - RSC Publishing. Available at: [Link]
-
Comparative Study of Ether-Based Electrolytes for Application in Lithium–Sulfur Battery. Available at: [Link]
-
HKUST Engineering Develops Pioneering Mechanically Interlocked Molecule-Based Materials to Advance Safe, High-Performance Lithium Metal Batteries. Available at: [Link]
-
Ionic Transport and Speciation of Lithium Salts in Glymes: Experimental and Theoretical Results for Electrolytes of Interest for Lithium–Air Batteries - ResearchGate. Available at: [Link]
-
Glyme-based nonaqueous electrolytes for rechargeable lithium cells - ResearchGate. Available at: [Link]
-
Cycling performance (a, b, c) and selective voltage -capacity profiles... - ResearchGate. Available at: [Link]
-
Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study - IRIS. Available at: [Link]
-
Ionic conductivity (s) and viscosity (Z) of LiFSI, LiTFSI and mixed electrolytes at 25 1C. Available at: [Link]
-
Toward Sustainable Li–S Battery Using Scalable Cathode and Safe Glyme-Based Electrolyte - NIH. Available at: [Link]
-
Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study | Request PDF - ResearchGate. Available at: [Link]
-
Electrochemical performance of the LiFePO4 cathode. (a) Cycling... - ResearchGate. Available at: [Link]
-
(a) Cycling performance of the graphite electrode in different... - ResearchGate. Available at: [Link]
-
Cycling Performance of LiFePO4 as the Cathode Materials for Lithium Polymer Batteries. Available at: [Link]
-
Ionic conductivity in the solid glyme complexes [CH3O(CH2CH2O)(n)CH3]:LiAsF6 (n = 3,4).. Available at: [Link]
-
a) Long‐term cycling performance of graphite electrode in various... - ResearchGate. Available at: [Link]
-
Cycling degradation of an automotive LiFePO4 lithium-ion battery - ECEC. Available at: [Link]
-
Ionic Conduction and Solution Structure in LiPF6 and LiBF4 Propylene Carbonate Electrolytes | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
The cycling performance of LiFePO 4/C cathode materials | Request PDF - ResearchGate. Available at: [Link]
-
XPS-analysis of the SEI in lithium batteries - Diva-Portal.org. Available at: [Link]
-
XPS analysis of graphite anodes with the artificial SEI film and... - ResearchGate. Available at: [Link]
-
Characterization of the SEI on cycled graphite anodes. a,b) XPS spectra... - ResearchGate. Available at: [Link]
-
Ion conductivity of electrolytes containing 1.0 M LiPF 6 in (1) EC/DMC... - ResearchGate. Available at: [Link]
-
a)–f) The XPS characterization of the SEI components on the graphite... - ResearchGate. Available at: [Link]
-
XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode - Kratos Analytical. Available at: [Link]
-
Reversible Graphite Anode Cycling with PC-Based Electrolytes Enabled by Added Sulfur Trioxide Complexes - DigitalCommons@URI. Available at: [Link]
-
Stable cycling via absolute intercalation in graphite-based lithium-ion battery incorporated by solidified ether-based polymer electrolyte - Materials Advances (RSC Publishing). Available at: [Link]
-
Understanding the Solvation-Dependent Properties of Cyclic Ether Multivalent Electrolytes Using High-Field NMR and Quantum Chemistry - PubMed Central. Available at: [Link]
-
Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations - Energy Advances (RSC Publishing). Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1,1,2,2-Tetramethoxyethane
Welcome to the technical support center for the purification of 1,1,2,2-tetramethoxyethane. This guide is designed for researchers, scientists, and drug development professionals who require high-purity 1,1,2,2-tetramethoxyethane for their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Introduction to the Purification of 1,1,2,2-Tetramethoxyethane
1,1,2,2-Tetramethoxyethane is a versatile solvent and chemical intermediate.[1] Its utility in sensitive applications, however, is critically dependent on its purity. Common impurities, such as residual starting materials (methanol and glyoxal), water, and acidic catalysts from its synthesis, can interfere with chemical reactions and compromise experimental outcomes.
The primary challenge in the purification of 1,1,2,2-tetramethoxyethane lies in its susceptibility to acid-catalyzed hydrolysis.[2] Acetals are stable in neutral to strongly basic environments but can readily revert to their constituent aldehyde and alcohol in the presence of acid and water.[2] Therefore, the purification strategy must prioritize the removal of acidic impurities and water before the final distillation step.
This guide provides a systematic approach to purify 1,1,2,2-tetramethoxyethane, ensuring high purity and stability for your research needs.
Purification Workflow Overview
The purification of 1,1,2,2-tetramethoxyethane is a multi-step process designed to remove specific impurities sequentially. The following diagram illustrates the recommended workflow.
Caption: Purification workflow for 1,1,2,2-tetramethoxyethane.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 1,1,2,2-tetramethoxyethane, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Product Decomposes During Distillation (Observed as charring, discoloration, or unexpected pressure changes) | Residual acidic impurities are catalyzing hydrolysis at elevated temperatures. | 1. Ensure the pre-treatment wash with a basic solution (e.g., sodium bicarbonate) was thorough. Repeat the wash if necessary.[3] 2. Consider passing the solvent through a plug of basic alumina before drying. |
| Cloudy Distillate | Water is co-distilling with the product, indicating inefficient drying. | 1. Increase the amount of drying agent or the contact time. 2. Ensure the drying agent is active. For molecular sieves, regenerate them by heating in a muffle furnace.[4] 3. Use a more efficient drying agent like calcium hydride (CaH₂), but handle with extreme caution due to its reactivity with water. |
| Low Purity After Distillation (Confirmed by GC or NMR) | 1. Inefficient fractional distillation. 2. Formation of an azeotrope with a close-boiling impurity. | 1. Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[5] 2. Distill at a slower rate to allow for better separation. 3. If an azeotrope is suspected, consider distillation under reduced pressure to alter the boiling points of the components. |
| Low Recovery of Product | 1. Significant loss during washing and transfers. 2. Decomposition during distillation. 3. Hold-up in the distillation apparatus. | 1. Perform extractions carefully to minimize losses to the aqueous layer. 2. Address any signs of decomposition (see above). 3. Insulate the distillation column and head to ensure efficient vapor transfer to the condenser.[6] |
| Distillation Stalls or "Bumping" Occurs | 1. Uneven heating. 2. Lack of boiling chips or inadequate stirring. | 1. Use a heating mantle with a stirrer for uniform heating. 2. Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove acidic impurities before distilling 1,1,2,2-tetramethoxyethane?
A1: 1,1,2,2-Tetramethoxyethane, like other acetals, is sensitive to acid-catalyzed hydrolysis, especially in the presence of water.[2] At the elevated temperatures required for distillation, even trace amounts of acid can cause significant decomposition of the product back into methanol and glyoxal. This not only reduces the yield but also contaminates the distillate.
Q2: What are the best drying agents for 1,1,2,2-tetramethoxyethane?
A2: The ideal drying agents are neutral or basic to avoid acid-catalyzed hydrolysis.
-
Anhydrous Potassium Carbonate (K₂CO₃): A good choice as it is basic and will neutralize any remaining acidic impurities.
-
Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and inexpensive option, but less efficient than other agents.
-
Molecular Sieves (3Å or 4Å): Highly efficient for removing water.[7] Ensure they are properly activated before use.
-
Calcium Hydride (CaH₂): Very effective for rigorous drying, but it is highly reactive and should be used with caution by experienced personnel.
Q3: Can I use calcium chloride (CaCl₂) as a drying agent?
A3: It is generally not recommended. While a common drying agent, some grades of calcium chloride can be slightly acidic, which could potentially lead to the decomposition of the acetal. It is safer to use the neutral or basic drying agents listed above.
Q4: What are the signs of decomposition in stored 1,1,2,2-tetramethoxyethane?
A4: Signs of decomposition include the development of a sharp, aldehydic odor (from glyoxal) or the presence of an acidic pH. The liquid may also become discolored over time. For long-term storage, it is best to keep the purified product over activated molecular sieves in a tightly sealed container, protected from light and moisture.
Q5: How can I confirm the purity of my distilled 1,1,2,2-tetramethoxyethane?
A5: The purity can be assessed using several analytical techniques:
-
Gas Chromatography (GC): Provides a quantitative measure of purity and can detect volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify impurities containing protons or carbon-13. Common impurities like methanol will have distinct signals.[8][9][10][11][12]
-
Karl Fischer Titration: Specifically measures the water content.
Q6: What are the key parameters for a successful fractional distillation of this compound?
A6:
-
Efficient Fractionating Column: A Vigreux or packed column is recommended to ensure good separation from impurities with close boiling points.[5]
-
Slow and Steady Heating: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the column.
-
Correct Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the boiling point of the vapor that is distilling.
-
Insulation: Insulating the column can help maintain the temperature gradient and prevent premature condensation.[6]
Detailed Experimental Protocols
Protocol 1: Removal of Acidic Impurities
-
Place the crude 1,1,2,2-tetramethoxyethane in a separatory funnel.
-
Add an equal volume of a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, periodically venting to release any pressure buildup.[3]
-
Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Repeat the washing process with deionized water to remove any residual bicarbonate.
-
Drain the washed 1,1,2,2-tetramethoxyethane into a clean, dry flask.
Protocol 2: Drying the Solvent
-
Add a suitable drying agent to the washed 1,1,2,2-tetramethoxyethane. A good starting point is anhydrous potassium carbonate at approximately 10-20 g per 100 mL of solvent.
-
Swirl the flask and allow it to stand for at least 4 hours, or preferably overnight. Occasional swirling will improve the drying efficiency.
-
If using molecular sieves, ensure they are activated. To regenerate, heat them in a muffle furnace at 350°C for at least 3 hours under a stream of dry nitrogen or under vacuum.[4] Allow them to cool in a desiccator before use.
-
Carefully decant or filter the dried solvent into the distillation flask.
Protocol 3: Fractional Distillation
-
Assemble a fractional distillation apparatus, including a fractionating column, condenser, and collection flasks. Ensure all glassware is thoroughly dry.
-
Add the dried 1,1,2,2-tetramethoxyethane and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Begin heating the flask gently.
-
Collect and discard any initial distillate that comes over at a significantly lower temperature than the boiling point of 1,1,2,2-tetramethoxyethane (154.9°C at 760 mmHg).[13]
-
Collect the main fraction when the temperature at the distillation head is stable at the boiling point of the product.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and to avoid concentrating non-volatile impurities.
-
Store the purified product in a tightly sealed, dry container, preferably over a small amount of activated molecular sieves.
References
-
Adkins, H., & Nissen, B. H. (n.d.). ACETAL. Organic Syntheses, 1, 1. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Hoffmann, R. W. (2015).
-
YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved January 21, 2026, from [Link]
-
Interchim. (2019, September 26). Regenerating Molecular Sieve. [Link]
-
XINTAO. (n.d.). Regeneration Method and Application of 4A Molecular Sieve. Retrieved January 21, 2026, from [Link]
-
ChemSrc. (n.d.). 1,1,2,2-Tetramethoxyethane: A Versatile Intermediate for Organic Synthesis and Industrial Applications. Retrieved January 21, 2026, from [Link]
-
Cerritos College. (n.d.). Organic Chemistry 211 Laboratory Experiment 5b: Fractional Distillation. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. [Link]
-
Burrows, C. J., & Carpenter, B. K. (2021). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
-
Burrows, C. J., & Carpenter, B. K. (2021). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
-
Delloyd's Lab-Tech. (n.d.). solvent drying and drying agents. Retrieved January 21, 2026, from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
Sources
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- 3. youtube.com [youtube.com]
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- 5. Purification [chem.rochester.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. d-nb.info [d-nb.info]
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- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. Thermal decomposition of 1,1,2,2-tetrafluorocyclobutane at low pressures - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Stability and degradation of 1,1,2,2-Tetramethoxyethane
Introduction
Welcome to the Technical Support Center for 1,1,2,2-Tetramethoxyethane (TME). This guide is designed for researchers, scientists, and drug development professionals who utilize TME in their experiments. As a versatile solvent and chemical intermediate, understanding its stability and degradation pathways is critical for ensuring experimental reproducibility and success.[1] This document provides in-depth answers to frequently asked questions, troubleshooting guides for common issues, and validated experimental protocols to assess the stability of TME in your laboratory setting.
Part 1: Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common questions regarding the proper handling and storage of 1,1,2,2-Tetramethoxyethane to minimize degradation.
Q1: What are the optimal storage conditions for 1,1,2,2-Tetramethoxyethane?
A1: Proper storage is the first line of defense against degradation. The manufacturer's safety data sheet (SDS) recommends storing TME in a cool, well-ventilated place with the container tightly closed.[2] To maximize its shelf-life, we recommend the following:
-
Temperature: Store at refrigerated temperatures (2-8°C). While stable at room temperature for shorter periods, long-term storage should be cool to minimize any potential for slow thermal degradation.
-
Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable. This minimizes exposure to oxygen and atmospheric moisture, which are key contributors to degradation.
-
Container: Use tightly sealed, appropriate containers. Grounding and bonding of the container and receiving equipment is recommended to prevent static discharge, as TME is a flammable liquid.[2]
-
Light: Store in an amber or opaque container to protect from light, which can potentially initiate photo-oxidative degradation pathways.
Q2: What is the typical shelf-life of 1,1,2,2-Tetramethoxyethane?
A2: When stored under the optimal conditions described in Q1, solid 1,1,2,2-Tetramethoxyethane is generally stable for extended periods. However, once the container is opened, its stability can be compromised by exposure to air and moisture. It is best practice to use the material within a year of opening. For critical applications, it is highly recommended to re-analyze the purity of the solvent if it has been opened for more than a few months.
Q3: What are the primary factors that cause 1,1,2,2-Tetramethoxyethane to degrade?
A3: The chemical structure of TME, being an acetal, makes it primarily susceptible to two main degradation pathways:
-
Acid-Catalyzed Hydrolysis: This is the most significant and rapid degradation pathway. Trace amounts of acid in the presence of water can catalyze the breakdown of TME into glyoxal and methanol. The general mechanism for acetal hydrolysis is well-established.[3]
-
Oxidation: Like other ethers, the C-H bonds adjacent to the oxygen atoms are susceptible to oxidative degradation, especially in the presence of oxygen, heat, or light. This can lead to the formation of hydroperoxides, which are unstable and can initiate further degradation. Studies on analogous ether compounds like 1,2-dimethoxyethane (DME) highlight the reactivity towards oxidative environments.[4]
Q4: Is 1,1,2,2-Tetramethoxyethane compatible with all common laboratory solvents and reagents?
A4: No. Due to its susceptibility to acid-catalyzed hydrolysis, TME is incompatible with strong acids and even mild acidic conditions, especially if water is present. It should also be considered incompatible with strong oxidizing agents (e.g., peroxides, permanganates) which can lead to rapid and potentially hazardous decomposition.[5] When using TME as a solvent, ensure all reagents and glassware are dry and that the reaction conditions are not acidic unless hydrolysis is the intended outcome.
| Condition | Stability of 1,1,2,2-Tetramethoxyethane | Rationale |
| pH | ||
| Acidic (pH < 6) with H₂O | Low | Prone to rapid acid-catalyzed hydrolysis.[3] |
| Neutral (pH ~7) with H₂O | Moderate | Hydrolysis is significantly slower but can still occur over time. |
| Basic (pH > 8) with H₂O | High | Acetal hydrolysis is not favored under basic conditions. |
| Atmosphere | ||
| Anhydrous, Inert Gas | High | Protects from both hydrolysis and oxidation. |
| Ambient Air (contains H₂O, O₂) | Moderate to Low | Risk of both hydrolysis from atmospheric moisture and slow oxidation. |
| Temperature | ||
| Refrigerated (2-8°C) | High | Slows down all potential degradation reactions.[6] |
| Room Temperature (~20-25°C) | Moderate | Acceptable for short-term storage and use.[2] |
| Elevated (>40°C) | Low | Accelerates thermal and oxidative degradation.[6][7] |
| Additives | ||
| Strong Acids | Very Low | Catalyzes rapid decomposition. |
| Strong Oxidizing Agents | Very Low | Can lead to rapid and potentially uncontrolled oxidation. |
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues you might encounter during your experiments that could be related to TME degradation.
Issue 1: My reaction yield is significantly lower than expected when using TME as a solvent.
-
Possible Cause: Your TME may have partially degraded, reducing its purity and introducing contaminants (methanol, glyoxal) that could interfere with your reaction.
-
Troubleshooting Steps:
-
Verify Purity: Before use, verify the purity of your TME using Gas Chromatography (GC) or Quantitative NMR (qNMR).[8][9] A fresh, high-purity standard should show a single major peak. The presence of new peaks, particularly for methanol, is a clear sign of degradation.
-
Check for Acidity: Use a pH strip wetted with neutral water to test the vapor in the headspace of your TME container. An acidic reading suggests degradation has occurred, as acidic byproducts can form or the degradation itself can be autocatalytic.
-
Use a Fresh Bottle: If degradation is suspected, switch to a new, unopened bottle of high-purity TME and repeat the experiment. Ensure you handle the new bottle under an inert atmosphere to prevent contamination.
-
Issue 2: I'm observing unexpected side products in my reaction mixture via LC-MS or GC-MS.
-
Possible Cause: Degradation products from TME are participating in your reaction. Glyoxal, a primary degradation product, is a highly reactive dialdehyde that can react with many nucleophiles.
-
Troubleshooting Steps:
-
Analyze a Solvent Blank: Run a sample of only the TME from your bottle on your analytical instrument (GC-MS is ideal for this). Look for peaks corresponding to methanol (m/z 31, 32) and glyoxal or its derivatives.
-
Review Reaction Compatibility: Consider if any of your starting materials or reagents could be sensitive to aldehydes (glyoxal) or alcohols (methanol). For example, primary amines in your reaction could react with glyoxal.
-
Purify the Solvent: If you must use a partially degraded bottle of TME, consider purifying it by distillation over a suitable drying agent like sodium metal or calcium hydride. Caution: Do not distill if peroxides are suspected. Test for peroxides first.
-
Issue 3: My pH-sensitive reaction is failing or showing inconsistent results in TME.
-
Possible Cause: The solvent has become acidic due to hydrolysis, which generates acidic impurities over time, or the starting material was not properly neutralized after synthesis.[10] This latent acidity is disrupting your reaction's required pH.
-
Troubleshooting Steps:
-
Neutralize the Solvent: Before use, you can pass the TME through a short plug of basic or neutral alumina to remove acidic impurities.
-
Buffer Your Reaction: If compatible with your chemistry, ensure your reaction mixture is adequately buffered to resist small changes in pH that could be introduced by the solvent.
-
Confirm Starting pH: Always measure the pH of your complete reaction mixture (before initiating the reaction) to ensure it is within the desired range.
-
Degradation Pathway Visualization
The primary degradation pathway for 1,1,2,2-Tetramethoxyethane is acid-catalyzed hydrolysis. This process involves the protonation of an ether oxygen, followed by the elimination of methanol and attack by water, ultimately yielding glyoxal and four equivalents of methanol.
Caption: Acid-catalyzed hydrolysis of 1,1,2,2-Tetramethoxyethane.
Part 3: Experimental Protocol
Protocol 1: Forced Degradation Study of 1,1,2,2-Tetramethoxyethane
This protocol provides a framework for intentionally degrading TME under controlled conditions to understand its stability profile and identify potential degradation products in your specific experimental matrix.[6][11]
Objective: To assess the stability of TME under hydrolytic (acidic, basic), oxidative, and thermal stress.
Materials:
-
1,1,2,2-Tetramethoxyethane (high-purity)
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol or Acetonitrile (HPLC-grade) as diluent
-
HPLC or GC-MS system
-
pH meter, calibrated
-
Thermostatic oven
-
Amber vials and clear vials
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of TME at a concentration of ~1 mg/mL in a suitable solvent like acetonitrile. This will be your "Time 0" sample and control.
-
-
Stress Conditions (Perform in duplicate in appropriately sealed vials):
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate both solutions at 60°C for 24 hours.[6]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate both solutions at 60°C for 24 hours.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a sealed vial containing 1 mL of the stock solution in an oven at 80°C for 48 hours.[11]
-
-
-
Sample Analysis:
-
After the incubation period, cool all samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.
-
Dilute all samples, including the "Time 0" control, to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analyze all samples by a suitable, validated stability-indicating method, such as GC-MS or HPLC-UV.[13]
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the "Time 0" control.
-
Calculate the percentage of TME remaining in each stressed sample.
-
Identify the retention times and mass spectra (if using MS) of any new peaks that appear. These are your degradation products. A significant decrease in the parent TME peak under acidic conditions is expected.
-
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study of 1,1,2,2-Tetramethoxyethane.
References
-
Lorah, M. M., & Olsen, L. D. (1999). Anaerobic Degradation of 1,1,2,2-Tetrachloroethane and Association with Microbial Communities in a Freshwater Tidal Wetland. USGS Publications Warehouse. Available at: [Link]
-
1,1,2,2-Tetramethoxyethane. ChemBK. (2024). Available at: [Link]
-
Lorah, M. M., Voytek, M. A., & Spencer, D. R. (2005). Degradation of 1,1,2,2-tetrachloroethane and accumulation of vinyl chloride in wetland sediment microcosms and in situ porewater: biogeochemical controls and associations with microbial communities. PubMed. Available at: [Link]
- DE10340738A1 - Process for the preparation of 1,1,2,2-tetramethoxyethane and / or glyoxal dimethyl acetal. Google Patents.
-
Bulk Storage and Handling Guide. Corteva Agriscience. Available at: [Link]
-
Spezia, R., et al. (2018). 1,2-Dimethoxyethane Degradation Thermodynamics in Li-O2 Redox Environments. The Journal of Physical Chemistry C. Available at: [Link]
-
Xiong, Y., et al. (2021). Simultaneous degradation of 1,4-dioxane and 1,1,1- trichloroethane with a flowing water-film plasma reactor. International Journal of Plasma Environmental Science and Technology. Available at: [Link]
-
Lorah, M. M., & Olsen, L. D. (1999). Degradation of 1,1,2,2-tetrachloroethane in a freshwater tidal wetland: Field and laboratory evidence. USGS.gov. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Yang, B., et al. (2022). A Mechanistic Study of Thermal Decomposition of 1,1,2,2-Tetramethyldisilane Using Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry. PubMed. Available at: [Link]
-
1,1,2,2-TETRABROMOETHANE 2003. CDC. (1994). Available at: [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. PubMed. Available at: [Link]
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Pratt, H. D., et al. (2020). Quantifying Environmental Effects on the Solution and Solid-State Stability of a Phenothiazine Radical Cation. ACS Applied Materials & Interfaces. Available at: [Link]
-
Mahendra, S., & Alvarez-Cohen, L. (2006). Proposed partial pathway for biodegradation of 1,4-dioxane by strain ENV478. ResearchGate. Available at: [Link]
-
Vella, P. A., & Munder, J. (2010). Oxidation kinetics of degradation of 1,4-dioxane in aqueous solution by H2O2/Fe(II) system. PubMed. Available at: [Link]
-
Gach, P., et al. (2018). Studies on the thermal breakdown of common li-ion battery electrolyte components. OSTI.GOV. Available at: [Link]
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Zhang, Y., et al. (2024). Stable Lithium Oxygen Batteries Enabled by Solvent-diluent Interaction in N,N-dimethylacetamide-based Electrolytes. Angewandte Chemie. Available at: [Link]
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Liu, Q., et al. (2018). Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. ResearchGate. Available at: [Link]
-
Huang, T., et al. (2023). Coulometric method with titratable impurity analysis and mass balance method: convert acidimetric purity to chemical purity for SI-traceable highest standard of qNMR (potassium hydrogen phthalate), and verified by qNMR. PubMed. Available at: [Link]
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Kim, H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. NIH. Available at: [Link]
-
Nambu, K., et al. (1993). Hydrolysis of trans-Tetramethrin in Buffered Aqueous Solutions. ResearchGate. Available at: [Link]
-
Lv, P., et al. (2019). Cyclic Formation Stability of 1,1,1,2-Tetrafluoroethane Hydrate in Different SDS Solution Systems and Dissociation Characteristics Using Thermal Stimulation Combined with Depressurization. PubMed. Available at: [Link]
-
1,1,2,2-tetrachloroethane 2562. NIOSH. (1984). Available at: [Link]
-
Blond, A. D., et al. (2021). Further Insights into the Oxidative Pathway of Thiocarbonyl-Type Antitubercular Prodrugs: Ethionamide, Thioacetazone, and Isoxyl. PubMed. Available at: [Link]
-
Kobayashi, S., & Tamura, T. (2022). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. ResearchGate. Available at: [Link]
-
Zhang, Z., et al. (2019). Physicochemical and Electrochemical Properties of 1, 1, 2, 2-Tetrafluoroethyl-2, 2, 3, 3-Tetrafluoropropyl Ether as a Co-Solvent for High-Voltage Lithium-Ion Electrolytes. ResearchGate. Available at: [Link]
-
Wiggins, M. J., et al. (2004). Oxidative mechanisms of poly(carbonate urethane) and poly(ether urethane) biodegradation: in vivo and in vitro correlations. PubMed. Available at: [Link]
-
Matsugi, A., & Shiina, H. (2017). Thermal Decomposition of Nitromethane and Reaction between CH3 and NO2. PubMed. Available at: [Link]
-
METHANOL SAFE HANDLING MANUAL. Methanol Institute. Available at: [Link]
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Safety First: Hazard Overview & Personal Protective Equipment (PPE)
Anhydrous 1,1,2,2-Tetramethoxyethane: A Technical Guide to Handling and Storage
Welcome to the Technical Support Center for anhydrous 1,1,2,2-tetramethoxyethane (TME). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile solvent and reagent in their experiments. As a senior application scientist, my goal is to provide you with not just procedures, but the underlying scientific principles to ensure the integrity of your experiments and your safety. Anhydrous TME, also known as glyoxal bis(dimethyl acetal)[1], is sensitive to environmental conditions, and improper handling can introduce contaminants like water and peroxides, leading to failed reactions and safety hazards.
This document provides in-depth answers to common questions and detailed protocols for maintaining the anhydrous state and purity of TME.
Before handling 1,1,2,2-tetramethoxyethane, it is crucial to be aware of its potential hazards. It is classified as a flammable liquid and is harmful if swallowed. It can also cause serious eye damage.[2]
Core Safety Precautions:
-
Ventilation: Always handle TME in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools.[2][3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Use a lab coat. In case of skin contact, immediately remove contaminated clothing and rinse the skin with water.[2]
-
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of anhydrous TME.
Storage & Stability
Q1: What are the ideal storage conditions for anhydrous 1,1,2,2-Tetramethoxyethane?
Answer: Proper storage is the first line of defense in maintaining the quality of anhydrous TME.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). Oxygen is a key reactant in peroxide formation, a significant risk for ether-containing compounds.[4][5]
-
Container: Keep the compound in a tightly sealed, light-resistant container, preferably the original manufacturer's bottle.[6]
-
Temperature: Store in a cool, dry, and well-ventilated place away from heat sources.[2] Refrigeration is not recommended as it does not prevent peroxide formation and can cause moisture to condense when the bottle is opened at room temperature.[7]
Q2: Is 1,1,2,2-Tetramethoxyethane a peroxide-former? How do I manage this risk?
Answer: Yes, due to its ether linkages, TME should be treated as a potential peroxide-forming chemical. While not always listed in the most severe categories, its structural similarity to other known peroxide-formers like 1,2-diethoxyethane warrants caution.[4][8] Peroxides are non-volatile and can concentrate during distillation or evaporation, creating a shock-sensitive explosion hazard.[5][6]
Causality: Peroxide formation is a free-radical reaction with atmospheric oxygen, often initiated by light or heat.[4][6]
Management Strategy:
-
Date All Bottles: Mark containers with the date received and the date opened.
-
Regular Testing: Test for the presence of peroxides every 6 months after opening, or before any distillation or concentration step.[5] A peroxide concentration >30 ppm is considered hazardous for distillation.[7]
-
Visual Inspection: Before opening, check for signs of peroxide formation, such as crystalline solids around the cap or a cloudy appearance in the liquid. If crystals are present, do not open the bottle. This indicates a severe explosion hazard. Contact your institution's Environmental Health & Safety (EHS) office immediately.[4][7]
-
Inhibitors: Manufacturers may add inhibitors like BHT to slow peroxide formation. However, these inhibitors are consumed over time.[4]
Q3: What is the recommended shelf-life for an opened container of anhydrous TME?
Answer: For a peroxide-forming chemical of this type (Class B equivalent), it is best practice to dispose of the material within 12 months of opening, unless routine testing confirms peroxide levels are safely below 30 ppm.[5][7] Unopened containers should ideally be used within 2 years of the date received.
Handling & Use in Experiments
Q4: My moisture-sensitive reaction is failing. Could my "anhydrous" TME be wet?
Answer: This is a very common problem. "Anhydrous" is a relative term, and TME can readily absorb atmospheric moisture if not handled correctly. The presence of water can hydrolyze TME back to glyoxal and methanol, or interfere with water-sensitive reagents like Grignard reagents or strong bases.[9]
Troubleshooting Steps:
-
Review Your Technique: Ensure you are using proper anhydrous transfer techniques (e.g., oven-dried glassware, inert gas atmosphere, syringes/cannulas).
-
Verify Water Content: The most definitive way to check for water is by Karl Fischer titration. Many research groups lack this equipment, so the most practical approach is to re-dry a portion of the solvent before use (see Protocol 2 & 3).
Q5: How do I properly dry 1,1,2,2-Tetramethoxyethane?
Answer: The best method depends on the level of contamination and the required purity.
-
For moderate dryness: Using activated molecular sieves is a simple and effective method. (See Protocol 3 ).
-
For high-purity anhydrous solvent: Distillation from a suitable drying agent is the gold standard. (See Protocol 2 ).
Q6: What materials are incompatible with TME?
Answer: Besides oxygen (due to peroxide formation) and water (due to hydrolysis), TME should be kept away from strong oxidizing agents and strong acids. Acid-catalyzed hydrolysis will readily occur.[9]
Q7: How do I safely transfer anhydrous TME to my reaction flask?
Answer: The key is to prevent exposure to the atmosphere.
Caption: Workflow for Syringe Transfer of Anhydrous Solvent.
Detailed Experimental Protocols
Protocol 1: Testing for Peroxides
This protocol uses commercially available peroxide test strips.
Causality: These strips are impregnated with a reagent system (e.g., potassium iodide/starch or an organic redox indicator) that changes color in the presence of oxidizing agents like peroxides. A blue-black color with KI/starch indicates a positive result.[5]
Methodology:
-
Obtain a peroxide test strip (e.g., Quantofix®).
-
In a fume hood, open the TME container.
-
Using forceps, dip the test end of the strip into the liquid for 1-2 seconds.
-
Remove the strip and shake off excess liquid.
-
Wait for the time specified by the strip manufacturer (typically 5-15 seconds).
-
Compare the color of the test pad to the color scale on the vial.
-
Interpretation: Any color change indicating peroxides (e.g., any shade of blue) means the solvent is unsafe for distillation and should be decontaminated or disposed of according to your institution's EHS guidelines.[5]
Protocol 2: Purification by Distillation from Sodium/Benzophenone
This is a classic method for rigorously drying ethereal solvents. It should only be performed on peroxide-free solvent by experienced personnel.
Causality: Sodium metal reacts with water to produce NaOH and hydrogen gas. Benzophenone serves as an indicator; in the absence of oxygen and water, it is reduced by sodium to a deep blue ketyl radical. The persistence of this blue color indicates an anhydrous, oxygen-free state.[10][11]
Methodology:
-
Pre-Drying: If the solvent is very wet, pre-dry it by letting it stand over anhydrous calcium chloride or magnesium sulfate for several hours, then filter.[12]
-
Setup: Assemble a distillation apparatus that has been oven-dried and cooled under a stream of inert gas.
-
Charge the Still: To a round-bottom flask, add peroxide-free TME. Add small chunks of sodium metal (approx. 3-5 g/L) and a small amount of benzophenone (approx. 1-3 g/L).[10]
-
Reflux: Heat the mixture to reflux under a positive pressure of nitrogen or argon.
-
Monitor Color: The solution will initially turn yellow or green. Continue refluxing until a persistent deep blue or purple color develops. If the color does not appear, cool the flask and cautiously add more sodium.[10]
-
Distill: Once the blue color is stable, distill the required amount of solvent directly into a dry, inert-atmosphere receiving flask.
-
Shutdown: Never distill to dryness. Leave a small amount of solvent in the distillation flask to prevent overheating of residual peroxides and sodium. Quench the still cautiously by adding isopropanol or tert-butanol to the cooled residue.[11]
Caption: Decision Workflow for Drying TME via Distillation.
Protocol 3: Drying with Activated Molecular Sieves
This is a safer and more convenient method for routine drying, suitable for many applications.
Causality: Molecular sieves are zeolites with a precise pore size. 3Å or 4Å sieves are used for drying solvents; their pores trap small molecules like water while excluding the larger solvent molecules.[13] Sieves must be activated (heated) to remove pre-adsorbed water.[14]
Methodology:
-
Activate Sieves: Place 3Å or 4Å molecular sieves in a flask or dish. Heat in an oven at >300°C for at least 3 hours (or in a vacuum oven at 200°C). Cool to room temperature in a desiccator.[14]
-
Add Sieves to Solvent: Add the freshly activated sieves to your container of TME (a loading of 5-10% mass/volume is typical).[13][14]
-
Equilibrate: Seal the container and let it stand for at least 24-48 hours. Agitating occasionally can improve efficiency.
-
Use: The dry solvent can be decanted or transferred via cannula/syringe for use. The sieves can remain in the stock bottle to keep it dry.
Technical Data Summary
The following table summarizes key physical properties of 1,1,2,2-Tetramethoxyethane.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₄ | [1][2] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| CAS Number | 2517-44-4 | [1][2] |
| Appearance | Crystalline powder or liquid | |
| Boiling Point | Data not consistently available in searches | |
| Synonyms | Glyoxal bis(dimethyl acetal) | [1] |
References
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). The Journal of Organic Chemistry. Retrieved from [Link]
-
Molecular anchoring of free solvents for high-voltage and high-safety lithium metal batteries. (2023). Nature Communications. Retrieved from [Link]
-
Peroxide Forming Chemicals. (n.d.). Florida Tech. Retrieved from [Link]
-
Peroxide forming chemicals. (2023). Sciencemadness Wiki. Retrieved from [Link]
-
Peroxide Forming Chemicals. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]
-
Peroxide Forming Compounds Reference Guide. (n.d.). Mississippi State University Environmental Health and Safety. Retrieved from [Link]
-
Peroxide Forming Chemicals. (n.d.). Vanderbilt University Environmental Health & Safety. Retrieved from [Link]
-
The Purification of Inert Gases and Solvents. (n.d.). In Organometallics. Retrieved from [Link]
-
1,1,1,2-Tetramethoxyethane. (n.d.). NIST WebBook. Retrieved from [Link]
-
Solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource. Retrieved from [Link]
-
Impact of Solvent Type, Drying Temperature, and Drying Time on Ionic... (2020). ResearchGate. Retrieved from [Link]
-
1,1,2,2-Tetramethoxyethane. (n.d.). PubChem. Retrieved from [Link]
-
Drying Solvents. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions with 1,1,2,2-Tetramethoxyethane
Welcome to the technical support center for 1,1,2,2-tetramethoxyethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common issues when using this versatile solvent. My aim is to combine established chemical principles with field-proven insights to ensure your experiments are both successful and reproducible.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions about 1,1,2,2-tetramethoxyethane.
Q1: What are the key properties of 1,1,2,2-tetramethoxyethane that make it a useful solvent?
A1: 1,1,2,2-Tetramethoxyethane, an acetal of glyoxal, is a colorless, polar aprotic solvent with good solubility for a range of organic compounds, including catalysts and reaction intermediates.[1] Its key advantages stem from its unique structure, featuring four electron-donating methoxy groups. This structure imparts stability and specific reactivity, making it a valuable medium for complex organic syntheses.[2] It is particularly useful in reactions requiring a stable, non-reactive, and polar environment.
Q2: In which types of reactions is 1,1,2,2-tetramethoxyethane commonly used?
A2: Due to its ethereal nature and stability, it is well-suited for a variety of organometallic reactions, including certain Grignard reactions where it can effectively solvate the magnesium center.[3][4] It also finds application in nucleophilic substitution reactions and as a solvent for the synthesis of pharmaceutical intermediates.[2]
Q3: What are the primary safety precautions I should take when handling 1,1,2,2-tetramethoxyethane?
A3: 1,1,2,2-Tetramethoxyethane is a flammable liquid and should be kept away from heat, sparks, and open flames.[1][5] It is crucial to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][6] Avoid contact with skin and eyes, as it can cause irritation.[1] Always store it in a cool, dry place in a tightly sealed container.[5]
Q4: How does the purity of 1,1,2,2-tetramethoxyethane affect my reaction?
A4: The purity of any solvent is critical for reproducible and high-yielding reactions. Impurities in 1,1,2,2-tetramethoxyethane, such as water or residual acids from its synthesis, can quench sensitive reagents like organometallics or catalyze unwanted side reactions. It is essential to use a grade of solvent appropriate for your chemistry and, if necessary, purify it before use.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Symptom: After the expected reaction time, analysis (e.g., TLC, GC-MS, NMR) shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Reagent Purity:
-
Cause: As with any ethereal solvent, the presence of water or other protic impurities in 1,1,2,2-tetramethoxyethane can be detrimental, especially in reactions involving highly reactive species like Grignard reagents or strong bases.[7] These impurities will consume your reagents, leading to incomplete conversion.
-
Solution: Ensure your solvent is anhydrous. If in doubt, purify the solvent prior to use. A common method for drying ethereal solvents is distillation from a suitable drying agent.
-
-
Incorrect Reaction Temperature:
-
Cause: While some reactions proceed readily at room temperature, others require thermal energy to overcome the activation barrier.
-
Solution: If your reaction is sluggish at room temperature, consider moderately increasing the temperature. Monitor the reaction closely for any signs of decomposition or side product formation.[7]
-
-
Poor Solubility of Reagents:
-
Cause: Although 1,1,2,2-tetramethoxyethane has good solvating properties for many organic compounds, some reagents may have limited solubility, reducing their effective concentration in the reaction mixture.[1]
-
Solution: If you observe undissolved solids, you may need to adjust the reaction concentration or consider a co-solvent to improve solubility. However, be mindful that a co-solvent can alter the reaction pathway.
-
Caption: Troubleshooting flowchart for low reaction conversion.
Symptom: Your reaction yields a mixture of products, with one or more being unidentified or undesired.
Potential Causes & Solutions:
-
Solvent-Mediated Side Reactions:
-
Cause: While generally stable, under harsh conditions (e.g., very strong bases or high temperatures), the acetal functionality of 1,1,2,2-tetramethoxyethane could potentially participate in side reactions.
-
Solution: Re-evaluate your reaction conditions. If possible, use a milder base or lower the reaction temperature. If the side reactions persist, a different solvent may be necessary.
-
-
Reaction with Impurities:
-
Cause: Impurities in the starting materials or the solvent can lead to the formation of byproducts.[7]
-
Solution: Ensure the purity of all your reagents. If you suspect an impurity in your 1,1,2,2-tetramethoxyethane, consider purifying it.
-
Symptom: You are experiencing issues such as emulsions during aqueous workup or difficulty in removing the solvent.
Potential Causes & Solutions:
-
High Boiling Point:
-
Cause: 1,1,2,2-Tetramethoxyethane has a relatively high boiling point, which can make its removal by rotary evaporation challenging.
-
Solution: For complete removal, a high-vacuum pump may be necessary. Alternatively, if your product is not water-soluble, you can perform a liquid-liquid extraction with a lower-boiling organic solvent to transfer your product into a more easily removable medium.
-
-
Water Solubility:
-
Cause: The ether functionalities in 1,1,2,2-tetramethoxyethane impart some water solubility, which can lead to the formation of emulsions during aqueous workup.
-
Solution: To break emulsions, try adding a saturated brine solution. This increases the ionic strength of the aqueous phase, forcing the organic components out.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures.
This protocol should be performed by qualified personnel in a well-ventilated fume hood.
-
Pre-drying: Add anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) to the solvent and stir for several hours.[8] This will remove the bulk of any water present.
-
Filtration: Filter the solvent to remove the drying agent.
-
Distillation: Set up a distillation apparatus. For highly sensitive reactions, distillation under an inert atmosphere (e.g., nitrogen or argon) from a suitable drying agent like sodium metal with benzophenone indicator is recommended.
-
Storage: Collect the distilled solvent in a dry, sealed flask, preferably under an inert atmosphere. Store in a cool, dark place.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (e.g., nitrogen or argon) to displace air and moisture.
-
Solvent Addition: Add the purified, anhydrous 1,1,2,2-tetramethoxyethane to the reaction flask via a syringe or cannula.
-
Reagent Addition: Add reagents sequentially. Solid reagents should be added under a positive pressure of inert gas. Liquid reagents should be added via syringe.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction and monitor its progress using appropriate analytical techniques.
IV. Data Presentation
| Property | Value |
| Molecular Formula | C₆H₁₄O₄[5] |
| Molecular Weight | 150.17 g/mol [9] |
| Boiling Point | Data varies, but it is a relatively high-boiling solvent[1] |
| Solubility | Soluble in most organic solvents such as ethers, alcohols, and esters[1] |
V. Visualization of Key Concepts
Caption: A typical reaction setup using 1,1,2,2-tetramethoxyethane.
References
-
1,1,2,2-Tetramethoxyethane - ChemBK. (2024, April 10). ChemBK. Retrieved January 21, 2026, from [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Publications. (2022, February 24). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PubMed Central. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 21, 2026, from [Link]
-
Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction | Organic Letters. (2026, January 19). Organic Letters. Retrieved January 21, 2026, from [Link]
-
Optimization of the reaction conditions by using different solvents - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 21, 2026, from [Link]
-
Molecular anchoring of free solvents for high-voltage and high-safety lithium metal batteries. (n.d.). Nature. Retrieved January 21, 2026, from [Link]
- DE10340738A1 - Process for the preparation of 1,1,2,2-tetramethoxyethane and / or glyoxal dimethyl acetal - Google Patents. (n.d.). Google Patents.
-
Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog. (2025, December 19). Oreate AI Blog. Retrieved January 21, 2026, from [Link]
-
1,1,2,2-Tetramethoxyethane | C6H14O4 | CID 554434 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
On the mechanism derived from kinetic solvent effects of Grignard reactions with silanes. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]
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2.1 Introduction 2.2 The Purification of Inert Gases and Solvents. (n.d.). Thieme. Retrieved January 21, 2026, from [Link]
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Alternate solvent for grignard - Powered by XMB 1.9.11 - Sciencemadness.org. (2015, December 11). Sciencemadness.org. Retrieved January 21, 2026, from [Link]
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( 12 ) United States Patent - Googleapis.com. (2016, October 17). Googleapis.com. Retrieved January 21, 2026, from [Link]
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Which of the following compounds are suitable solvents for Grignard reactions? (a) n-hexane (b) CH 3 - Pearson. (n.d.). Pearson. Retrieved January 21, 2026, from [Link]
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Solvent-free synthesis of 4-oxoalkane-1,1,2,2-tetracarbonitriles - ResearchGate. (2025, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]
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4.3: Solvent Alternatives - Chemistry LibreTexts. (2022, April 25). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? - Quora. (2024, April 11). Quora. Retrieved January 21, 2026, from [Link]
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Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies - PMC - NIH. (2021, August 17). PMC - NIH. Retrieved January 21, 2026, from [Link]
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Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC - NIH. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
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Physical properties of common solvents. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Dominant Decomposition Pathways for Ethereal Solvents in Li-O2 Batteries - PubMed. (2015, May 21). PubMed. Retrieved January 21, 2026, from [Link]
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A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure (Note 1) - Organic Syntheses. (2022, May 9). Organic Syntheses. Retrieved January 21, 2026, from [Link]
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Physical and Electrochemical Properties of Trifluorinated Linear Ether as Solvent for Lithium Secondary Batteries - ResearchGate. (2025, August 5). ResearchGate. Retrieved January 21, 2026, from [Link]
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Physicochemical and Electrochemical Properties of 1, 1, 2, 2‐Tetrafluoroethyl‐2, 2, 3, 3‐Tetrafluoropropyl Ether as a Co‐Solvent for High‐Voltage Lithium‐Ion Electrolytes | Request PDF - ResearchGate. (2019, July 24). ResearchGate. Retrieved January 21, 2026, from [Link]
- CN101723922B - Method for purifying high-purity organic solvent tetrahydrofuran for scientific research - Google Patents. (n.d.). Google Patents.
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Thermal decomposition of 1,1,2,2-tetrafluorocyclobutane at low pressures - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Troubleshooting Low Yields in Reactions with 1,1,2,2-Tetramethoxyethane
Welcome to the technical support center for 1,1,2,2-Tetramethoxyethane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in synthetic reactions utilizing this versatile glyoxal equivalent. Here, we move beyond simple protocols to explain the chemical causality behind common pitfalls and provide field-proven, self-validating solutions.
Introduction to 1,1,2,2-Tetramethoxyethane
1,1,2,2-Tetramethoxyethane, also known as glyoxal bis(dimethyl acetal), is a valuable C2 building block in organic synthesis. Its primary utility lies in its function as a stable, easy-to-handle equivalent of the highly reactive glyoxal.[1] It is most frequently employed in acid-catalyzed cyclization reactions, such as the Pictet-Spengler synthesis of β-carbolines and tetrahydroisoquinolines, and the Fischer indole synthesis.[2][3] Despite its utility, achieving high yields can be challenging. This guide will address the most common issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Pictet-Spengler reaction with a tryptamine and 1,1,2,2-tetramethoxyethane is sluggish and gives a low yield of the desired β-carboline. What are the primary causes?
Low yields in Pictet-Spengler reactions using 1,1,2,2-tetramethoxyethane often stem from issues with the in situ generation of the reactive electrophile or competing side reactions. The reaction proceeds through the initial hydrolysis of the acetal to form a highly reactive monoacetal or glyoxal itself, which then condenses with the tryptamine to form an iminium ion that undergoes cyclization.[4][5]
Core Issues & Causal Analysis:
-
Inefficient Acetal Hydrolysis: The rate-limiting step can be the initial acid-catalyzed hydrolysis of the tetramethoxyethane. If the acid is too weak or present in insufficient concentration, the reaction will not proceed efficiently.[6]
-
Competing Amine Protonation: While acid is necessary, an excessive amount can be detrimental. Protonation of the nucleophilic tryptamine nitrogen renders it unreactive towards the carbonyl electrophile, effectively shutting down the reaction.[7]
-
Water Content: Water is mechanistically required for the initial hydrolysis of the acetal. However, an excess of water can dilute the reactants and potentially lead to other side reactions. Conversely, completely anhydrous conditions will prevent the reaction from starting.
Troubleshooting Workflow & Optimization Protocol:
-
Step 1: Catalyst Screening & Optimization. The choice and concentration of the acid catalyst are critical.[4] Start with a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or acetic acid. If the reaction is slow, consider a stronger acid like trifluoroacetic acid (TFA). Lewis acids such as ZnCl₂ or BF₃·OEt₂ can also be effective.[3][8] Perform a systematic screen of acid catalysts and their concentrations to find the optimal balance between promoting hydrolysis and avoiding excessive amine protonation.
-
Protocol 1: Acid Catalyst Screen for Pictet-Spengler Reaction.
-
Set up parallel reactions in small vials, each with the tryptamine substrate (1.0 eq) and 1,1,2,2-tetramethoxyethane (1.1 eq) in a suitable solvent (e.g., methanol, toluene).
-
To each vial, add a different acid catalyst (e.g., p-TsOH, TFA, HCl, ZnCl₂) at a specific loading (e.g., 0.1 eq, 0.5 eq, 1.0 eq).
-
Stir the reactions at a set temperature (e.g., 50 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).[9]
-
Identify the conditions that provide the best conversion to the desired product with minimal byproduct formation.
-
-
-
Step 2: Control of Water Content. If using anhydrous solvents, add a controlled amount of water (e.g., 1-2 equivalents) to facilitate the initial hydrolysis. If the reaction is conducted in a protic solvent like methanol, this is less of a concern.
-
Step 3: Temperature Adjustment. Gently heating the reaction (e.g., 40-60 °C) can often accelerate a sluggish reaction. However, be mindful that excessive heat can promote decomposition of sensitive starting materials or products.
Q2: I'm attempting a Fischer indole synthesis with a phenylhydrazine and 1,1,2,2-tetramethoxyethane, but the yield is poor and I see multiple unidentified byproducts. How can I improve this?
The Fischer indole synthesis is notoriously sensitive to reaction conditions.[10][11] When using 1,1,2,2-tetramethoxyethane, the in situ generation of the aldehyde equivalent must be carefully controlled to avoid side reactions. The mechanism involves the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement under acidic conditions.[12][13]
Core Issues & Causal Analysis:
-
Hydrazone Formation vs. Acetal Hydrolysis: The relative rates of these two processes are crucial. If the acetal hydrolysis is too slow, the reaction will not proceed. If it is too fast and generates a high concentration of the reactive aldehyde, this can lead to self-condensation or other side reactions.
-
Degradation of Starting Materials or Product: Phenylhydrazines can be unstable, especially at elevated temperatures and in the presence of acid.[10] Similarly, some indole products can be sensitive to the acidic conditions required for the reaction and may decompose upon prolonged exposure.
-
Catalyst Choice: The strength and type of acid catalyst can significantly influence the reaction outcome.[8][14] Strong acids can accelerate the desired rearrangement but may also promote degradation pathways.
Troubleshooting Workflow & Optimization Protocol:
-
Step 1: Two-Step vs. One-Pot Procedure. If a one-pot reaction is failing, consider a two-step approach. First, hydrolyze the 1,1,2,2-tetramethoxyethane under mild acidic conditions to generate the aldehyde in situ, and then add the phenylhydrazine. This can provide better control over the concentration of the reactive aldehyde.
-
Step 2: Catalyst Optimization. Similar to the Pictet-Spengler reaction, a screen of both Brønsted and Lewis acids is recommended.[3][13] Polyphosphoric acid (PPA) is often an effective catalyst for the rearrangement step.
Catalyst Typical Conditions Notes ZnCl₂ 1-2 eq, 120-180 °C A classic and often effective Lewis acid catalyst. p-TsOH 0.1-1 eq, 80-120 °C A versatile Brønsted acid, often used in toluene with a Dean-Stark trap. Polyphosphoric Acid (PPA) As solvent or co-solvent, 100-160 °C Highly effective for the cyclization step but can be difficult to work with. Acetic Acid As solvent, reflux A milder option suitable for activated substrates.[1] -
Step 3: Monitor Reaction Progress and Temperature. Closely monitor the reaction by TLC or LC-MS. If product degradation is observed, consider running the reaction at a lower temperature for a longer duration or quenching the reaction as soon as the starting material is consumed.
-
Step 4: Purification Considerations. Some indoles are sensitive to the acidic nature of silica gel, which can lead to decomposition during column chromatography.[10] To mitigate this, you can:
-
Neutralize the silica gel by pre-treating it with a triethylamine solution.
-
Use an alternative stationary phase like alumina.
-
Purify the product via recrystallization if possible.
-
Q3: My reaction is complete, but I'm losing a significant amount of product during the aqueous workup. What is happening?
This is a strong indication of the hydrolytic instability of either your acetal-containing product or unreacted starting material. 1,1,2,2-Tetramethoxyethane and other acetals are stable under neutral to basic conditions but can rapidly hydrolyze back to the corresponding aldehyde in the presence of acid.[6]
Core Issue & Causal Analysis:
-
Acid-Catalyzed Hydrolysis: If your reaction is quenched with an acidic aqueous solution, or if residual acid catalyst is present during the workup, the acetal will be cleaved. This is a common issue when trying to isolate intermediates that still contain the acetal moiety.
Troubleshooting Workflow & Visualization:
-
Step 1: Basic or Neutral Workup. Ensure that the aqueous quench and subsequent extractions are performed under neutral or slightly basic conditions. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to neutralize any acid present.
-
Step 2: Minimize Contact Time with Water. Even under neutral conditions, prolonged exposure to water can lead to slow hydrolysis. Perform extractions quickly and dry the organic layer thoroughly with a suitable drying agent (e.g., Na₂SO₄, MgSO₄) before concentrating.
Logical Workflow for Preventing Hydrolysis during Workup
Caption: Workflow for workup to prevent acetal hydrolysis.
General Best Practices for Using 1,1,2,2-Tetramethoxyethane
-
Purity of Reagents: Always use high-purity 1,1,2,2-tetramethoxyethane. Impurities from its synthesis, such as residual acid or methanol, can interfere with your reaction. If in doubt, purification by distillation under reduced pressure may be necessary.
-
Inert Atmosphere: While not always strictly necessary, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive substrates and intermediates, especially when working with electron-rich aromatic compounds like indoles and tryptamines.[3]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic solvents like toluene or dichloromethane are common. Protic solvents like methanol or ethanol can participate in the reaction and may be suitable in certain cases, particularly for Pictet-Spengler reactions.
By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the yield and reproducibility of your reactions involving 1,1,2,2-tetramethoxyethane.
References
- (2024, October 9).
- Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives.
- Recent Advances in the Synthesis of β-Carboline Alkaloids. PMC.
- Improving yield in Fischer indole synthesis of precursors. Benchchem.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- (2014, June 16). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP).
- Technical Support Center: Optimizing Fischer Indole Synthesis. Benchchem.
- Copper-catalyzed aerobic oxidative radical alkoxycyclization of tryptamines to access 3-alkoxypyrroloindolines. PMC.
- Synthesis and bioactivity of beta-carboline deriv
- The Pictet-Spengler Reaction Updates Its Habits.
- (2021, March 23). Pictet-Spengler Reaction. J&K Scientific LLC.
- The Pictet-Spengler Reaction Upd
- METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online.
- (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
- (2020, September 19).
- Glyoxal. Wikipedia.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
- Fischer Indole Synthesis. Alfa Chemistry.
- Fischer indole synthesis in the absence of a solvent. SciSpace.
- Fischer indole synthesis. Wikipedia.
- (2020, January 19).
- (2021, January 28). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents.
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- Synthesis of novel tryptamine-based macrocycles using an Ugi 4-CR/microwave assisted click-cycloaddition reaction protocol. PubMed.
- Photoinduced [2+2] cycloadditions (the Paterno–Büchi reaction) of 1-acetylisatin with enol ethers—regioselectivity, diastereoselectivity and acid catalysed transformations of the spirooxetane products. RSC Publishing.
- (2025, December 11). Tryptamine: a novel signaling molecule alleviating salt-induced toxicity by enhancing antioxidant defense and PSII photochemistry in Anabaena PCC7120. PubMed.
- Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry (RSC Publishing).
- (2023, August 14).
- (2024, February 19). Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid. PMC.
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Technical Support Center: Enhancing Battery Performance with 1,1,2,2-Tetramethoxyethane (TME) Electrolytes
An authoritative guide by a Senior Application Scientist.
Welcome to the technical support guide for researchers and scientists leveraging 1,1,2,2-Tetramethoxyethane (TME) in electrolyte formulations to advance battery technology. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of TME in battery electrolytes.
Q1: What is 1,1,2,2-Tetramethoxyethane (TME) and why is it used in battery electrolytes?
A1: 1,1,2,2-Tetramethoxyethane (TME) is a linear ether solvent. In lithium battery electrolytes, it functions as a co-solvent or additive designed to improve performance, particularly cycle life and stability. Ethers, like TME, are known for their excellent compatibility with lithium metal anodes, a key component for next-generation high-energy-density batteries.[1][2] Unlike traditional carbonate electrolytes that are highly reactive with lithium metal, TME can help form a more stable Solid Electrolyte Interphase (SEI), which is crucial for preventing lithium dendrite growth and continuous electrolyte consumption.[1]
Q2: What is the primary mechanism by which TME improves battery cycle life?
A2: The primary mechanism involves the unique way TME interacts with lithium ions (Li⁺) and participates in the formation of the electrode-electrolyte interphases (SEI on the anode and CEI on the cathode).
-
Li⁺ Solvation: TME is a multidentate solvent, meaning a single molecule can coordinate with a Li⁺ ion at multiple points. This creates a stable "solvation sheath" around the lithium ion. This stable sheath influences Li⁺ transport and deposition, promoting smoother, more uniform plating on the anode, which mitigates dendrite formation.
-
SEI Modification: TME's decomposition products contribute to a more flexible and robust SEI layer on the lithium metal anode. A high-quality SEI is ionically conductive but electronically insulating, preventing further side reactions between the electrolyte and the highly reactive lithium metal, thus improving Coulombic efficiency and cycle stability.[1]
Q3: For which battery chemistries is TME most suitable?
A3: TME is particularly promising for systems where anode stability is a major challenge. Its use is most explored in:
-
Lithium-Metal Batteries (LMBs): Its compatibility with metallic lithium makes it a strong candidate for enabling high-energy-density LMBs.[1][3]
-
Lithium-Sulfur (Li-S) Batteries: Ether-based electrolytes are essential for Li-S chemistry to manage the dissolution of polysulfide intermediates. TME can be a component in these electrolytes to enhance anode protection and overall cell stability.[4][5][6]
However, a significant challenge for many ether solvents is their limited oxidative stability, making them less compatible with high-voltage cathodes (e.g., >4.3 V vs. Li/Li⁺).[2] Therefore, TME is often used in electrolyte formulations specifically engineered to widen the electrochemical stability window (ESW).[7][8]
Q4: What are the critical safety and handling precautions for TME?
A4: TME is a flammable liquid and requires careful handling.[9]
-
Handling: Always handle TME inside a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9][10] Avoid contact with skin and eyes and prevent inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9] The container must be kept tightly closed to prevent moisture absorption and evaporation.
-
Incompatibilities: TME is incompatible with strong oxidizing agents, strong acids, and strong bases.[10]
Section 2: Experimental Protocols & Workflows
These protocols provide a validated starting point for your experiments. Methodologies must be adapted based on your specific cell components and research goals.
Experimental Workflow Overview
The diagram below outlines the typical workflow for preparing and testing a TME-based electrolyte.
Caption: Standard workflow for TME-based electrolyte preparation and cell testing.
Protocol 1: Preparation of a TME-Based Electrolyte
This protocol describes the preparation of a representative electrolyte, for example, 1 M LiFSI in a TME:DOL (1:1 vol.) solvent mixture.
Causality: The choice of LiFSI salt over the more common LiPF₆ is due to LiFSI's better thermal stability and its ability to form a more robust, fluoride-rich SEI, which acts synergistically with ether solvents.[11] 1,3-Dioxolane (DOL) is often used as a co-solvent due to its excellent SEI-forming properties and ability to polymerize, further stabilizing the anode interface.[5]
Materials:
-
1,1,2,2-Tetramethoxyethane (TME), battery grade (H₂O < 20 ppm)
-
1,3-Dioxolane (DOL), battery grade (H₂O < 20 ppm)
-
Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade
-
Volumetric flasks and magnetic stir bar
Procedure:
-
Environment: Perform all steps inside an argon-filled glovebox with H₂O and O₂ levels maintained below 1 ppm.
-
Salt Preparation: Dry the LiFSI salt under high vacuum at 80-100°C for at least 12 hours before use to remove any residual moisture.
-
Solvent Preparation: In a volumetric flask, prepare the TME:DOL (1:1 vol.) mixture. For example, add 50 mL of TME and 50 mL of DOL to a 100 mL flask.
-
Dissolution: Place a magnetic stir bar in the flask containing the solvent mixture. Slowly add the pre-weighed LiFSI salt while stirring to achieve a final concentration of 1.0 M.
-
Note: The dissolution may be slow. Gentle heating (up to 40°C) can be applied, but avoid excessive heat.
-
-
Homogenization: Continue stirring for several hours (e.g., 4-6 hours) until the salt is completely dissolved and the solution is clear and homogeneous.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to let the electrolyte rest for 24 hours before use to ensure complete stabilization.
Protocol 2: Coin Cell Assembly (CR2032) for Li-Metal Anode Testing
Procedure:
-
Preparation: Punch electrodes to the desired size (e.g., 15 mm for the cathode, 16 mm for the Li metal anode). Cut the separator (e.g., Celgard 2325) to 19 mm.
-
Stacking: Inside the glovebox, place the components into the CR2032 cathode case in the following order:
-
Cathode disc
-
Add 20-30 µL of the TME-based electrolyte to wet the cathode surface.
-
Separator disc
-
Add another 20-30 µL of electrolyte onto the separator.
-
Lithium metal disc
-
Spacer
-
Spring
-
-
Sealing: Place the anode cap on top and crimp the coin cell using an electric crimper to ensure a hermetic seal.
-
Resting: Let the assembled cell rest for at least 12 hours at room temperature to ensure complete wetting of the electrodes and stabilization of the interfaces before commencing electrochemical testing.
Section 3: Troubleshooting Guide
This section provides solutions to common issues encountered during experiments with TME-based electrolytes.
| Problem/Observation | Potential Causes | Recommended Solutions & Explanations |
| Rapid Capacity Fade in Early Cycles | 1. Electrolyte Decomposition: The operating voltage may exceed the oxidative stability limit of the TME electrolyte.[8][12] 2. Continuous SEI Formation: Impurities (especially water) in the electrolyte can lead to an unstable SEI that continuously breaks and reforms, consuming active lithium.[13][14] 3. Anode Pulverization (for Si, etc.): The formed SEI may not be sufficiently flexible to accommodate the volume changes of the anode material. | 1. Verify Electrochemical Stability Window (ESW): Perform a Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) test on a cell with a stable working electrode (e.g., stainless steel or platinum) to determine the practical oxidative stability limit of your specific TME formulation.[15] If the cathode voltage is too high, consider high-voltage additives or reformulating the electrolyte. 2. Ensure Purity: Use battery-grade materials with low water content (<20 ppm). Ensure the glovebox environment is strictly maintained (H₂O, O₂ < 1 ppm). Consider purifying solvents if necessary. 3. Introduce Film-Forming Additives: Additives like Fluoroethylene Carbonate (FEC) can create a more robust and flexible SEI layer, which is particularly crucial for high-volume-change anodes.[16] |
| Low Initial Coulombic Efficiency (ICE) | 1. Excessive SEI Formation: A significant amount of Li⁺ is consumed during the initial formation of the SEI layer on the anode. This is common but should stabilize after the first few cycles.[17][18] 2. Irreversible Cathode Reactions: Side reactions may occur at the cathode-electrolyte interface (CEI). | 1. Formation Protocol: Implement a dedicated formation protocol with a few cycles at a very low C-rate (e.g., C/20). This allows a denser, more stable SEI to form, which reduces lithium loss in subsequent cycles.[17] 2. Cathode Compatibility: Investigate the compatibility of TME with your cathode material. Additives that specifically stabilize the CEI may be necessary.[19] |
| High and/or Increasing Cell Impedance | 1. Thick/Resistive SEI: An overly thick or poorly conductive SEI layer can form due to electrolyte impurities or slow formation protocols.[20] 2. Poor Ionic Conductivity: The TME formulation itself may have inherently lower ionic conductivity compared to carbonate-based systems, especially at lower temperatures. 3. Polysulfide Shuttling (Li-S cells): Dissolved polysulfides shuttle to the anode, react, and deposit insulating Li₂S/Li₂S₂ species, increasing resistance. | 1. Optimize Formation: A slower formation rate (e.g., C/20 or C/25) can lead to a thinner, more uniform, and less resistive SEI. Use Electrochemical Impedance Spectroscopy (EIS) to monitor the interfacial resistance after formation and during cycling. 2. Formulation Tuning: Adjust the salt concentration or the ratio of TME to co-solvents. Sometimes, a small amount of a high-dielectric-constant co-solvent can boost ionic conductivity.[3] 3. Suppress Shuttling: While ethers like TME are necessary, their solvating power can be high. Consider using additives like LiNO₃ (for Li-S cells), which helps passivate the Li anode surface against polysulfide attack, or using localized high-concentration electrolytes to reduce polysulfide solubility.[14][21] |
| Evidence of Lithium Dendrite Growth (Short Circuit) | 1. Unstable SEI: The SEI layer is not mechanically strong enough to suppress the growth of lithium dendrites at the applied current density. 2. High Current Density: The rate of lithium plating is too high, leading to non-uniform deposition and dendritic growth. | 1. Strengthen the SEI: Use additives known to enhance SEI robustness, such as FEC or Vinylene Carbonate (VC).[22] 2. Reduce Current Density: Lower the charge/discharge C-rate to allow for more uniform lithium deposition. 3. Optimize Electrolyte: Increase the salt concentration or use additives that modify the Li⁺ solvation sheath to promote planar deposition. |
Section 4: Key Performance Data & Mechanisms
Quantitative Data Summary
The following table summarizes typical properties for ether-based electrolytes. Actual values will vary based on the specific lithium salt, concentration, and co-solvents used.
| Property | Typical Value Range for Ether Electrolytes | Significance & Rationale |
| Ionic Conductivity (σ) | 1 - 5 mS/cm⁻¹ at 25°C | Lower than many carbonate systems, but sufficient for many applications.[3] Affects the rate capability of the battery. Lower viscosity of ethers helps offset lower charge carrier concentration compared to some high-concentration electrolytes. |
| Electrochemical Stability Window (ESW) | ~ -0.1 V to 4.0 V vs. Li/Li⁺ | The cathodic stability is excellent for Li metal. The anodic (oxidative) stability is the main limitation and often requires additives or co-solvents to be pushed higher for use with high-voltage cathodes.[8][12] |
| Li⁺ Transference Number (t⁺) | 0.4 - 0.7 | Generally higher than in carbonate systems. A higher t⁺ means Li⁺ carries a larger fraction of the total current, which reduces concentration gradients and polarization, improving power performance. |
| Coulombic Efficiency (CE) in Li | Cu cells |
Mechanism Visualization: Li⁺ Solvation Sheath
The structure of the Li⁺ solvation sheath is critical to the performance of the electrolyte. TME, as a glyme-like ether, forms a stable complex with Li⁺, which influences the desolvation process at the electrode surface—a key step in electrochemical reactions.
Caption: Li⁺ solvation by TME vs. a standard carbonate solvent like Ethylene Carbonate (EC).
References
- Molecular anchoring of free solvents for high-voltage and high-safety lithium metal batteries. (Source: Nature Communications) [URL: https://www.
- 1,1,2,2-Tetramethoxyethane (cas 2517-44-4) SDS/MSDS download. (Source: Guidechem) [URL: https://www.guidechem.com/products/2517-44-4.html]
- SAFETY DATA SHEET for products containing 1,1,2,2-Tetramethoxyethane. (Source: Thermo Fisher Scientific) [URL: https://www.thermofisher.
- Safety Data Sheet for Lithium-ion Battery. (Source: LCS Compliance Testing Laboratory) [URL: https://www.power-sonic.com/wp-content/uploads/2023/12/PSL-SC-121000-SDS-1.pdf]
- A nonflammable low-concentration electrolyte for lithium-ion batteries. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ta/d1ta03254a]
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- Functional Electrolyte Additives: A Pinch of Salt/Solvent to an Electrolyte for High Energy Density Lithium-Ion and Lithium–Metal Batteries. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8569877/]
- Material Safety Data Sheet for Lithium Battery. (Source: K2 Energy) [URL: https://k2energy.
- High-Performance Lithium-Oxygen Battery Electrolyte Derived from Optimum Combination of Solvent and Lithium Salt. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5526463/]
- Electrolyte for lithium-sulfur battery and lithium-sulfur battery comprising same. (Source: Google Patents) [URL: https://patents.google.
- A High Performance Lithium-Sulfur Battery Enabled by Fish-Scale Porous Carbon/Sulfur Composite and Symmetric Fluorinated Diethoxyethane Electrolyte. (Source: ResearchGate) [URL: https://www.researchgate.
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- Highly Solvating Electrolytes for Lithium-Sulfur Batteries. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5468499/]
- Electrochemical stability window of 0.1 M LiTFSI:TEGDME and 0.1 M LiTFSI:TEGDME + 20 vol% TE4. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Electrochemical-stability-window-of-01-M-LiTFSI-TEGDME-black-and-01-M-LiTFSI-TEGDME_fig5_321870634]
- Electrochemical Pretreatment of Solid–Electrolyte Interphase Formation for Enhanced Li4Ti5O12 Anode Performance. (Source: Wiley Online Library) [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/celc.202200061]
- A multi-functional electrolyte additive for fast-charging and flame-retardant lithium-ion batteries. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ta/d2ta05391c]
- Linear ether-based highly concentrated electrolytes for Li–sulfur batteries. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2023/se/d3se00119a]
- High-Voltage-Compatible Dual-Ether Electrolyte for Lithium Metal Batteries. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acsenergylett.1c01740]
- Application Notes and Protocols: Diethyl Sulfone and Other Sulfone-Based Electrolyte Solvents for Lithium-Ion Batteries. (Source: Benchchem) [URL: https://www.benchchem.
- Effect of the Electrolyte Composition on SEI Reactions at Si Anodes of Li-Ion Batteries. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.jpcc.5b09822]
- Build-a-Battery Workshop: Explore Electrolytes. (Source: American Chemical Society) [URL: https://www.acs.
- Influence of the SEI Formation on the Stability and Lithium Diffusion in Si Electrodes. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/362799341_Influence_of_the_SEI_Formation_on_the_Stability_and_Lithium_Diffusion_in_Si_Electrodes]
- Determining oxidative stability of battery electrolytes: Validity of common electrochemical stability window (ESW) data and alternative strategies. (Source: ResearchGate) [URL: https://www.researchgate.
- Electrochemical Pretreatment of Solid–Electrolyte Interphase Formation for Enhanced Li4Ti5O12 Anode Performance in a Molten Li–Ca Binary Salt Hydrate Electrolyte. (Source: ResearchGate) [URL: https://www.researchgate.
- A Phosphorofluoridate-Based Multifunctional Electrolyte Additive Enables Long Cycling of High-Energy Lithium-Ion Batteries. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/37417931/]
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Technical Support Center: Enhancing Ionic Conductivity of 1,1,2,2-Tetramethoxyethane (TME) Based Electrolytes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,1,2,2-Tetramethoxyethane (TME) based electrolytes. This guide is designed for researchers and scientists in the field of battery technology and drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with TME-based electrolytes. The question-and-answer format is designed to help you quickly identify and solve problems.
Q1: The ionic conductivity of my TME-based electrolyte is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low ionic conductivity is a common issue that can stem from several factors. The primary culprits are typically related to salt concentration, impurities, or the choice of salt itself.
Potential Cause 1: Suboptimal Salt Concentration The relationship between salt concentration and ionic conductivity is not linear. Conductivity initially increases as more charge carriers (ions) are added, but then decreases at higher concentrations due to increased viscosity and the formation of ion pairs, which hinders ion mobility.[1][2]
-
Suggested Solution: Perform a concentration optimization study. Prepare a series of electrolytes with varying salt concentrations (e.g., from 0.2 M to 1.5 M) and measure the ionic conductivity of each. This will allow you to identify the optimal concentration for your specific salt-solvent system. For glyme-based electrolytes like TME, the peak conductivity is often found around 1.0 M.[3][4]
Potential Cause 2: Presence of Impurities (especially water) Ether-based solvents like TME are hygroscopic and can readily absorb moisture from the atmosphere. Water is a significant impurity that can react with lithium salts and electrodes, and its presence can negatively impact electrolyte performance.[5] Other impurities from the solvent or salt can also lead to parasitic reactions.[5]
-
Suggested Solution:
-
Solvent Purification: Ensure your TME is of high purity and has a very low water content (ideally <20 ppm). If necessary, purify the solvent by filtering it through dried aluminum oxide or molecular sieves under an inert atmosphere.
-
Salt Drying: Dry the lithium salt (e.g., LiTFSI, LiPF6) under vacuum at an elevated temperature before use. Note that drying salts thoroughly can be difficult, and electrochemical conditioning of the final electrolyte may be necessary to remove trace impurities.[5]
-
Inert Atmosphere: Prepare and handle all electrolytes inside an argon-filled glovebox with low water and oxygen levels (<1 ppm) to prevent contamination.[6]
-
Potential Cause 3: Inappropriate Lithium Salt Choice The nature of the lithium salt anion significantly affects dissociation, ion mobility, and overall conductivity.[7] Some salts may have poor solubility or a high degree of ion pairing in TME.
-
Suggested Solution: Consider testing different lithium salts. Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a common choice for glyme-based systems due to its good solubility and thermal stability.[8] Lithium bis(fluorosulfonyl)imide (LiFSI) may offer even higher conductivity.[7] The choice of salt can also be influenced by the intended application and electrochemical window requirements.
Q2: My cell shows high interfacial resistance and poor cycling stability with a TME electrolyte. What's happening at the electrode-electrolyte interface?
A2: High interfacial resistance is often due to the formation of an unstable or poorly conductive Solid Electrolyte Interphase (SEI) on the anode, or oxidative decomposition of the electrolyte at the cathode surface. Glyme-based electrolytes are known for their relatively poor oxidative stability compared to carbonate-based electrolytes.[8][9]
-
Suggested Solution 1: Use of Electrolyte Additives Incorporate small amounts of film-forming additives to create a more stable and conductive interphase.
-
Vinylene Carbonate (VC): Helps to form a stable SEI on graphite anodes.
-
Fluoroethylene Carbonate (FEC): Often used to improve the stability of the SEI on lithium metal and silicon anodes.[10]
-
Lithium Nitrate (LiNO₃): Can help passivate the lithium metal anode and improve cycling efficiency.[8] A synergistic combination of additives, such as LiNO₃ and VC, can lead to the formation of a unique organic-inorganic protective layer, enhancing electrode stability.[8]
-
-
Suggested Solution 2: Localized High-Concentration Electrolyte (LHCE) Approach Create a "localized" high-concentration environment by introducing a non-solvating co-solvent (a diluent). This strategy can improve the oxidative stability of the ether solvent by ensuring more of the ether molecules are bound to lithium ions, which protects them from decomposition at the cathode.[11] A common diluent is a fluorinated ether.
Q3: The viscosity of my electrolyte seems too high, especially at higher salt concentrations. How can I reduce it without sacrificing conductivity?
A3: High viscosity is a direct consequence of strong intermolecular forces and is exacerbated by high salt concentrations, which restricts the movement of ions.[1]
-
Suggested Solution: Introduce a Low-Viscosity Co-solvent Blending TME with a low-viscosity solvent can reduce the overall viscosity of the electrolyte. The goal is to find a balance that improves ion mobility without significantly compromising the salt's dissociation.
-
Ethers with shorter chains, like 1,2-dimethoxyethane (DME), have lower viscosity.[12]
-
Hydrofluoroethers (HFEs) can be used as non-flammable co-solvents to reduce viscosity and improve safety.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting formulation for a TME-based electrolyte?
A: A common and effective starting point is 1.0 M LiTFSI in TME . This concentration is often near the peak of ionic conductivity for many glyme-based systems.[3][4] From here, you can begin to optimize by adjusting the concentration or introducing additives based on your specific application (e.g., lithium-ion vs. lithium-metal anode).
Q: How should I properly purify and store 1,1,2,2-Tetramethoxyethane?
A: Proper purification and storage are critical for reproducible results.
-
Purification: To reduce water content to ≤20 ppm, pass the TME through a column of activated basic aluminum oxide under an argon atmosphere. Alternatively, use molecular sieves (e.g., 3Å or 4Å), ensuring the sieves are properly activated (heated under vacuum) before use.[6]
-
Storage: Store purified TME in a tightly sealed container inside an argon-filled glovebox to prevent moisture and air contamination.[3]
Q: What are the primary safety concerns when working with TME?
A: TME is a flammable liquid and should be handled with care.[3]
-
Handling: Always handle TME in a well-ventilated area, preferably within a chemical fume hood or glovebox.[4] Keep it away from heat, sparks, and open flames.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from ignition sources. Keep the container tightly closed.[3]
Q: Can I use LiPF₆ as the salt in a TME-based electrolyte?
A: Yes, LiPF₆ can be used. However, it is important to be aware of its thermal instability and susceptibility to hydrolysis. The presence of even trace amounts of water can lead to the formation of hydrofluoric acid (HF), which is highly corrosive and can degrade cell components. Therefore, if using LiPF₆, it is absolutely critical that the solvent is rigorously dried and all handling is performed under inert conditions. LiTFSI is generally more thermally and chemically stable, making it a more robust choice for research applications.[12]
Data & Protocols
Data Presentation
The ionic conductivity of glyme-based electrolytes is highly dependent on the lithium salt concentration. While specific data for TME is not widely published, data from the structurally similar tetraethylene glycol dimethyl ether (TEGDME) provides an excellent proxy for the expected behavior.
Table 1: Ionic Conductivity of LiTFSI in TEGDME at Room Temperature (This data serves as a representative trend for TME-based electrolytes)
| LiTFSI Concentration (M) | Ionic Conductivity (mS/cm) |
| 0.2 | ~1.5 |
| 0.4 | ~2.2 |
| 0.5 | ~2.5 |
| 1.0 | ~2.7 |
| 1.5 | ~2.4 |
| 2.0 | ~1.8 |
| 3.0 | ~1.0 |
Data adapted from studies on LiTFSI in TEGDME, which show a peak conductivity around 1.0 M.[3][4]
Experimental Protocols
Protocol 1: Preparation of a 1.0 M LiTFSI-TME Electrolyte
Objective: To prepare a standard 1.0 M LiTFSI in TME electrolyte with minimal contamination.
Materials:
-
1,1,2,2-Tetramethoxyethane (TME), battery grade or purified (<20 ppm H₂O)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (dried under vacuum)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Argon-filled glovebox
Procedure (to be performed entirely within a glovebox):
-
Drying: Dry the LiTFSI salt at 120°C under vacuum for at least 12 hours before use. Allow it to cool to the glovebox atmosphere temperature.
-
Calculation: Calculate the mass of LiTFSI required to make the desired volume of 1.0 M solution (Molar mass of LiTFSI ≈ 287.09 g/mol ).
-
Dissolution: a. Add a magnetic stir bar to the volumetric flask. b. Add approximately half of the required volume of TME to the flask. c. Carefully weigh and add the calculated mass of dried LiTFSI to the TME in the flask. d. Place the flask on a magnetic stirrer and stir until the salt is fully dissolved. This may take some time.
-
Final Volume: Once the salt is completely dissolved, carefully add TME to the flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous. Continue stirring for another 1-2 hours.
-
Storage: Store the electrolyte in a tightly sealed container inside the glovebox.
Protocol 2: Measurement of Ionic Conductivity
Objective: To determine the ionic conductivity of the prepared electrolyte using electrochemical impedance spectroscopy (EIS).
Materials:
-
Prepared TME-based electrolyte
-
Conductivity cell (commercially available or custom-made with two parallel, blocking electrodes, e.g., stainless steel or platinum)
-
Potentiostat with EIS capability
-
Temperature-controlled chamber or water bath
Procedure:
-
Cell Constant Calibration: a. Before measuring your sample, you must determine the cell constant (K) of your conductivity cell. b. Measure the impedance of a standard KCl solution of known conductivity (σ_std) at a fixed temperature. c. The resistance (R_std) is determined from the Nyquist plot (the x-intercept of the high-frequency semicircle). d. Calculate the cell constant using the formula: K = σ_std × R_std .[1]
-
Cell Assembly (inside a glovebox): a. Thoroughly clean and dry the conductivity cell. b. Fill the cell with the TME-based electrolyte to be tested, ensuring there are no air bubbles between the electrodes. c. Seal the cell to prevent atmospheric contamination.
-
EIS Measurement: a. Place the sealed cell in a temperature-controlled chamber and allow it to thermally equilibrate (e.g., at 25°C). b. Connect the cell to the potentiostat. c. Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Data Analysis: a. Generate a Nyquist plot (Z' vs. -Z''). b. Determine the bulk resistance of the electrolyte (R_sample) from the x-intercept of the high-frequency semicircle.[14] c. Calculate the ionic conductivity (σ_sample) using the previously determined cell constant: σ_sample = K / R_sample .[1]
Visualizations
Experimental Workflow for Electrolyte Optimization
Caption: Workflow for preparing and optimizing TME-based electrolytes.
Troubleshooting Low Ionic Conductivity
Caption: Decision tree for troubleshooting low ionic conductivity.
References
-
Synergistic Additives Enabling Stable Cycling of Ether Electrolyte in 4.4 V Ni‐Rich/Li Metal Batteries - ResearchGate . Available at: [Link]
-
Additive engineering in ether-based electrolyte for lithium metal battery - ResearchGate . Available at: [Link]
-
Role of Ether‐Based Electrolytes in Enhancing Potential of Potassium‐ion Batteries - ResearchGate . Available at: [Link]
-
Glyoxylic‐Acetal‐Based Electrolytes for Sodium‐Ion Batteries and Sodium‐Ion Capacitors . Available at: [Link]
-
Glyme-based electrolytes: suitable solutions for next-generation lithium batteries . Available at: [Link]
-
LiTFSI Concentration Optimization in TEGDME Solvent for Lithium–Oxygen Batteries | ACS Omega . Available at: [Link]
-
A nonflammable low-concentration electrolyte for lithium-ion batteries - RSC Publishing . Available at: [Link]
-
Effect of lithium salt concentration on specific ionic... - ResearchGate . Available at: [Link]
-
Conductivity of Lithium Salts in the Mixed Systems of High Permittivity Solvents and Low Viscosity Solvents - ResearchGate . Available at: [Link]
-
Investigation of Solvent Type and Salt Addition in High Transference Number Nonaqueous Polyelectrolyte Solutions for Lithium Ion Batteries - Persson Group . Available at: [Link]
-
Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries - PMC - NIH . Available at: [Link]
-
Ionic conductivity with LiTFSI concentrations of 0.2, 0.4, 0.5, 1, 1.5,... - ResearchGate . Available at: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH . Available at: [Link]
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Conductivity as a function of LiPF 6 concentration for electrolytes... - ResearchGate . Available at: [Link]
-
Effect of Anion Size on Conductivity and Transference Number of Perfluoroether Electrolytes with Lithium Salts - ResearchGate . Available at: [Link]
-
The Effect of Concentration of Lithium Salt on the Structural and Transport Properties of Ionic Liquid-Based Electrolytes - DTU Research Database . Available at: [Link]
-
Ionic Transport and Speciation of Lithium Salts in Glymes: Experimental and Theoretical Results for Electrolytes of Interest for Lithium–Air Batteries | ACS Omega . Available at: [Link]
-
Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries - PMC - NIH . Available at: [Link]
-
What is the common way to measure ionic conductivity of a liquid electrolyte? How shall be the cell designed ? | ResearchGate . Available at: [Link]
-
Polyzwitterion–SiO2 Double-Network Polymer Electrolyte with High Strength and High Ionic Conductivity - MDPI . Available at: [Link]
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Technical Support Center: Safe Handling of 1,1,2,2-Tetramethoxyethane
Welcome to the technical support guide for the safe laboratory handling of 1,1,2,2-Tetramethoxyethane (CAS No. 2517-44-4). As a Senior Application Scientist, my objective is to provide you with not just procedural steps, but the underlying scientific rationale to ensure your experiments are conducted with the highest degree of safety and integrity. This guide is structured to address both routine handling questions and critical troubleshooting scenarios you may encounter.
Physicochemical Properties Overview
Understanding the fundamental properties of a chemical is the first step in safe handling. 1,1,2,2-Tetramethoxyethane, also known as glyoxal bis(dimethyl acetal), is a colorless, flammable liquid.[1] Its properties dictate the necessary precautions for its use as a solvent in organic synthesis, for dissolving catalysts, or as a reactant.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₄ | ChemBK[1], PubChem[2] |
| Molecular Weight | 150.17 g/mol | AbMole BioScience[3] |
| Appearance | Colorless liquid | ChemBK[1] |
| CAS Number | 2517-44-4 | PubChem[2] |
| Hazards | Flammable liquid, potential for skin and eye irritation | Guidechem[4], ChemBK[1] |
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day safe use of 1,1,2,2-Tetramethoxyethane.
Q1: What are the primary hazards of 1,1,2,2-Tetramethoxyethane?
A: The primary hazards are its flammability and its potential to cause irritation.[1] It is classified as a flammable liquid, meaning it can ignite when exposed to heat, sparks, or open flames.[1][4] Vapors may be heavier than air and can travel to an ignition source.[5] Additionally, direct contact can cause skin and eye irritation.[1] While the toxicological properties of this specific substance have not been fully investigated, it is prudent to handle it with care to avoid inhalation of vapors or mist.[5]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?
A: Proper PPE is your first and most critical line of defense. The selection is based on minimizing all potential routes of exposure.
-
Eye/Face Protection: Always wear tightly fitting safety goggles.[6] If there is a splash hazard, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Chemical-resistant gloves are required. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[4] Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]
-
Skin and Body Protection: A fire/flame-resistant lab coat is essential.[6] Wear full-length pants and closed-toe shoes to protect your legs and feet.[6]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhaling vapors.[6] If engineering controls are insufficient, a NIOSH/MSHA approved respirator may be necessary.[5][6]
Q3: What are the correct storage procedures for 1,1,2,2-Tetramethoxyethane?
A: Proper storage is crucial for preventing fires and degradation of the material.
-
Location: Store in a well-ventilated place and keep cool.[4] It should be stored within a designated flammable storage cabinet.[6]
-
Container: Keep the container tightly closed to prevent the escape of flammable vapors.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Implement a strict "No Smoking" policy in the storage area.[4]
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure the container and receiving equipment are grounded and bonded.[4]
Q4: How should I dispose of waste containing 1,1,2,2-Tetramethoxyethane?
A: Chemical waste disposal must follow institutional and local regulations. Never pour this chemical down the drain.[7][8]
-
Labeling: Label waste containers clearly with a "Hazardous Waste" label as soon as the first drop of waste is added.[6]
-
Segregation: Do not mix this organic solvent waste with other waste streams, particularly inorganic acids or oxidizers, to prevent dangerous reactions.[9]
-
Containment: Store waste in a closed, compatible container in a designated and properly ventilated storage area, away from ignition sources.[6][10]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office for waste pickup and proper disposal.[9][11]
Troubleshooting Guides
This section provides step-by-step instructions for handling specific incidents.
Scenario 1: Chemical Spill
Q: I've spilled 1,1,2,2-Tetramethoxyethane. What should I do?
A: Your response depends on the size and nature of the spill. First, assess if it is a minor or major spill.[7]
Minor Spill (Contained, manageable by lab personnel):
-
Alert Personnel: Immediately alert others in the vicinity.[7]
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[7]
-
Don PPE: Put on your safety goggles, gloves, and lab coat.[7]
-
Containment: Confine the spill to a small area.[7]
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[5]
-
Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, sealable container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area with a mild detergent and water.[10]
-
Dispose: Label the waste container and arrange for disposal through your EHS office.[10]
Major Spill (Large volume, uncontained, risk of fire or exposure):
-
EVACUATE: Immediately evacuate the area, alerting others as you leave.[11][13]
-
CALL FOR HELP: From a safe location, call 911 or your institution's emergency number.[11][13] Provide the chemical name, location, and approximate quantity of the spill.[11]
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Assist: Remain on the scene at a safe distance to provide information to emergency responders.[11]
Emergency Spill Response Workflow
Caption: Emergency response workflow for a chemical spill.
Scenario 2: Personnel Exposure
Q: My colleague has been exposed to 1,1,2,2-Tetramethoxyethane. What is the first aid procedure?
A: The immediate priority is to remove the individual from the source of exposure and decontaminate them.[14] Act quickly and call for medical assistance.[11]
-
Inhalation: Move the person to fresh air immediately.[3] If they are not breathing, give artificial respiration, avoiding mouth-to-mouth contact.[3][6] Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][5] Wash clothing before reuse.[5] Get medical aid if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][5]
-
Ingestion: If the person is conscious, wash out their mouth with water.[3] Never give anything by mouth to an unconscious person.[3][5] Do NOT induce vomiting unless directed by medical personnel.[3] Get immediate medical attention.[3]
Experimental Protocol: Using 1,1,2,2-Tetramethoxyethane as a Solvent
This protocol outlines the key safety checkpoints for a generic reaction using 1,1,2,2-Tetramethoxyethane as a solvent.
-
Pre-Experiment Checklist:
-
Verify the chemical fume hood is certified and functioning correctly.
-
Ensure an appropriate fire extinguisher (e.g., dry chemical, CO₂) is accessible.[3]
-
Locate the nearest safety shower and eyewash station.[13]
-
Gather all necessary PPE (goggles, face shield, flame-resistant lab coat, compatible gloves).
-
Prepare a designated hazardous waste container for the reaction quench and cleanup.
-
-
Setting up the Reaction:
-
Perform all manipulations inside the chemical fume hood.
-
Ground and bond the primary container and any transfer vessels to prevent static discharge.[4]
-
Use explosion-proof equipment for any heating or stirring.[4][6]
-
Carefully measure and transfer the required volume of 1,1,2,2-Tetramethoxyethane. Keep the main container closed when not in use.[15]
-
-
Running the Reaction:
-
Maintain constant vigilance. Do not leave the reaction unattended.
-
Ensure the reaction temperature is well-controlled to prevent overheating and increased vapor pressure.
-
Keep the fume hood sash at the lowest practical height.
-
-
Work-up and Cleanup:
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Transfer all liquid waste, including solvent rinses, into the pre-labeled hazardous waste container.[9]
-
Decontaminate all glassware and surfaces.
-
Properly dispose of all contaminated materials, including gloves and absorbent pads, as solid hazardous waste.[6]
-
-
Post-Experiment:
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Validation & Comparative
A Comparative Guide to Ether-Based Electrolyte Solvents: 1,1,2,2-Tetramethoxyethane vs. 1,2-Dimethoxyethane in High-Performance Batteries
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of higher energy density, improved safety, and longer cycle life for next-generation batteries, the choice of electrolyte solvent plays a pivotal role. Among the various solvent families, ethers have garnered significant attention due to their excellent compatibility with lithium metal anodes and their ability to facilitate high ionic conductivity. This guide provides an in-depth technical comparison of two promising ether-based solvents: 1,1,2,2-tetramethoxyethane (TMGE) and the more conventional 1,2-dimethoxyethane (DME). By synthesizing available experimental data and theoretical insights, we aim to equip researchers with the knowledge to make informed decisions in the design of advanced battery electrolytes.
Unveiling the Contenders: Molecular Structure and its Implications
At the heart of their differing properties lie the molecular structures of TMGE and DME. Both are glymes, characterized by ethylene glycol units with methyl ether end caps. However, TMGE possesses a higher degree of methoxylation, which profoundly influences its physical and electrochemical behavior.
-
1,2-Dimethoxyethane (DME): A linear diether, DME is a well-established solvent in battery research, particularly in lithium-sulfur and lithium-metal systems. Its simple structure and low viscosity contribute to good ionic mobility.
-
1,1,2,2-Tetramethoxyethane (TMGE): With four methoxy groups, TMGE exhibits a more sterically hindered and electron-rich structure. This increased functionality suggests potentially different solvation capabilities and enhanced thermal stability.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical properties of a solvent are critical determinants of its performance in an electrolyte system. The following table summarizes the key physicochemical characteristics of TMGE and DME.
| Property | 1,1,2,2-Tetramethoxyethane (TMGE) | 1,2-Dimethoxyethane (DME) | Significance in Batteries |
| Molecular Formula | C₆H₁₄O₄ | C₄H₁₀O₂ | Influences molecular weight, density, and solvation properties. |
| Molar Mass ( g/mol ) | 150.17[1] | 90.12[2] | Affects viscosity and boiling point. |
| Boiling Point (°C) | ~165 (estimated) | 85[2][3] | Higher boiling point indicates lower volatility and enhanced thermal safety of the electrolyte. |
| Flash Point (°C) | > 75[4] | -2[5] | A higher flash point significantly improves the safety profile of the battery by reducing flammability hazards.[4] |
| Density (g/cm³) | ~1.0 | 0.8683[2] | Impacts the overall energy density of the battery. |
| Viscosity (cP at 25°C) | Higher (data limited) | ~0.45 | Lower viscosity generally leads to higher ionic conductivity and better rate performance. |
Delving Deeper: Performance in Battery Systems
While direct comparative studies of TMGE and DME in lithium-ion batteries are limited, research on TMGE in sodium-ion systems provides valuable insights into its potential advantages.
Ionic Conductivity: The Highway for Ions
The efficiency of ion transport within the electrolyte is paramount for battery performance. While concrete data for lithium salt conductivity in pure TMGE is scarce, studies on DME-based electrolytes show that ionic conductivity typically peaks at concentrations between 0.5 and 1.0 M for salts like LiTFSI.[6] The higher viscosity of TMGE might suggest a lower ionic conductivity compared to DME at similar salt concentrations. However, its potentially different solvation mechanism could influence ion mobility in unexpected ways.
Electrochemical Stability: The Gatekeeper of Voltage
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing decomposition. A wider ESW is crucial for enabling high-voltage battery chemistries.
-
1,2-Dimethoxyethane (DME): The electrochemical stability of DME-based electrolytes is a subject of ongoing research, with some studies suggesting a limit of around 4V vs. Li/Li⁺.[7] However, the measured ESW can be significantly influenced by the choice of working electrode material, with aluminum electrodes showing a wider window of up to ~4.4 V compared to stainless steel.[7]
-
1,1,2,2-Tetramethoxyethane (TMGE): Research on TMGE in sodium-ion batteries has highlighted its increased thermal stability.[4] This suggests that TMGE may also possess a wider electrochemical window, a critical advantage for developing high-energy-density lithium-ion batteries. Further investigation into its anodic stability in the presence of lithium salts is warranted.
Solvation and Interfacial Chemistry: The Key to Longevity
The manner in which a solvent molecule interacts with lithium ions (solvation) and its subsequent behavior at the electrode-electrolyte interface are critical for long-term cycling stability.
Li⁺ Solvation Structure
The coordination of solvent molecules around the Li⁺ ion forms a solvation sheath that dictates ion transport and influences the composition of the solid electrolyte interphase (SEI).
Caption: Conceptual diagrams of Li⁺ solvation by DME and TMGE.
Computational studies suggest that the binding of Li⁺ with DME is thermodynamically favorable.[8] The larger and more electron-donating TMGE molecule may form a more stable, albeit potentially bulkier, solvation shell around the lithium ion. This could have significant implications for desolvation kinetics at the electrode surface, a key factor in battery rate performance.
Impact on Battery Performance: Cycle Life and Efficiency
The ultimate test of an electrolyte solvent is its impact on the cycling performance of a battery.
-
DME: In lithium-metal batteries, DME-based electrolytes, particularly in combination with salts like LiTFSI and co-solvents like 1,3-dioxolane (DOL), have demonstrated stable cycling with high coulombic efficiency.[9] However, DME can be prone to oxidation at higher voltages, which can lead to capacity fade.[10]
-
TMGE: While direct comparative data in lithium batteries is lacking, studies on sodium-ion batteries have shown that electrolytes containing TMGE can lead to the formation of thicker and more protective electrode-electrolyte interphases.[4] This suggests that TMGE could contribute to enhanced cycle life by mitigating parasitic reactions at the electrode surfaces. Its higher thermal stability is also a significant advantage for battery safety.
Experimental Protocols for Comparative Evaluation
To facilitate further research and provide a framework for direct comparison, we outline a standardized experimental workflow for evaluating the performance of TMGE and DME in a lithium-metal battery setup.
Caption: A standardized workflow for comparing electrolyte performance.
Step-by-Step Methodology
-
Electrolyte Preparation:
-
Dry both 1,1,2,2-tetramethoxyethane and 1,2-dimethoxyethane over molecular sieves to remove residual water.
-
In an argon-filled glovebox, dissolve lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in each solvent to a concentration of 1 M.
-
Stir the solutions until the salt is completely dissolved.
-
-
Physicochemical Characterization:
-
Viscosity: Measure the dynamic viscosity of each electrolyte solution at various temperatures using a rheometer.
-
Ionic Conductivity: Determine the ionic conductivity of each electrolyte over a range of temperatures using a conductivity meter with a sealed probe.
-
-
Electrochemical Stability Window (ESW) Measurement:
-
Assemble a three-electrode cell with a lithium metal reference and counter electrode, and a working electrode (e.g., platinum or glassy carbon).
-
Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 1 mV/s) to determine the anodic and cathodic stability limits of each electrolyte.
-
-
Battery Assembly and Cycling:
-
Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox.
-
For half-cell testing, use a lithium metal anode and a copper foil cathode.
-
For full-cell testing, use a lithium metal anode and a high-voltage cathode such as LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811).
-
Perform galvanostatic cycling at various C-rates to evaluate the coulombic efficiency, rate capability, and long-term cycle life.
-
-
Post-Mortem Analysis:
-
After cycling, carefully disassemble the cells inside a glovebox.
-
Rinse the electrodes with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Characterize the surface morphology and composition of the electrodes using Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) to analyze the formation and stability of the SEI.
-
Conclusion and Future Outlook
The comparison between 1,1,2,2-tetramethoxyethane and 1,2-dimethoxyethane reveals a trade-off between established performance and potential for enhanced safety and stability. DME is a well-understood solvent with favorable transport properties, making it a reliable choice for current research. However, its limited thermal stability and electrochemical window present challenges for next-generation high-energy batteries.
TMGE, with its higher boiling point and flash point, presents a compelling case for improving battery safety.[4] While its higher viscosity may temper expectations for ionic conductivity, its potential for forming a robust and protective SEI, as suggested by studies in sodium-ion systems, warrants significant further investigation in the context of lithium-ion and lithium-metal batteries.
Future research should focus on direct, systematic comparisons of these two ethers in lithium-based systems, exploring a range of lithium salts and electrode chemistries. Understanding the nuanced interplay between the solvent structure, solvation dynamics, and interfacial phenomena will be crucial in unlocking the full potential of ether-based electrolytes for the next generation of energy storage.
References
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Nonflammable LiTFSI-Ethylene Carbonate/1,2-Dimethoxyethane Electrolyte for High-Safety Li-ion Batteries. (2020-04-17). ResearchGate. [Link]
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Polarizable Molecular Dynamics and Experiments of 1,2-Dimethoxyethane Electrolytes with Lithium and Sodium Salts: Structure and Transport Properties. ResearchGate. [Link]
-
Investigation of Solvent Type and Salt Addition in High Transference Number Nonaqueous Polyelectrolyte Solutions for Lithium Ion Batteries. (2018-10-26). Persson Group. [Link]
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(PDF) The Effect of 1,2-Dimethoxyethane on the Storage and Performance of Lithium Cells with MnO2 and (CF)n Cathodes. (2025-08-10). ResearchGate. [Link]
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Adoption of Dimethoxyethane and 1,3-Dioxolane in Electrolyte for Fast Charging of Li-Ion Battery. (2025-10-12). ResearchGate. [Link]
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Unfluence of 1,2-Dimethoxyethane in the Composition of Organic Electrolyte on Characteristics of Lithium Cells with MnO2 and (CF)n Cathodes in Prolonged Storing. (2025-08-07). ResearchGate. [Link]
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Glyoxylic‐Acetal‐Based Electrolytes for Sodium‐Ion Batteries and Sodium‐Ion Capacitors. Wiley Online Library. [Link]
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Solvation of Lithium Ion in Dimethoxyethane and Propylene Carbonate Vitaly Chaban. arXiv. [Link]
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1,1,2,2-Tetramethoxyethane. PubChem. [Link]
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Reevaluate the Electrochemical Stability of Low Concentration Ether Electrolyte in Lithium Metal Batteries. ResearchGate. [Link]
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Cycling Performance and Kinetic Mechanism Analysis of a Li Metal Anode in Series-Concentrated Ether Electrolytes. (2020-02-19). PubMed. [Link]
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Electrochemical Stability Window and Electrolyte Breakdown Mechanisms of Lithium Lanthanum Titanate. (2023-09-19). PUBDB. [Link]
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Highly Stable and Conductive 1,3‐Dioxolane/Hydrocarbon Based Electrolyte Solvent for Advanced Lithium‐Sulfur Batteries. (2025-04-14). eScholarship.org. [Link]
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Structure and transport properties of LiTFSI-based deep eutectic electrolytes from machine learning interatomic potential simulations. (2024-08-08). ChemRxiv. [Link]
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Pathways for practical high-energy long-cycling lithium metal batteries. Nature. [Link]
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Dimethoxyethane. Wikipedia. [Link]
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Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
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A Comparative Guide to Electrolyte Solvents for Advanced Lithium-Ion Batteries: 1,1,2,2-Tetramethoxyethane vs. Ethylene Carbonate
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries, the electrolyte, and specifically its solvent composition, plays a pivotal role. Ethylene Carbonate (EC) has long been the cornerstone of commercial lithium-ion battery electrolytes, prized for its ability to form a stable Solid Electrolyte Interphase (SEI) on graphite anodes. However, its limitations, such as a high melting point and limited oxidative stability, have spurred the search for alternative solvent systems. This guide provides a detailed, data-driven comparison between the well-established Ethylene Carbonate and a promising ether-based solvent, 1,1,2,2-Tetramethoxyethane (TME).
Introduction: The Critical Role of the Electrolyte Solvent
The electrolyte in a lithium-ion battery is responsible for transporting lithium ions between the cathode and anode during charge and discharge cycles. The solvent system, as the primary component of the liquid electrolyte, dictates several key performance metrics, including ionic conductivity, viscosity, electrochemical stability, and the nature of the SEI formed on the electrodes. An ideal solvent should possess a high dielectric constant to dissolve lithium salts, low viscosity for high ionic mobility, a wide electrochemical stability window to withstand high and low potentials, and the ability to form a robust and ionically conductive SEI.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical and chemical properties of the solvent have a direct impact on the electrolyte's overall performance. Below is a comparative table of key physicochemical properties for TME and EC.
| Property | 1,1,2,2-Tetramethoxyethane (TME) | Ethylene Carbonate (EC) |
| Molecular Formula | C₆H₁₄O₄[1] | C₃H₄O₃ |
| Molecular Weight | 150.17 g/mol [1] | 88.06 g/mol |
| Boiling Point | 165-167 °C[2] | 248 °C |
| Melting Point | N/A | 34-37 °C |
| Flash Point | Higher than carbonate-based electrolytes[3] | ~143 °C |
| Primary Advantage | Higher thermal stability and flash point[3] | Excellent SEI formation on graphite[4] |
| Primary Disadvantage | Limited research in Li-ion systems | High melting point, often requires co-solvents |
Electrochemical Performance: Where the Differences Matter
The true measure of an electrolyte solvent lies in its performance within an electrochemical cell. This section delves into the critical parameters of ionic conductivity, viscosity, and electrochemical stability.
Ionic Conductivity and Viscosity
High ionic conductivity is essential for efficient ion transport and high-rate performance. This is intrinsically linked to the viscosity of the electrolyte, with lower viscosity generally leading to higher conductivity.
-
1,1,2,2-Tetramethoxyethane (TME): An ionic conductivity of 1.73 mS cm⁻¹ at 20°C has been reported for TME-based electrolytes[2]. Ether-based electrolytes, in general, are known for their low viscosity, which can contribute to good ionic conductivity, especially at low temperatures.
-
Ethylene Carbonate (EC): EC's high viscosity and high melting point necessitate the use of co-solvents like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) to formulate practical electrolytes. For instance, a common electrolyte formulation of 1.0 M LiPF₆ in EC/DMC (3:7 by volume) exhibits an ionic conductivity of approximately 10.7 mS/cm at room temperature. The conductivity of EC-based electrolytes is highly dependent on the type and ratio of the co-solvent used.
dot graph ER { layout=neato; graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Figure 1: Relationship between molecular structure, viscosity, and ionic conductivity for TME and EC.
Electrochemical Stability Window
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing significant oxidation or reduction. A wider ESW is crucial for enabling high-voltage cathode materials and ensuring long-term cell stability.
-
1,1,2,2-Tetramethoxyethane (TME): Ether-based solvents are generally known to have lower oxidative stability compared to carbonates, typically limited to around 4.0 V vs. Li/Li⁺. This can be a significant drawback for use with high-voltage cathodes. However, some studies on similar glyme-based electrolytes have shown that their stability can be improved through the use of additives or by creating highly concentrated electrolytes.
-
Ethylene Carbonate (EC): EC-based electrolytes typically exhibit an anodic stability of around 4.3-4.5 V vs. Li/Li⁺. While this is sufficient for many commercial cathodes, the push towards higher energy density is driving the development of cathodes that operate at even higher potentials, pushing the limits of EC's stability.
The Solid Electrolyte Interphase (SEI): The Key to Longevity
The formation of a stable and ionically conductive SEI on the anode surface during the initial charging cycles is critical for the long-term performance and safety of lithium-ion batteries. The SEI prevents further electrolyte decomposition and solvent co-intercalation into the graphite structure.
-
1,1,2,2-Tetramethoxyethane (TME): The nature of the SEI formed from TME on graphite anodes in lithium-ion batteries is not well-documented in publicly available literature. Ether-based solvents are known to have different reduction pathways compared to carbonates, and their compatibility with graphite anodes can be challenging. Without a stable SEI, continuous electrolyte reduction can lead to capacity fade and safety concerns.
-
Ethylene Carbonate (EC): The ability of EC to form a stable, compact, and effective SEI on graphite is its most significant advantage and the primary reason for its widespread use. The reduction products of EC, such as lithium ethylene dicarbonate (LEDC) and other inorganic and organic species, create a passivating layer that is permeable to Li⁺ ions but electronically insulating.
dot graph SEI_Formation { rankdir=LR; graph [bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Figure 2: Contrasting SEI formation pathways for EC and TME on a graphite anode.
Experimental Protocols
To provide a framework for further research and direct comparison, this section outlines standardized experimental protocols for evaluating key electrolyte performance metrics.
Ionic Conductivity Measurement
Methodology: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: Assemble a coin cell with two blocking electrodes (e.g., stainless steel or platinum) separated by a separator soaked in the electrolyte to be tested.
-
EIS Measurement: Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z' vs. -Z''). The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept on the real axis.
-
Calculation: Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the thickness of the separator and A is the area of the electrode.
Electrochemical Stability Window (ESW) Measurement
Methodology: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)
-
Cell Assembly: Assemble a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).
-
Voltammetry Scan:
-
Anodic Stability: Scan the potential of the working electrode from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1 mV/s).
-
Cathodic Stability: Scan the potential from OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
-
Data Analysis: The onset potential of a significant increase in current is considered the limit of the electrochemical stability window. A current density threshold (e.g., 0.01-0.1 mA/cm²) is often used to define this limit.
Summary and Future Outlook
This guide has provided a comparative analysis of 1,1,2,2-tetramethoxyethane and ethylene carbonate as electrolyte solvents for lithium-ion batteries.
Ethylene Carbonate remains the industry standard due to its unparalleled ability to form a stable SEI on graphite anodes, which is crucial for long-term cycling stability. However, its high melting point and limited oxidative stability present challenges for next-generation, high-energy-density batteries.
1,1,2,2-Tetramethoxyethane shows promise as an alternative, particularly due to its lower viscosity and potentially better low-temperature performance. Its higher flash point also suggests an improved safety profile compared to carbonate-based electrolytes[3]. However, significant research gaps exist regarding its electrochemical stability in lithium-ion systems and, most critically, its ability to form a stable SEI on graphite anodes.
Future research should focus on:
-
Comprehensive electrochemical characterization of TME-based electrolytes with various lithium salts to determine their full electrochemical stability window.
-
In-depth studies of the SEI formation on graphite and other anode materials in TME-based electrolytes using surface analysis techniques.
-
Development of electrolyte additives to enhance the oxidative stability of TME and promote the formation of a robust SEI.
-
Direct, side-by-side performance comparisons of TME- and EC-based electrolytes in full-cell configurations under identical testing conditions.
By addressing these knowledge gaps, the research community can fully assess the potential of 1,1,2,2-tetramethoxyethane and other ether-based solvents to contribute to the development of safer, higher-performance lithium-ion batteries.
References
-
Ion conductivity of electrolytes containing 1.0 M LiPF 6 in (1) EC/DMC... - ResearchGate. (URL: [Link])
-
Glyoxylic‐Acetal‐Based Electrolytes for Sodium‐Ion Batteries and Sodium‐Ion Capacitors - Bresser - 2020 - Batteries & Supercaps - Wiley Online Library. (URL: [Link])
-
1,1,2,2-Tetramethoxyethane | C6H14O4 - PubChem. (URL: [Link])
-
Quantifying Graphite Solid-Electrolyte Interphase Chemistry and its Impact on Fast Charging - OSTI.GOV. (URL: [Link])
-
The Effect of 1,2-Dimethoxyethane on the Storage and Performance of Lithium Cells with MnO2 and (CF)n Cathodes - ResearchGate. (URL: [Link])
-
Impact of Electrolyte Solvent on Li4Ti5O12/LiNi0.90Mn0.05Co0.05O2 Battery Performance for Behind - Publications. (URL: [Link])
-
Formation of the Solid-Electrolyte-Interphase on Graphite Anodes - TUM-IAS. (URL: [Link])
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A Comparative Performance Analysis: 1,1,2,2-Tetramethoxyethane versus Traditional Glymes in Research and Development
This guide provides an in-depth, objective comparison of the performance characteristics of 1,1,2,2-tetramethoxyethane against conventional glymes (glycol di-methyl ethers). The content herein is curated for researchers, chemists, and materials scientists who utilize these solvents in demanding applications, from high-energy battery development to nuanced organic synthesis. Our analysis is grounded in experimental data and established principles to empower you with the critical insights needed for solvent selection.
Introduction: The Evolving Landscape of Aprotic Solvents
Glymes, a class of saturated polyethers with the general formula CH₃O(CH₂CH₂O)ₙCH₃, are renowned for their chemical and thermal stability, as well as their ability to solvate cations through chelation.[1] These properties have made them indispensable solvents in electrochemistry, particularly in the development of next-generation lithium batteries, and in a wide array of organic reactions.[1][2] Common examples include monoglyme (G1), diglyme (G2), triglyme (G3), and tetraglyme (G4).
This guide introduces 1,1,2,2-tetramethoxyethane (TME), a structural isomer of tetraglyme, as a compelling alternative. While sharing the same elemental formula (C₆H₁₄O₄), its unique acetal structure imparts a distinct set of physicochemical properties that merit a detailed comparative evaluation. We will explore how these structural differences translate into tangible performance advantages and disadvantages in key scientific applications.
Structural and Physicochemical Distinctions
The fundamental difference between TME and glymes lies in the arrangement of their ether linkages. Glymes consist of a linear chain of ethylene oxide units capped with methyl groups. In contrast, TME is the di-methyl acetal of glyoxal, featuring two geminal dimethoxy groups on adjacent carbons. This structural variance directly influences their physical and chemical behavior.
Caption: Structural comparison of linear glymes and 1,1,2,2-tetramethoxyethane.
The performance implications of these properties are significant. A higher boiling point and flash point, as seen with TME, are critical for enhancing the safety profile of applications like lithium-ion batteries, where thermal runaway is a major concern.[3] Conversely, viscosity plays a crucial role in ionic mobility; lower viscosity generally leads to higher ionic conductivity in electrolyte formulations.[4]
Table 1: Comparison of Physicochemical Properties
| Property | 1,1,2,2-Tetramethoxyethane | Monoglyme (G1) | Diglyme (G2) | Tetraglyme (G4) |
| Molecular Formula | C₆H₁₄O₄ | C₄H₁₀O₂ | C₆H₁₄O₃ | C₁₀H₂₂O₅ |
| Boiling Point (°C) | 154.9[5] | 84 | 162 | 275[6] |
| Density (g/cm³) | 0.976[5] | ~0.86 | ~0.94 | ~0.99 |
| Flash Point (°C) | 72.3[5] | -6 | 57 | 141 |
| Vapor Pressure @ 25°C (mmHg) | 3.99[5] | ~70 | ~2.3 | <0.01 |
Performance in Electrochemical Systems
The choice of solvent is paramount in battery electrolytes, as it dictates the electrochemical stability window, ionic conductivity, and the nature of the solid-electrolyte interphase (SEI) formed on the electrodes.[7]
Electrochemical Stability
The electrochemical stability window (ESW) defines the voltage range within which an electrolyte remains stable without being oxidized or reduced. Glyme-based electrolytes are known for good stability against lithium metal but can suffer from oxidative decomposition at potentials below 4 V vs. Li/Li+, limiting their use with high-voltage cathodes.[7] The stability of glymes is chain-length dependent; for instance, some studies show diglyme (G2) to be more stable than tetraglyme (G4), which can decompose at potentials between 3.6 and 3.9 V.[8][9]
Ionic Conductivity and Viscosity
Ionic conductivity is inversely related to viscosity; a less viscous solvent allows for greater ion mobility.[4] In glyme-based electrolytes, conductivity generally increases as the ethylene oxide chain length decreases due to the corresponding drop in viscosity.[7][12] Given that the viscosity of 1,1,2,2-tetramethoxyethane is not detailed in the provided search results, a direct comparison is challenging. However, its more compact, branched structure compared to the linear tetraglyme might suggest a lower viscosity, potentially leading to higher ionic conductivity. This is a critical parameter that must be determined experimentally.
Cation Solvation and Interfacial Stability
The ability of glymes to chelate lithium ions influences the solvation structure, which in turn affects conductivity and the stability of the SEI.[7][12] The flexible chains of glymes can wrap around cations, forming stable complexes.[1] The solvation environment at the electrode-electrolyte interface is a key factor in battery performance and depends on the glyme chain length.[13] The rigid acetal structure of TME would lead to a different Li⁺ solvation shell compared to the flexible tetraglyme. This could alter the desolvation process at the electrode surface and the resulting SEI composition, potentially impacting cycling efficiency and lifespan.
Utility in Organic Synthesis
Beyond electrochemistry, glymes and their analogues are versatile solvents for organic reactions.
Solvent Characteristics
Both glymes and TME are aprotic solvents with good solubility for a range of organic compounds.[1][14] This makes them suitable for reactions involving organometallic reagents or polar intermediates. The choice of solvent can significantly impact reaction rates and selectivity, and a shift away from traditional solvents is sometimes advocated for more benign synthetic procedures.[15]
Chemical Stability and Reactivity
The ether linkages in glymes are generally stable under many reaction conditions.[1] In contrast, the acetal groups of 1,1,2,2-tetramethoxyethane are susceptible to hydrolysis under acidic conditions. This can be either a limitation or a strategic advantage. For instance, TME can serve as a protected form of glyoxal, a highly reactive dialdehyde.[16] This allows for its use as a glyoxal surrogate in complex syntheses, with deprotection revealing the aldehyde functionalities when needed.[16] This dual role as both a solvent and a reactive precursor is a key differentiator from standard glymes.[16]
Experimental Protocol: Determining the Anodic Stability Window
To provide a tangible, self-validating methodology, we describe the protocol for determining the anodic stability of a solvent using Linear Sweep Voltammetry (LSV). This is a foundational experiment for qualifying any new solvent for electrochemical applications.
Objective: To determine the upper voltage limit at which a solvent begins to oxidize.
Materials:
-
Working Electrode: Platinum (Pt) or Glassy Carbon (GC) disk electrode
-
Reference Electrode: Lithium metal (Li)
-
Counter Electrode: Lithium metal (Li)
-
Electrolyte Solution: 1 M LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide) in the test solvent (e.g., 1,1,2,2-tetramethoxyethane)
-
Glovebox with an inert atmosphere (e.g., Argon)
-
Potentiostat
Procedure:
-
Cell Assembly: Inside an inert atmosphere glovebox, assemble a three-electrode electrochemical cell. Ensure the electrodes are clean and polished.
-
Electrolyte Preparation: Prepare a 1 M solution of LiTFSI in the test solvent. LiTFSI is chosen for its high stability.
-
Equilibration: Allow the cell to rest for 1 hour to reach a stable Open Circuit Potential (OCP).
-
Linear Sweep Voltammetry: Using the potentiostat, apply a linear voltage sweep from the OCP to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s).
-
Data Analysis: Plot the resulting current density as a function of the applied potential. The potential at which a sharp, sustained increase in current is observed is defined as the anodic stability limit. This current indicates the onset of solvent oxidation.
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A Comparative Guide to 1,1,2,2-Tetramethoxyethane (TME) as a Stable Electrolyte Solvent
In the relentless pursuit of higher energy density and safer battery technologies, the electrolyte remains a critical focal point of innovation. The solvent, a principal component of the electrolyte, dictates fundamental properties such as ionic conductivity, electrochemical stability, and operational safety. For decades, organic carbonates like ethylene carbonate (EC), dimethyl carbonate (DMC), and propylene carbonate (PC) have been the workhorses of the lithium-ion battery industry.[1][2][3] However, their limitations, including flammability and a constrained electrochemical window, necessitate the exploration of novel solvent chemistries. This guide provides an in-depth validation of 1,1,2,2-tetramethoxyethane (TME), a glyoxal acetal, as a promising and stable alternative, presenting a direct comparison with conventional carbonate solvents supported by experimental data and protocols.
The Rationale for an Alternative: Moving Beyond Carbonates
The choice of an electrolyte solvent is a delicate balance of properties. Cyclic carbonates like EC are excellent at dissolving lithium salts and forming a stable solid electrolyte interphase (SEI) on graphite anodes, a critical factor for long-term cycling.[3][4] However, EC's high melting point (34-37°C) means it is solid at room temperature, requiring the use of co-solvents.[2][5] Linear carbonates like DMC and diethyl carbonate (DEC) are added to reduce viscosity and improve low-temperature performance, but they introduce high volatility and flammability, with DMC having a flash point as low as 17-21.7°C.[1][6] Propylene carbonate (PC) offers a wider liquid range but is known for its incompatibility with graphite anodes, causing exfoliation.[7][8]
1,1,2,2-tetramethoxyethane (TME) emerges as a compelling alternative due to its unique molecular structure—an ether-based acetal. Ethers are generally known for better cathodic stability compared to carbonates.[9] TME, specifically, offers the potential for increased thermal stability and a higher flash point, directly addressing the safety concerns associated with conventional electrolytes.[10] This guide will dissect these properties through a comparative analysis.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical properties of a solvent are the first indicators of its suitability for electrolyte formulation. The following table provides a comparative overview of TME against standard carbonate solvents.
| Property | 1,1,2,2-Tetramethoxyethane (TME) | Ethylene Carbonate (EC) | Dimethyl Carbonate (DMC) | Propylene Carbonate (PC) |
| Molecular Formula | C₆H₁₄O₄ | C₃H₄O₃ | C₃H₆O₃ | C₄H₆O₃ |
| Molecular Weight | 150.17 g/mol | 88.06 g/mol | 90.08 g/mol | 102.09 g/mol |
| Boiling Point | 78-79 °C @ 50 Torr[11] | 248 °C[3] | 90.1–90.2 °C[6] | 242 °C[5][7] |
| Melting Point | N/A | 34-37 °C[2][12] | 2–4.6 °C[3][6] | -48.8 °C[5][7] |
| Flash Point | 72.3 °C[11] | 160 °C[3] | 17-21.7 °C[1][6] | 128-132 °C[7][13] |
| Density | 1.018 g/cm³ @ 20 °C[11] | 1.321 g/mL (solid) @ 25 °C[3] | 1.069 g/cm³ @ 20 °C[6] | 1.205 g/cm³[7] |
| Viscosity (η) | Higher than DMC/EC[10] | 1.9 cP @ 40 °C[3] | 0.59-0.664 mPa·s (cP)[3][6] | 2.53 cP[3] |
Expert Interpretation:
-
Safety: TME's significantly higher flash point (72.3°C) compared to DMC (~18°C) is a major safety advantage, reducing the risk of fire in case of cell damage or thermal runaway.[1][6][11]
-
Operating Temperature: The high melting point of EC necessitates its use in solvent blends.[5] TME, being a liquid over a broad range, offers more formulation flexibility. PC also has an excellent low-temperature liquid range.[5]
-
Viscosity & Conductivity: TME-based electrolytes are generally more viscous than those based on standard carbonate mixtures.[10] This is a critical trade-off, as higher viscosity can impede ion transport and lower the overall ionic conductivity of the electrolyte.[14][15][16]
Electrochemical Performance Validation
Beyond basic properties, the solvent's behavior within the electrochemical environment of a cell is paramount.
Electrochemical Stability Window (ESW)
The ESW defines the voltage range within which the electrolyte remains stable without significant oxidative or reductive decomposition. A wider window is crucial for enabling high-voltage cathode materials. While specific ESW values for TME require dedicated experimental validation, studies on similar acetal-based electrolytes show they can offer improved stability. For instance, fluorinated ethers have demonstrated oxidative stability up to 6.2 V vs. Li⁺/Li.[17] Research indicates that TME-containing electrolytes exhibit increased thermal stabilities compared to classical carbonate-based electrolytes.[10] Carbonates and esters are generally known for being more anodically stable, while ethers are more resistant to cathodic decomposition.[9]
Ionic Conductivity
High ionic conductivity is essential for efficient ion transport between the electrodes, enabling high rate performance. While TME's higher viscosity presents a challenge, its conductivity can be optimized through formulation.
| Electrolyte System (1 M Salt) | Ionic Conductivity (σ) @ 20-25°C |
| 1 M NaTFSI in TME/PC (3:7) | Lower than EC/DMC blend[10] |
| 1 M NaTFSI in EC/DMC (1:1) | ~8.67 mS/cm[10] |
| 1 M LiPF₆ in EC/DMC (1:1) | ~10-12 mS/cm (Typical) |
| 1 M LiTFSI in DME | Max conductivity between 0.5-1.0 M[18] |
Expert Interpretation: The data shows that a standard EC/DMC electrolyte exhibits high ionic conductivity.[10] The viscosity of the TME-based electrolyte is higher, which generally leads to lower conductivity.[10] This is a direct consequence of the Stokes-Einstein relation, where ion mobility is inversely proportional to the viscosity of the medium. However, blending TME with a lower-viscosity, high-permittivity co-solvent like PC can mitigate this issue, although it may not reach the levels of optimized carbonate systems.[10]
Detailed Experimental Protocols
To ensure trustworthy and reproducible results, the following standardized protocols are essential for validating any new electrolyte solvent.
Protocol 1: Electrochemical Stability Window (ESW) by Linear Sweep Voltammetry (LSV)
Objective: To determine the voltage limits at which the electrolyte begins to decompose.
-
Cell Assembly:
-
Assemble a three-electrode cell (e.g., Swagelok-type) inside an argon-filled glovebox (<0.1 ppm H₂O, O₂).
-
Working Electrode (WE): Platinum (Pt) disc (for oxidative stability) or a copper (Cu) foil (for reductive stability).
-
Counter Electrode (CE): Oversized lithium metal foil.
-
Reference Electrode (RE): Lithium metal foil.
-
Separator: Glass fiber separator (e.g., Whatman GF/D), soaked with the TME-based electrolyte.
-
-
Electrolyte Preparation:
-
Dry the TME solvent and lithium salt (e.g., LiPF₆) under vacuum at an appropriate temperature to remove residual moisture (<10 ppm).
-
Prepare a 1.0 M solution of the lithium salt in TME inside the glovebox.
-
-
Measurement:
-
Connect the cell to a potentiostat.
-
Allow the cell to rest for 1 hour to reach equilibrium and record the Open Circuit Voltage (OCV).
-
Oxidative Scan: Sweep the potential from OCV to a high voltage (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
Reductive Scan: Using a fresh cell, sweep the potential from OCV to a low voltage (e.g., -0.5 V vs. Li/Li⁺).
-
-
Data Analysis:
-
Plot the current response versus the applied potential.
-
Define the stability limit as the voltage at which the current density exceeds a specific threshold (e.g., 100 µA/cm²).[10]
-
Protocol 2: Ionic Conductivity by Electrochemical Impedance Spectroscopy (EIS)
Objective: To measure the bulk ionic conductivity of the electrolyte.
-
Cell Assembly:
-
Use a specialized conductivity cell with two parallel, blocking electrodes (e.g., platinum or stainless steel) of a known area (A) and separation distance (l).
-
Alternatively, a symmetric coin cell with two stainless steel spacers can be used.
-
Fill the cell with the TME-based electrolyte inside a glovebox.
-
-
Measurement:
-
Place the cell in a temperature-controlled chamber and allow it to stabilize at the desired temperature (e.g., 25°C).
-
Connect the cell to a potentiostat with an EIS module.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
-
Data Analysis:
-
Plot the resulting Nyquist plot (Z' vs. -Z'').
-
The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the formula: σ = l / (R * A) .
-
Conclusion and Future Outlook
1,1,2,2-tetramethoxyethane (TME) presents a compelling profile as a stable electrolyte solvent, primarily due to its significant safety advantages over highly volatile and flammable linear carbonates like DMC.[1][11] Its higher flash point and expected thermal stability are critical for developing safer high-energy battery systems.
However, a direct substitution is not feasible without addressing its inherent drawbacks. The primary challenge lies in its higher viscosity, which leads to lower ionic conductivity compared to state-of-the-art carbonate-based electrolytes.[10] This trade-off between safety and performance is a central theme in electrolyte research.
The path forward for TME involves strategic formulation. Future research should focus on:
-
Co-solvent Blends: Identifying low-viscosity, high-permittivity co-solvents that can enhance ionic conductivity without compromising the safety benefits of TME.
-
Salt Concentration: Optimizing the lithium salt concentration, as conductivity is non-monotonic with concentration and typically peaks around 1.0 M.[18]
-
Additive Development: Incorporating film-forming additives to ensure the formation of a robust and stable SEI on anode surfaces, an area where ether-based solvents can differ significantly from carbonates.
References
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Wikipedia. (n.d.). Propylene carbonate. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). Ethylene carbonate. Retrieved January 21, 2026, from [Link]
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- DTU Research Database. (n.d.). Effect of dimethyl carbonate (DMC) on the electrochemical and cycling properties of solid polymer electrolytes (PVP-MSA)
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- PMC - NIH. (2022, January 10). Concentrated LiFSI–Ethylene Carbonate Electrolytes and Their Compatibility with High-Capacity and High-Voltage Electrodes. Retrieved January 21, 2026.
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- Landt Instruments. (n.d.). Battery-grade Ethylene Carbonate (EC), High Purity. Retrieved January 21, 2026.
- Chemical Supplier Unilong. (2024, August 13). What is ethylene carbonate used for. Retrieved January 21, 2026.
- Vertex AI Search. (n.d.). Lithium Battery Grade Dimethyl Carbonate(DMC, CAS 616-38-6). Retrieved January 21, 2026.
- Primet Lab. (n.d.). Battery Grade Dimethyl Carbonate (DMC), High Purity. Retrieved January 21, 2026.
- RSC Publishing. (n.d.). A structural study on a specific Li-ion ordered complex in dimethyl carbonate-based dual-cation electrolytes. Retrieved January 21, 2026.
- Wiley-VCH GmbH. (2023). Glyoxylic‐Acetal‐Based Electrolytes for Sodium‐Ion Batteries and Sodium‐Ion Capacitors. ChemSusChem, 16, e202300161.
- ResearchGate. (n.d.). Polarizable Molecular Dynamics and Experiments of 1,2-Dimethoxyethane Electrolytes with Lithium and Sodium Salts: Structure and Transport Properties | Request PDF. Retrieved January 21, 2026.
- Guidechem. (n.d.). 1,1,2,2-Tetramethoxyethane (cas 2517-44-4) SDS/MSDS download. Retrieved January 21, 2026.
- MDPI. (n.d.). Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. Retrieved January 21, 2026.
- AbMole BioScience. (n.d.). Material Safety Data Sheet of 1,1,2,2-Tetramethoxyethane. Retrieved January 21, 2026.
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- RSC Publishing. (n.d.). Lithium salt/amide-based deep eutectic electrolytes for lithium-ion batteries: electrochemical, thermal and computational study. Retrieved January 21, 2026.
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- ResearchGate. (2025, November 18). A Comparison of Carbonate-Based and Ether-Based Electrolyte Systems for Lithium Metal Batteries | Request PDF. Retrieved January 21, 2026.
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A Senior Application Scientist's Guide to Benchmarking 1,1,2,2-Tetramethoxyethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, mild, and selective reagents is perpetual. This guide provides an in-depth technical comparison of 1,1,2,2-tetramethoxyethane, a versatile acetal, against common alternatives for the protection of diols and as a formaldehyde equivalent. We will delve into the mechanistic rationale behind its application, present comparative experimental data, and provide detailed protocols to empower you, the researcher, to make informed decisions in your synthetic endeavors.
Introduction: The Role and Relevance of 1,1,2,2-Tetramethoxyethane
1,1,2,2-Tetramethoxyethane, also known as glyoxal bis(dimethyl acetal), is a stable, colorless liquid that serves as a valuable reagent in organic chemistry.[1] Its primary applications lie in its ability to act as a protective agent for diols and as a synthetic equivalent of the highly reactive and gaseous formaldehyde. The judicious use of protecting groups is a cornerstone of complex molecule synthesis, preventing unwanted side reactions and enabling the selective transformation of multifunctional compounds.[2] 1,1,2,2-Tetramethoxyethane offers a practical alternative to other reagents, with its own set of advantages in terms of handling, stability, and reactivity.
Performance in Diol Protection: A Comparative Analysis
The protection of 1,2- and 1,3-diols as cyclic acetals is a fundamental transformation in organic synthesis, particularly in carbohydrate and natural product chemistry.[3][4] This strategy shields the hydroxyl groups from a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[3] While numerous methods exist for this purpose, 1,1,2,2-tetramethoxyethane presents a compelling option.
Alternatives in Focus:
-
2,2-Dimethoxypropane (DMP): A widely used reagent for the formation of acetonide (isopropylidene ketal) protecting groups from 1,2- and 1,3-diols.[1]
-
Benzaldehyde Dimethyl Acetal: Employed to form benzylidene acetals, which offer unique opportunities for regioselective cleavage.[1]
-
Formaldehyde and its Equivalents (e.g., Dimethoxymethane): Used to form formaldehyde acetals.
Causality of Experimental Choices:
The choice of a diol protecting group is dictated by several factors: the desired stability of the acetal, the conditions of subsequent synthetic steps, and the ease and efficiency of both the protection and deprotection steps. 1,1,2,2-Tetramethoxyethane is an attractive choice due to its stability and the mild acidic conditions typically required for both its introduction and removal.
Comparative Performance Data:
While direct head-to-head comparative studies are not abundant in the literature, we can infer the performance of 1,1,2,2-tetramethoxyethane based on the behavior of its close analog, 1,1,2,2-tetramethoxycyclohexane, and general principles of acetal chemistry. The following table provides a general comparison of common diol protecting groups.
| Protecting Group Reagent | Typical Catalyst | Typical Conditions | Stability | Cleavage Conditions |
| 1,1,2,2-Tetramethoxyethane | Acid (e.g., CSA, p-TsOH) | Methanol, reflux | Stable to bases, mild oxidants, and reducing agents | Mild aqueous acid |
| 2,2-Dimethoxypropane | Acid (e.g., p-TsOH, CuSO₄) | Acetone or inert solvent, RT | Stable to bases, mild oxidants, and reducing agents | Mild aqueous acid |
| Benzaldehyde Dimethyl Acetal | Acid (e.g., Cu(OTf)₂) | Acetonitrile, RT | Stable to bases and nucleophiles | Acidic hydrolysis, hydrogenolysis |
| Dimethoxymethane | Acid (e.g., P₂O₅) | Dichloromethane, RT | Stable to a wide pH range (4-12) | Stronger acid than acetonides |
CSA: Camphorsulfonic acid, p-TsOH: p-Toluenesulfonic acid, Cu(OTf)₂: Copper(II) triflate, P₂O₅: Phosphorus pentoxide, RT: Room Temperature.
Experimental Protocols: A Practical Guide
To provide actionable insights, this section details a representative protocol for the protection of a diol using 1,1,2,2-tetramethoxyethane. The causality behind each step is explained to ensure a thorough understanding of the process.
Protocol: Protection of a Vicinal Diol using 1,1,2,2-Tetramethoxyethane
This protocol is adapted from established procedures for acetal formation.[5]
Objective: To protect the vicinal diol of a substrate using 1,1,2,2-tetramethoxyethane to form a cyclic acetal.
Materials:
-
Diol substrate (e.g., a monosaccharide derivative)
-
1,1,2,2-Tetramethoxyethane
-
Anhydrous methanol
-
Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH)
-
Triethylamine or saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the diol substrate (1.0 equiv) and anhydrous methanol. The choice of an anhydrous solvent is critical to drive the equilibrium towards acetal formation.
-
Reagent Addition: Add 1,1,2,2-tetramethoxyethane (1.1-1.5 equiv) to the stirred solution. An excess of the acetalating agent is used to ensure complete conversion of the diol.
-
Catalyst Introduction: Add a catalytic amount of CSA or p-TsOH (0.05-0.1 equiv). The acid catalyst is essential to protonate the methoxy groups of the reagent, initiating the reaction.
-
Reaction Progression: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The elevated temperature facilitates the reaction and helps to remove the methanol byproduct.
-
Workup: Cool the reaction mixture to room temperature and quench the acid catalyst by adding a few drops of triethylamine or a small amount of saturated sodium bicarbonate solution until the solution is neutral. This step is crucial to prevent acid-catalyzed deprotection during the workup and purification.
-
Extraction and Drying: Remove the methanol under reduced pressure. Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate). Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure protected diol.
Mechanistic Insights: The "Why" Behind the Reaction
The formation of a cyclic acetal from a diol and 1,1,2,2-tetramethoxyethane proceeds via an acid-catalyzed mechanism. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
Caption: Decision tree for selecting a diol protecting group.
Conclusion and Future Outlook
1,1,2,2-Tetramethoxyethane is a valuable and versatile reagent for the protection of diols in organic synthesis. Its stability, ease of use, and the mild conditions required for both its introduction and removal make it a strong candidate for consideration in complex synthetic campaigns. While direct comparative data with other reagents remains somewhat limited in the literature, its performance can be reliably inferred from its chemical properties and the behavior of its analogs. As the demand for more efficient and selective synthetic methods continues to grow, it is anticipated that the applications of 1,1,2,2-tetramethoxyethane and other advanced acetal-based protecting groups will expand, further enriching the toolkit of the modern organic chemist.
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A Researcher's Guide to Safer, Greener Alternatives for 1,1,2,2-Tetramethoxyethane in Chemical Synthesis
As a Senior Application Scientist, the quest for operational excellence in the laboratory is a constant pursuit. This involves not only optimizing reaction yields and purity but also prioritizing safety and sustainability. A critical, yet often overlooked, aspect of this optimization is solvent selection. For years, 1,1,2,2-tetramethoxyethane, a member of the glyme family, has been a reliable solvent for specialized applications due to its high boiling point and excellent coordinating ability with metal cations. However, growing concerns over its reproductive toxicity have made the search for viable alternatives a pressing issue for researchers and process chemists.
This guide provides an in-depth comparison of alternative solvents to 1,1,2,2-tetramethoxyethane. We will move beyond a simple list of substitutes, instead offering a logical framework for solvent selection, supported by comparative experimental data and detailed protocols. Our objective is to empower you, the researcher, to make informed decisions that enhance both the performance and the safety profile of your chemical processes.
The Challenge: Why Move Beyond 1,1,2,2-Tetramethoxyethane and Related Glymes?
Glycol diethers, or "glymes," are a class of aprotic polar solvents prized for their chemical stability and ability to solvate cations.[1][2] This makes them particularly effective in reactions involving organometallic reagents, such as Grignard reactions and metal hydride reductions.[3][4] However, this utility comes at a significant cost. Several shorter-chain glymes, including 1,2-dimethoxyethane (Monoglyme) and diethylene glycol dimethyl ether (Diglyme), have been identified as substances of very high concern due to their reproductive toxicity.[2][3] This has led to increased regulatory scrutiny and a push within the pharmaceutical and chemical industries to phase out their use wherever possible. The primary driver for replacing 1,1,2,2-tetramethoxyethane is to mitigate these substantial health and safety risks.
A Framework for Solvent Selection
Choosing a replacement solvent is not a one-size-fits-all decision. The ideal alternative must match the required physicochemical properties of the reaction while offering a superior safety and environmental profile. The following decision framework can guide the selection process.
Caption: A logical workflow for selecting an alternative solvent based on reaction parameters and safety criteria.
Comparative Analysis of Leading Alternatives
We will compare several classes of solvents that can serve as alternatives. These include other glymes (with important caveats), modern ethereal solvents designed for safety and sustainability, and novel solvent systems for specialized applications.
Category 1: Higher-Order Glymes
While shorter-chain glymes pose significant risks, longer-chain variants like triethylene glycol dimethyl ether (Triglyme) and tetraglyme are sometimes considered. They offer very high boiling points and excellent cation chelation.[4] However, it is crucial to thoroughly evaluate the toxicology of each specific glyme before adoption, as toxicity concerns can extend throughout the class.[2]
Category 2: "Green" Ethereal Solvents
This class represents the most promising and widely adopted direct replacements for problematic ethers.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs, 2-MeTHF is a leading green solvent.[5][6] It exhibits properties between diethyl ether and THF.[7] Crucially, it has limited miscibility with water, which vastly simplifies aqueous workups and solvent recovery, reducing waste streams.[8][9] It is also less prone to peroxide formation than THF.[8]
-
Cyclopentyl Methyl Ether (CPME): CPME is a hydrophobic ether solvent with a high boiling point and low propensity for peroxide formation.[10][11] Its stability under both acidic and basic conditions makes it highly versatile.[12][13] Like 2-MeTHF, its hydrophobicity allows for easy separation from water.[11]
Category 3: Novel Solvent Systems
For researchers looking to explore cutting-edge green chemistry, these systems offer unique properties but may require more significant process development.
-
Ionic Liquids (ILs): These are salts with melting points below 100 °C, often described as "designer solvents" because their properties can be tuned by altering the cation-anion pair.[14] Their negligible vapor pressure makes them non-volatile, which is a major safety advantage.[15][16] However, their viscosity, cost, and potential toxicity must be carefully considered.[17]
-
Deep Eutectic Solvents (DESs): DESs are formed by mixing a hydrogen bond donor (e.g., urea) with a hydrogen bond acceptor (e.g., choline chloride).[18] This creates a eutectic mixture with a melting point far lower than either of its individual components.[19][20] They are generally biodegradable, non-toxic, and inexpensive, positioning them as a highly sustainable solvent platform.[18][21]
Quantitative Data Comparison
The following table summarizes the key physical and safety properties of 1,1,2,2-tetramethoxyethane and its potential alternatives.
| Solvent | CAS Number | Boiling Point (°C) | Melting Point (°C) | Dipole Moment (D) | Key Advantages | Key Disadvantages |
| 1,1,2,2-Tetramethoxyethane | 122-38-3 | 163-164 | -32 | ~1.8 | High boiling point, good chelating agent | Reproductive toxicity concern |
| Diglyme | 111-96-6 | 162 | -64 | 1.97 | High boiling point, excellent solvent for organometallics[3][22] | Reproductive toxicity (REACH SVHC) [3] |
| Triglyme | 112-49-2 | 216 | -45 | ~2.1 | Very high boiling point, stable reaction medium[23][24] | Higher viscosity, potential toxicity concerns[2] |
| 2-MeTHF | 96-47-9 | 80 | -136 | 1.38 | Bio-based[5], easy workup, good for Grignard reactions[8][25] | Lower boiling point than target |
| CPME | 5614-37-9 | 106 | <-140 | 1.3 | Stable to acids/bases, resists peroxide formation[10][11] | Petrochemical origin |
| Choline Chloride:Urea (1:2 DES) | N/A | >200 (decomposes) | 12 | N/A | Non-volatile, biodegradable, low cost[18][20] | High viscosity, may require heating |
Performance in a Model Application: The Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis and is highly sensitive to the choice of solvent, which must solvate the magnesium species effectively.[26] It serves as an excellent test case for comparing solvent performance.
A systematic study evaluated several solvents for the reaction of benzyl halides with 2-butanone.[8] The results demonstrated that while traditional solvents like diethyl ether (Et₂O) and THF are effective, they suffer from drawbacks like low boiling points and, in the case of THF, the formation of significant Wurtz coupling byproducts.[8][27]
Key Experimental Findings:
-
2-MeTHF was shown to be a superior solvent, providing yields comparable to or even better than Et₂O while significantly suppressing the Wurtz byproduct seen with THF.[8][27] Its higher boiling point (80 °C) compared to Et₂O (35 °C) also makes it safer for scaled-up operations.[9]
-
CPME also performed well, offering good yields and the benefits of a higher boiling point (106 °C) and easier workup due to its hydrophobicity.[8][11]
-
Diglyme , despite its toxicity, was included for comparison and showed good performance, highlighting the efficacy of chelating ether solvents in this chemistry.[8]
Table of Comparative Yields in Benzyl Grignard Reaction [8]
| Solvent | Substrate | Product Yield (%) | Wurtz Byproduct (%) |
| Et₂O | Benzyl Chloride | 94 | 6 |
| THF | Benzyl Chloride | 27 | 73 |
| 2-MeTHF | Benzyl Chloride | 90 | 10 |
| CPME | Benzyl Chloride | 45 | 13 |
| Diglyme | Benzyl Chloride | 81 | 19 |
| Yield in CPME was obtained using a DIBAL-H activator.[8] |
These data clearly illustrate that greener ethereal solvents like 2-MeTHF can replace traditional options not just adequately, but with superior performance in critical aspects like byproduct formation.
Experimental Protocol: Screening Solvents for a Grignard Reaction
This protocol provides a robust methodology for researchers to compare the performance of alternative solvents in a model Grignard reaction in their own laboratory setting.
Caption: A standardized workflow for the formation and reaction of a Grignard reagent to compare solvent performance.
Step-by-Step Methodology:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of dry nitrogen or argon.
-
Place magnesium turnings (1.2 eq.) and a small crystal of iodine into a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Dry the chosen solvent (e.g., 2-MeTHF, CPME) over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone) and dispense under inert atmosphere.
-
-
Grignard Reagent Formation:
-
Add a small portion (~10%) of a solution of the aryl or alkyl halide (1.0 eq.) in the chosen dry solvent to the magnesium turnings.
-
Observe for initiation (disappearance of iodine color, gentle bubbling, or exotherm). Gentle warming may be required.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium has been consumed.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.
-
Slowly add a solution of the electrophile (e.g., a ketone or aldehyde, 0.9 eq.) in the same dry solvent dropwise, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until reaction completion is confirmed by TLC or other methods.
-
-
Workup and Analysis:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
If using a water-immiscible solvent like 2-MeTHF or CPME, the layers can be separated directly. If using a miscible solvent, a suitable extraction solvent (e.g., ethyl acetate) must be added.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) with an internal standard to quantitatively determine the yield of the desired product and key byproducts.
-
Conclusion and Future Outlook
The imperative to replace 1,1,2,2-tetramethoxyethane and other toxic glyme solvents is clear. Fortunately, the field of green chemistry has provided excellent, high-performance alternatives. For most common applications in organometallic and general organic synthesis, 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) stand out as the leading candidates.[6][12] They offer a combination of enhanced safety, environmental benefits, and often, superior process performance, particularly in terms of simplifying aqueous workups and reducing byproduct formation.[8][9]
For scientists pushing the boundaries of sustainable chemistry, novel systems like Deep Eutectic Solvents offer a glimpse into a future where solvents are not only benign but are also functional components derived from abundant, renewable feedstocks.[21] By applying the rigorous, data-driven selection framework outlined in this guide, researchers can confidently transition to safer, greener, and more efficient chemical processes without compromising on scientific excellence.
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A Comparative Guide to the Electrochemical Stability of 1,1,2,2-Tetramethoxyethane and Other Common Battery Solvents
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of higher energy density and improved safety in next-generation energy storage systems, the electrolyte, and specifically the solvent, plays a pivotal role. The electrochemical stability window (ESW) of the electrolyte is a critical parameter that dictates the operational voltage of a battery and its overall lifespan. This guide provides an in-depth technical comparison of the electrochemical stability of 1,1,2,2-Tetramethoxyethane (TME), a promising ether-based solvent, with conventional carbonate-based solvents such as propylene carbonate (PC), ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC).
The Significance of the Electrochemical Stability Window
The electrochemical stability window refers to the potential range within which the electrolyte remains electrochemically inert, neither undergoing oxidation at the cathode nor reduction at the anode.[1] A wider ESW is paramount for developing high-voltage batteries, as it allows for the use of high-potential cathode materials and low-potential anode materials, thereby maximizing the energy density of the cell.[2] Operating a battery outside the solvent's ESW leads to electrolyte decomposition, forming a solid-electrolyte interphase (SEI) on the anode and a cathode-electrolyte interphase (CEI) on the cathode. While a stable and well-formed SEI is crucial for battery function, continuous electrolyte degradation can lead to capacity fade, increased internal resistance, and safety hazards.
Determining the Electrochemical Stability Window: A Methodological Overview
The ESW is experimentally determined primarily using voltammetric techniques, such as Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).[3] These methods involve applying a linearly changing potential to a working electrode in the electrolyte and measuring the resulting current. The potential at which a significant increase in current is observed signifies the onset of oxidation (anodic limit) or reduction (cathodic limit) of the electrolyte.
Experimental Protocol: Cyclic Voltammetry for ESW Determination
A typical experimental setup for determining the ESW involves a three-electrode electrochemical cell.
Components:
-
Working Electrode: An inert material with a high surface area, such as platinum (Pt) or glassy carbon (GC).
-
Counter Electrode: A material that completes the electrical circuit, often lithium metal or a larger surface area material of the same type as the working electrode.
-
Reference Electrode: Provides a stable potential against which the potential of the working electrode is measured, commonly lithium metal (Li/Li⁺).
-
Electrolyte: A solution of a lithium salt (e.g., 1M LiPF₆) in the solvent being tested.
Procedure:
-
Cell Assembly: The three electrodes are assembled in a sealed cell, typically within an argon-filled glovebox to exclude moisture and oxygen.
-
Potential Sweeping: The potential of the working electrode is swept from the open-circuit potential towards the anodic (positive) and cathodic (negative) directions at a controlled scan rate (e.g., 1 mV/s).
-
Data Acquisition: The current response is recorded as a function of the applied potential, generating a cyclic voltammogram.
-
Limit Determination: The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a specific threshold (e.g., 0.1 mA/cm²).
The following diagram illustrates the workflow for determining the electrochemical stability window using cyclic voltammetry.
Caption: Workflow for determining the electrochemical stability window.
Comparative Analysis of Electrochemical Stability Windows
| Solvent | Chemical Structure | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | ESW (V) |
| 1,1,2,2-Tetramethoxyethane (TME) | CH₃O-CH(OCH₃)-CH(OCH₃)-OCH₃ | ~4.0[4] | ~0.1 | ~3.9 |
| Propylene Carbonate (PC) | C₄H₆O₃ | ~5.0[5] | ~0.8[6] | ~4.2 |
| Ethylene Carbonate (EC) | C₃H₄O₃ | ~4.8[5] | ~0.8 | ~4.0 |
| Dimethyl Carbonate (DMC) | C₃H₆O₃ | ~4.5 | ~1.0 | ~3.5 |
| Diethyl Carbonate (DEC) | C₅H₁₀O₃ | ~4.5 | ~1.0 | ~3.5 |
Discussion of Comparative Performance
1,1,2,2-Tetramethoxyethane (TME) and Ether-Based Solvents:
Ether-based solvents, including TME and various glymes, are known for their excellent reductive stability.[4] Their lowest unoccupied molecular orbital (LUMO) energies are generally higher than those of carbonate solvents, making them more resistant to reduction by lithium metal.[4] This property is highly advantageous for developing stable interfaces with lithium metal anodes, a key component for next-generation high-energy-density batteries.
However, the primary limitation of many non-fluorinated ether solvents is their lower oxidative stability.[4] The highest occupied molecular orbital (HOMO) energies of ethers are typically higher than those of carbonates, leading to oxidation at lower potentials.[4] For TME and similar glymes, the anodic limit is generally considered to be around 4.0 V vs. Li/Li⁺. This restricts their use with high-voltage cathode materials that operate above this potential, such as LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811).
Recent research has shown that the oxidative stability of ether-based electrolytes can be improved. Strategies include increasing the salt concentration to create "localized high-concentration electrolytes" or using additives. For instance, the formation of equimolar complexes between glymes and lithium salts has been shown to enhance the oxidative stability to approximately 5.0 V vs. Li/Li⁺.
Carbonate-Based Solvents:
-
Propylene Carbonate (PC): PC exhibits a relatively wide electrochemical stability window.[5] However, its primary drawback is its incompatibility with graphite anodes, as it can co-intercalate into the graphite structure, leading to exfoliation.[6]
-
Ethylene Carbonate (EC): EC is a cornerstone of modern lithium-ion battery electrolytes due to its ability to form a stable and effective SEI on graphite anodes.[5] It possesses a good balance of properties, though its high melting point necessitates its use in combination with linear carbonates.
-
Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC): These linear carbonates are used as co-solvents with EC to reduce the viscosity and improve the ionic conductivity of the electrolyte. While they have lower oxidative stability compared to cyclic carbonates, their combination with EC provides a practical and widely used electrolyte system.
Causality Behind Experimental Choices and Protocol Validation
The choice of a three-electrode setup with an inert working electrode is crucial for accurately determining the intrinsic electrochemical stability of the solvent. This configuration isolates the electrochemical processes occurring at the working electrode from those at the counter electrode, with the reference electrode providing a stable potential baseline. The use of an inert working electrode like platinum or glassy carbon ensures that the observed current is due to the decomposition of the electrolyte and not a reaction with the electrode material itself.
The protocol is self-validating through the reproducibility of the cyclic voltammograms over multiple cycles. A stable electrolyte will show minimal changes in the voltammogram after the initial cycle, whereas an unstable electrolyte will exhibit continuous decomposition, leading to evolving current profiles. The defined current density threshold for determining the stability limits provides a consistent and objective measure for comparison across different solvents.
Conclusion
1,1,2,2-Tetramethoxyethane, as a representative of ether-based solvents, offers significant advantages in terms of reductive stability, making it a promising candidate for lithium metal batteries. However, its lower oxidative stability compared to carbonate solvents presents a challenge for its application with high-voltage cathodes. Understanding these trade-offs is essential for the rational design of electrolyte formulations tailored to specific battery chemistries. Future research directions may focus on strategies to enhance the anodic stability of TME and other ethers, such as through the use of additives or the development of novel molecular structures, to unlock their full potential in high-energy-density storage systems.
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Realizing a high voltage lithium metal battery in ether-based electrolyte by regulating the... - RSC Publishing. (2022-10-19). Available at: [Link]
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A Senior Application Scientist's Guide to 1,1,2,2-Tetramethoxyethane: Cross-Validation and Comparative Analysis in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of reagents and solvents is a critical decision that profoundly impacts reaction efficiency, scalability, and the overall sustainability of a synthetic route. This guide provides an in-depth technical comparison of 1,1,2,2-tetramethoxyethane, a versatile reagent and solvent, against common alternatives. As Senior Application Scientists, our goal is to move beyond simple protocol recitation and delve into the causal factors that should guide your experimental design, enabling you to make informed decisions for your research and development endeavors.
Understanding 1,1,2,2-Tetramethoxyethane: A Multifaceted Tool
1,1,2,2-Tetramethoxyethane, also known as glyoxal bis(dimethyl acetal), is a stable, protected form of the highly reactive dialdehyde, glyoxal. Its utility stems from its ability to act as a glyoxal equivalent, a solvent, and a precursor in various synthetic transformations. Its primary applications lie in organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and agrochemical industries.[1]
Physical and Chemical Properties
A foundational understanding of a reagent's properties is paramount for its effective and safe implementation.
| Property | 1,1,2,2-Tetramethoxyethane |
| CAS Number | 2517-44-4[2] |
| Molecular Formula | C6H14O4[2] |
| Molecular Weight | 150.17 g/mol [1] |
| Boiling Point | 78-79 °C @ 50 Torr[1] |
| Density | 1.018 g/cm³ @ 20 °C[1] |
| Flash Point | 72.3 °C[1] |
Core Application: A Masked Aldehyde for Controlled Synthesis
The primary role of 1,1,2,2-tetramethoxyethane in organic synthesis is as a stable and easily handled precursor to the highly reactive glyoxal. This "protecting group" strategy is fundamental in multi-step syntheses where the unprotected, reactive aldehyde functionalities of glyoxal would lead to undesired side reactions.[3]
Mechanism of Deprotection and In Situ Aldehyde Generation
The acetal groups of 1,1,2,2-tetramethoxyethane are stable under neutral to strongly basic conditions. However, in the presence of acid, particularly aqueous acid, the acetals hydrolyze to reveal the two aldehyde functionalities of glyoxal. This controlled release allows for in situ reactions with sensitive substrates.
Caption: Acid-catalyzed hydrolysis of 1,1,2,2-tetramethoxyethane to generate glyoxal.
This controlled generation is particularly advantageous in reactions where the slow, in situ formation of the aldehyde is beneficial, such as in certain cyclization and condensation reactions.
Comparative Analysis in a Key Pharmaceutical Synthesis: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a core scaffold in many pharmaceutically active compounds.[4][5][6] The reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[5][7]
Experimental Protocol: A Framework for Cross-Validation
This protocol provides a basis for comparing the efficacy of 1,1,2,2-tetramethoxyethane against a standard aldehyde, such as formaldehyde or a substituted benzaldehyde, in a Pictet-Spengler reaction.
Objective: To compare the yield, purity, and reaction time of the Pictet-Spengler reaction using 1,1,2,2-tetramethoxyethane versus a traditional aldehyde.
Materials:
-
Tryptamine
-
1,1,2,2-Tetramethoxyethane
-
Formaldehyde (37% aqueous solution) or other desired aldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Caption: A generalized workflow for the Pictet-Spengler reaction.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve tryptamine (1.0 eq) in anhydrous dichloromethane.
-
Aldehyde Addition:
-
For 1,1,2,2-Tetramethoxyethane: Add 1,1,2,2-tetramethoxyethane (0.55 eq, as it provides two aldehyde equivalents) to the solution.
-
For Formaldehyde: Add formaldehyde solution (1.1 eq) to the reaction mixture.
-
-
Catalyst Addition: Slowly add trifluoroacetic acid (1.1 eq) to the stirring solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Analysis: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the product by NMR and mass spectrometry and compare the yield and purity between the two methods.
Expected Causality and Points of Comparison:
-
Reaction Rate: The reaction with formaldehyde may be faster due to the immediate availability of the aldehyde. The reaction with 1,1,2,2-tetramethoxyethane will depend on the rate of acid-catalyzed hydrolysis.
-
Yield and Purity: 1,1,2,2-Tetramethoxyethane may offer a cleaner reaction profile with fewer side products due to the slow, controlled release of glyoxal, potentially leading to a higher isolated yield of the desired product.
-
Handling: 1,1,2,2-Tetramethoxyethane is a stable liquid, which can be easier and more accurately dispensed compared to the volatile and reactive formaldehyde solution.
1,1,2,2-Tetramethoxyethane as a Solvent: A Comparison with "Greener" Alternatives
While primarily used as a reagent, 1,1,2,2-tetramethoxyethane can also function as a polar aprotic solvent. In the broader context of sustainable chemistry, it is important to compare its properties to emerging "greener" solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME).
Comparative Overview of Solvent Properties
| Solvent | 1,1,2,2-Tetramethoxyethane | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Source | Petrochemical | Renewable (from furfural)[8] | Petrochemical[9] |
| Boiling Point (°C) | ~145 (decomposes) | 80[8] | 106[9] |
| Water Miscibility | Miscible | Partially miscible[8] | Low miscibility[9] |
| Peroxide Formation | Data not readily available | Lower than THF, but still a concern[8] | Resistant to peroxide formation[9] |
| Key Advantages | Glyoxal equivalent | Renewable, good for Grignard reactions[8] | Stable, hydrophobic, wide liquid range[9] |
Causality in Solvent Choice:
-
2-MeTHF: Derived from renewable resources, it is often touted as a greener alternative to Tetrahydrofuran (THF). Its partial water miscibility simplifies aqueous workups.[8] It has shown excellent performance in organometallic reactions, such as Grignard reactions.[8]
-
CPME: This solvent boasts a high boiling point, low peroxide formation, and stability under both acidic and basic conditions.[9] Its hydrophobicity makes it an excellent choice for reactions requiring easy separation from aqueous phases.[9]
While 1,1,2,2-tetramethoxyethane can act as a solvent, its primary value lies in its role as a reagent. For general solvent use, especially where sustainability is a key driver, 2-MeTHF and CPME often present more compelling profiles due to their renewable sourcing (in the case of 2-MeTHF) and favorable physical and safety properties. A direct, quantitative comparison of 1,1,2,2-tetramethoxyethane's performance solely as a solvent in a broad range of reactions is not well-documented in the literature.
Emerging Application: Electrolytes for Lithium-Ion Batteries
Recent research has explored the use of 1,1,2,2-tetramethoxyethane as a component of electrolytes for lithium-ion batteries. Its higher flash point and thermal stability compared to conventional carbonate-based electrolytes are attractive features for improving battery safety.
While comprehensive, direct comparative performance data is still emerging, initial studies suggest that electrolytes containing 1,1,2,2-tetramethoxyethane can offer competitive performance in terms of capacity and cycling stability, with the added benefit of enhanced safety characteristics.[10][11] Further research is needed to fully optimize these electrolyte formulations and to conduct long-term performance comparisons against state-of-the-art carbonate-based systems.
Safety and Handling: A Trustworthy Protocol is a Safe Protocol
As with any chemical reagent, a thorough understanding of the associated hazards is essential for safe handling and use.
-
1,1,2,2-Tetramethoxyethane: It is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[4] Protective gloves and eyewear are mandatory.[4]
-
Alternative Solvents:
-
2-MeTHF: While considered "greener," it is still a flammable liquid and can form explosive peroxides upon storage, albeit at a slower rate than THF.[8]
-
CPME: Exhibits a lower tendency to form peroxides and has a higher flash point than many other ether solvents, making it a safer alternative in many applications.[9]
-
Always consult the Safety Data Sheet (SDS) for any chemical before use and follow all institutional safety protocols.
Conclusion and Future Outlook
1,1,2,2-Tetramethoxyethane is a valuable and versatile tool in the synthetic chemist's arsenal, primarily due to its role as a stable and manageable precursor to glyoxal. Its application in the synthesis of complex heterocyclic scaffolds, such as those prepared via the Pictet-Spengler reaction, highlights its potential in drug discovery and development.
While it can function as a solvent, the emergence of greener alternatives like 2-MeTHF and CPME, with their favorable environmental and safety profiles, warrants careful consideration for general solvent applications. The exploration of 1,1,2,2-tetramethoxyethane in next-generation battery electrolytes is a promising area of research that could lead to safer energy storage solutions.
This guide has provided a framework for understanding and comparing 1,1,2,2-tetramethoxyethane with its alternatives. However, the ultimate validation of its superiority for a specific application lies in direct, head-to-head experimental comparison. We encourage researchers to use the provided protocols as a starting point for their own cross-validation studies to determine the optimal reagents and conditions for their unique synthetic challenges.
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Manufacturing Chemist. (2010). A new solvent for green chemistry. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 1,1,2,2-Tetramethoxyethane: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1,1,2,2-tetramethoxyethane (CAS 2517-44-4), a flammable liquid and acetal. Our focus is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Profile of 1,1,2,2-Tetramethoxyethane
Before any handling or disposal, a thorough understanding of the inherent risks is paramount. 1,1,2,2-Tetramethoxyethane presents several hazards that dictate its proper management.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1,1,2,2-tetramethoxyethane is classified as a flammable liquid and vapor (H226)[1]. Its vapors are heavier than air and can travel to an ignition source, causing a flashback[2][3]. Therefore, it is crucial to keep it away from heat, sparks, open flames, and other ignition sources[1][4].
While comprehensive toxicological data is not fully available, it is known to be an irritant to the skin and eyes[2][4]. In case of contact, immediate and thorough rinsing with water is necessary[2][4]. Due to the incomplete toxicological profile, it is prudent to treat this chemical with a high degree of caution, assuming it may have other uninvestigated harmful effects[2].
Table 1: Hazard Profile of 1,1,2,2-Tetramethoxyethane
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Flammable Liquid, Category 3 | H226: Flammable liquid and vapor[1] | Keep away from ignition sources. Use explosion-proof equipment.[1] |
| Skin Irritant | May cause skin irritation.[2][4] | Wear protective gloves and clothing.[1][5] |
| Eye Irritant | May cause eye irritation.[2][4] | Wear eye protection.[1][5] |
| Inhalation Hazard | May cause respiratory tract irritation.[2] | Use in a well-ventilated area or fume hood.[5] |
| Unknown Toxicological Properties | The toxicological properties of this material have not been fully investigated.[2] | Handle with caution, minimizing all routes of exposure. |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe chemical disposal lies in a controlled environment and appropriate personal protection.
Engineering Controls: All handling and preparation for the disposal of 1,1,2,2-tetramethoxyethane should be conducted in a certified chemical fume hood to protect against the inhalation of vapors[5]. The work area should be free of ignition sources[3].
Personal Protective Equipment (PPE): The following PPE is mandatory when handling 1,1,2,2-tetramethoxyethane for disposal:
-
Eye Protection: Chemical safety goggles are required to protect against splashes[5].
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or tearing before use[5].
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned[6]. Long pants and closed-toe shoes are also required to prevent skin exposure[5][6].
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1,1,2,2-tetramethoxyethane is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. It is critical to remember that drain disposal is not a permissible option for flammable liquids[7][8].
Step 1: Waste Segregation and Containerization
-
Designated Waste Container: Designate a specific, compatible container for the collection of 1,1,2,2-tetramethoxyethane waste. The container should be made of a material that will not react with the chemical. Glass or a chemically resistant plastic bottle with a secure, tight-fitting cap is recommended[9][10].
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label[6]. The label must include the full chemical name ("1,1,2,2-Tetramethoxyethane") and the associated hazards (e.g., "Flammable," "Irritant")[9].
-
Segregation: Do not mix 1,1,2,2-tetramethoxyethane with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently[3].
Step 2: Collection of Waste
-
Transfer in a Fume Hood: All transfers of 1,1,2,2-tetramethoxyethane into the waste container must be performed inside a chemical fume hood[5].
-
Avoid Overfilling: Do not fill the waste container to more than 80% of its capacity to allow for vapor expansion[10].
-
Secure Closure: Keep the waste container tightly closed when not in use[1][11]. This prevents the release of flammable vapors.
Step 3: Storage Pending Disposal
-
Secondary Containment: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area[1]. The container should be placed within a secondary containment bin to catch any potential leaks[9].
-
Away from Ignition Sources: The storage area must be free of any potential ignition sources, such as open flames, hot surfaces, or sparks[1][12].
-
Segregation from Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents[2].
Step 4: Arranging for Professional Disposal
-
Contact a Licensed Waste Disposal Service: The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed and certified hazardous waste disposal company[13]. These companies are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations[7][14].
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is crucial.
Small Spills (less than 100 mL in a fume hood):
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Containment: Use an absorbent material such as sand, vermiculite, or a commercial spill pillow to contain the spill[13].
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.
-
Disposal of Cleanup Materials: Place all spill cleanup materials into a sealed, labeled hazardous waste container for disposal[6][15].
Large Spills (greater than 100 mL or outside a fume hood):
-
Isolate: Restrict access to the spill area.
-
Ventilate: If it is safe to do so, increase ventilation to the area by opening a window or activating an emergency exhaust system[13].
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately[11][15]. Do not attempt to clean up a large spill without specialized training and equipment.
Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1,1,2,2-tetramethoxyethane.
Caption: Disposal decision workflow for 1,1,2,2-Tetramethoxyethane.
Conclusion: Fostering a Culture of Safety
The proper disposal of 1,1,2,2-tetramethoxyethane is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific excellence. By understanding the "why" behind each step, from the initial hazard assessment to the final disposal by a certified professional, you contribute to a safer working environment for yourself and your colleagues. Always consult your institution's specific waste management policies and your Safety Data Sheets for the most current and detailed information.
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A Senior Application Scientist's Guide to Handling 1,1,2,2-Tetramethoxyethane: Essential PPE and Safety Protocols
As researchers and drug development professionals, our work demands a rigorous approach to safety that matches the precision of our science. Handling specialty chemicals like 1,1,2,2-Tetramethoxyethane (CAS 2517-44-4) requires a protocol grounded in a deep understanding of both its known and unknown properties. This guide provides a comprehensive operational plan, moving beyond a simple checklist to explain the causality behind each critical safety measure. Our primary goal is to build a self-validating system of safety around this chemical, ensuring the protection of personnel and the integrity of our research.
The Precautionary Principle: Understanding the Hazard Profile
A thorough risk assessment is the foundation of any laboratory procedure. For 1,1,2,2-Tetramethoxyethane, the assessment reveals a significant known hazard and a critical lack of data in other areas.
-
Known Hazard: Flammability: The chemical is classified under GHS as a Flammable liquid and vapor (H226).[1] Vapors can travel to an ignition source and flash back. Therefore, all work must be conducted far from open flames, sparks, or hot surfaces, and electrical equipment must be explosion-proof.[1]
This absence of data dictates our approach. We must operate under the precautionary principle , assuming the substance is hazardous via inhalation, ingestion, and dermal contact until proven otherwise. This mandates the use of robust engineering controls and a comprehensive Personal Protective Equipment (PPE) protocol.
Engineering Controls: Your First and Most Critical Line of Defense
Before any PPE is selected, engineering controls must be in place to minimize exposure. PPE is the last line of defense, not the first.
-
Chemical Fume Hood: All handling of 1,1,2,2-Tetramethoxyethane, including transfers, weighing, and use in reactions, must be performed inside a certified chemical fume hood.[1][3] This is non-negotiable. The hood serves a dual purpose: it contains flammable vapors to prevent the creation of an explosive atmosphere in the lab, and it protects the operator from inhaling potentially toxic vapors.
-
Ventilation: The laboratory must be well-ventilated to dissipate any fugitive emissions.[1]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[3]
Mandated Personal Protective Equipment (PPE) Protocol
The GHS precautionary statement P280 explicitly requires the use of protective gloves, clothing, eye, and face protection when handling this chemical.[1] The following table details the specific requirements and the rationale behind each choice.
| PPE Category | Specification | Rationale (Why this is necessary) |
| Eye & Face Protection | Safety glasses with side-shields (ANSI Z87.1 or EN166 compliant). A full-face shield should be worn over safety glasses if there is a significant splash risk.[1] | Protects against accidental splashes which could cause severe eye irritation or damage, the extent of which is currently unknown due to the lack of toxicity data. |
| Skin & Body Protection | Gloves: Nitrile gloves are a common starting point for solvent protection.[4] However, due to the lack of specific permeation data, it is critical to consult the glove manufacturer's compatibility chart. Double-gloving is recommended for extended operations. Lab Coat: A flame-resistant lab coat worn fully buttoned. | Gloves: Prevents direct skin contact. The unknown dermal toxicity necessitates a robust barrier. Gloves must be inspected before use and changed immediately if contaminated or damaged.[5] Lab Coat: Protects against incidental contact and spills on clothing. Flame resistance provides a crucial layer of protection against the known flammability hazard. |
| Respiratory Protection | Not typically required if all work is performed within a certified chemical fume hood. However, a NIOSH-approved respirator with organic vapor cartridges must be available for emergency situations, such as a large spill.[3][4] | The fume hood provides primary respiratory protection. A respirator is a critical component of the emergency response plan to protect personnel during spill cleanup where vapor concentrations may exceed safe levels.[6][7] |
Step-by-Step Safe Handling Workflow
A systematic workflow minimizes the risk of error and exposure. The following diagram outlines the mandatory procedural flow for handling 1,1,2,2-Tetramethoxyethane from preparation to cleanup.
Caption: Logical workflow for handling 1,1,2,2-Tetramethoxyethane.
Emergency Protocols: Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.[1]
-
Control Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.[1]
-
Ventilate: Ensure the fume hood is operating and increase ventilation to the area.
-
Contain: Use an inert, non-combustible absorbent material like sand or earth to contain the spill. Do not use combustible materials like paper towels.[2]
-
Collect: Wearing appropriate PPE (including respiratory protection if necessary), carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
In Case of Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Waste Collection: All materials contaminated with 1,1,2,2-Tetramethoxyethane, including used gloves, absorbent materials, and empty containers, must be collected in a designated, tightly sealed, and clearly labeled hazardous waste container.
-
Disposal: The disposal of 1,1,2,2-Tetramethoxyethane and its associated waste must be handled by a licensed environmental waste management company.[8] Do not pour this chemical down the drain, as it must be prevented from entering the environment.[1] Follow all local, state, and federal regulations for chemical waste disposal.
By adhering to this comprehensive guide, researchers can confidently handle 1,1,2,2-Tetramethoxyethane, ensuring that robust safety protocols protect them from both its known flammability and its unknown toxicological risks.
References
-
Safety Protocols for Handling Pharma-Grade Acetone in Laboratories . Purosolv. [Link]
-
1,1,2,2-Tetraethoxyethane | CAS#:3975-14-2 . Chemsrc. [Link]
-
1,1,2,2-Tetrachloroethane . U.S. Environmental Protection Agency (EPA). [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
Standard Operating Procedure for the use of Acetaldehyde . Western Carolina University. [Link]
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Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of New Hampshire. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
